Product packaging for 2C-G (hydrochloride)(Cat. No.:CAS No. 327175-14-4)

2C-G (hydrochloride)

Katalognummer: B158026
CAS-Nummer: 327175-14-4
Molekulargewicht: 245.74 g/mol
InChI-Schlüssel: LSTJMRNIFGGQEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

A series of 2,5-phenethylamines, collectively referred to as 2Cs, have psychoactive effects;  many are scheduled as illegal substances. 2C-G is described formally as 3,4-dimethyl-2,5-dimethoxyphenethylamine. It is analogous to the psychoactive, monomethylated compound 2C-D, which is a Schedule I Controlled Substance in the United States. This product is intended for forensic and research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20ClNO2 B158026 2C-G (hydrochloride) CAS No. 327175-14-4

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3;/h7H,5-6,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTJMRNIFGGQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C)OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327175-14-4
Record name 2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327175144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2C-G HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T1N0Q6L7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 2C-G (hydrochloride) on 5-HT2A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature detailing the specific mechanism of action of 2C-G hydrochloride on 5-HT2A receptors is scarce. This guide, therefore, presents a putative mechanism based on the well-established pharmacology of the 2C class of psychedelic phenethylamines and the known signaling pathways of the 5-HT2A receptor. The experimental protocols, data tables, and visualizations provided herein represent a framework for the scientific investigation of 2C-G's pharmacological profile.

Introduction

2C-G (3,4-Dimethyl-2,5-dimethoxyphenethylamine) is a synthetic phenethylamine and a member of the 2C family of psychedelic compounds.[1][2] Like other members of this class, its psychoactive effects are believed to be primarily mediated by its interaction with serotonin receptors, particularly the 5-HT2A subtype.[3][4] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for classic psychedelics and is implicated in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders.[5][6] This technical guide provides a detailed overview of the presumed mechanism of action of 2C-G at the 5-HT2A receptor, outlines experimental protocols for its characterization, and presents templates for data visualization and interpretation for researchers, scientists, and drug development professionals.

Expected Pharmacological Profile of 2C-G at 5-HT2A Receptors

Based on the pharmacology of structurally related 2C compounds, 2C-G is expected to act as a partial agonist at the 5-HT2A receptor.[4][7] This interaction is anticipated to initiate a cascade of intracellular signaling events that are characteristic of 5-HT2A receptor activation.

Binding Affinity

The initial step in the mechanism of action is the binding of 2C-G to the 5-HT2A receptor. The affinity of this binding is a critical determinant of the compound's potency. While specific quantitative data for 2C-G is not publicly available, it is hypothesized that it would exhibit a high affinity for the 5-HT2A receptor, comparable to other psychoactive phenethylamines.[8][9]

Functional Activity

Upon binding, 2C-G is expected to induce a conformational change in the 5-HT2A receptor, leading to its activation. As a partial agonist, it would elicit a submaximal response compared to the endogenous full agonist, serotonin. The functional activity of 2C-G would be characterized by its potency (EC50) and efficacy (Emax) in stimulating downstream signaling pathways.

Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor is known to couple to several intracellular signaling pathways, with the canonical pathway involving the Gq/11 family of G proteins.[6][10] However, evidence also suggests the involvement of other signaling cascades, leading to the concept of biased agonism, where a ligand can preferentially activate one pathway over another.[11]

Canonical Gq-Mediated Signaling

Activation of the 5-HT2A receptor by an agonist typically leads to the activation of the Gq alpha subunit.[6] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][12] This cascade of events ultimately leads to various cellular responses, including neuronal excitation.[6]

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor_Inactive 5-HT2A (Inactive) Receptor_Active 5-HT2A (Active) Receptor_Inactive->Receptor_Active Activation Gq_Inactive Gq (GDP) Receptor_Active->Gq_Inactive Coupling Gq_Active Gq (GTP) Gq_Inactive->Gq_Active GDP/GTP Exchange PLC PLC Gq_Active->PLC Activation IP3 IP3 PLC->IP3 Production DAG DAG PLC->DAG Production Ligand 2C-G Ligand->Receptor_Inactive Binding Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Canonical 5-HT2A Gq-mediated signaling pathway.

β-Arrestin-Mediated Signaling and Biased Agonism

In addition to G protein-dependent signaling, GPCRs like the 5-HT2A receptor can also signal through β-arrestin pathways.[13] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[14] This can lead to receptor desensitization and internalization, but also to the initiation of G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).[15] The ability of a ligand to preferentially activate either the G protein or the β-arrestin pathway is termed "biased agonism" and is a critical area of research in drug development.[11]

biased_agonism cluster_pathways Alternative Signaling Cascades G_protein G Protein Signaling (e.g., Gq -> PLC) beta_arrestin β-Arrestin Signaling (e.g., -> MAPK) Ligand 2C-G Receptor 5-HT2A Receptor Ligand->Receptor Binding & Activation Receptor->G_protein Receptor->beta_arrestin

Concept of biased agonism at the 5-HT2A receptor.

Experimental Protocols for Pharmacological Characterization

To elucidate the precise mechanism of action of 2C-G at the 5-HT2A receptor, a series of in vitro experiments are required. The following protocols provide a detailed methodology for these key experiments.

experimental_workflow start Start: Characterization of 2C-G binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay_gq Inositol Phosphate (IP) Accumulation Assay (Determine EC50 & Emax for Gq pathway) binding_assay->functional_assay_gq functional_assay_arrestin β-Arrestin Recruitment Assay (Determine EC50 & Emax for β-arrestin pathway) binding_assay->functional_assay_arrestin data_analysis Data Analysis & Interpretation (Quantify affinity, potency, efficacy, and bias) functional_assay_gq->data_analysis functional_assay_arrestin->data_analysis end End: Pharmacological Profile of 2C-G data_analysis->end

Experimental workflow for characterizing a novel 5-HT2A ligand.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of 2C-G for the 5-HT2A receptor.

  • Objective: To quantify the affinity of 2C-G for the human 5-HT2A receptor.

  • Materials:

    • Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[16]

    • Radioligand with high affinity and selectivity for the 5-HT2A receptor (e.g., [3H]ketanserin).[17]

    • 2C-G hydrochloride.

    • Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like spiperone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates.[18]

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 2C-G hydrochloride.

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 2C-G or the non-specific binding control.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • The data will be used to generate a competition binding curve.

    • The IC50 value (the concentration of 2C-G that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of 2C-G to activate the Gq signaling pathway.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of 2C-G in stimulating the Gq-mediated signaling cascade.

  • Materials:

    • A stable cell line expressing the human 5-HT2A receptor.[19]

    • [3H]myo-inositol.

    • 2C-G hydrochloride.

    • A known 5-HT2A full agonist (e.g., serotonin) as a positive control.

    • Lithium chloride (LiCl) to inhibit inositol monophosphatase.

    • Ion-exchange chromatography columns.

    • Scintillation counter.

  • Procedure:

    • Culture the cells in the presence of [3H]myo-inositol to label the cellular phosphoinositide pools.

    • Pre-treat the cells with LiCl.

    • Stimulate the cells with varying concentrations of 2C-G or the positive control.

    • Lyse the cells and separate the total inositol phosphates using ion-exchange chromatography.

    • Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Generate a dose-response curve by plotting the amount of inositol phosphate accumulation against the concentration of 2C-G.

    • Determine the EC50 (the concentration of 2C-G that produces 50% of its maximal effect) and the Emax (the maximum response produced by 2C-G, relative to the full agonist).

β-Arrestin Recruitment Assay

This assay is used to investigate the potential for 2C-G to induce biased agonism by measuring its ability to recruit β-arrestin to the 5-HT2A receptor.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of 2C-G in recruiting β-arrestin-2.

  • Materials:

    • A cell line co-expressing the human 5-HT2A receptor fused to a bioluminescent or fluorescent protein (e.g., Renilla luciferase) and β-arrestin-2 fused to a complementary protein (e.g., Green Fluorescent Protein).

    • 2C-G hydrochloride.

    • A known 5-HT2A agonist as a positive control.

    • Substrate for the bioluminescent protein (if applicable).

    • A plate reader capable of measuring Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET).[20]

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Add varying concentrations of 2C-G or the positive control to the wells.

    • Incubate to allow for β-arrestin recruitment.

    • If using a BRET assay, add the luciferase substrate.

    • Measure the BRET or FRET signal using a plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the change in BRET or FRET signal against the concentration of 2C-G.

    • Determine the EC50 and Emax for β-arrestin recruitment.

    • Compare the bias factor between the Gq and β-arrestin pathways to quantify any signaling bias.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Binding Affinity of 2C-G at the Human 5-HT2A Receptor

CompoundKi (nM) ± SEMn
2C-G (hydrochloride)To be determined≥ 3
Reference AntagonistKnown value≥ 3

Table 2: Functional Activity of 2C-G at the Human 5-HT2A Receptor (Gq Pathway)

CompoundEC50 (nM) ± SEMEmax (% of Serotonin) ± SEMn
2C-G (hydrochloride)To be determinedTo be determined≥ 3
SerotoninKnown value100≥ 3

Table 3: Functional Activity of 2C-G at the Human 5-HT2A Receptor (β-Arrestin Pathway)

CompoundEC50 (nM) ± SEMEmax (% of Serotonin) ± SEMn
2C-G (hydrochloride)To be determinedTo be determined≥ 3
SerotoninKnown value100≥ 3

Conclusion

While direct experimental evidence for the mechanism of action of 2C-G hydrochloride at the 5-HT2A receptor is currently lacking, its structural similarity to other 2C-series compounds strongly suggests that it acts as a partial agonist at this receptor. The primary downstream signaling event is expected to be the activation of the Gq-PLC-IP3/DAG pathway, with the potential for biased agonism through the β-arrestin pathway. The comprehensive experimental protocols and data presentation formats provided in this guide offer a robust framework for the future pharmacological characterization of 2C-G and other novel psychoactive compounds. Such research is essential for a deeper understanding of their therapeutic potential and adverse effects.

References

An In-Depth Technical Guide to 3,4-dimethyl-2,5-dimethoxyphenethylamine HCl (2C-G-HCl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dimethyl-2,5-dimethoxyphenethylamine, commonly known as 2C-G, is a psychedelic compound belonging to the 2C series of phenethylamines. First synthesized by Alexander Shulgin, it is structurally related to other psychoactive phenethylamines such as 2C-D. As with many compounds in this class, its primary mechanism of action is believed to be through interaction with serotonin receptors in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and available pharmacological data for its hydrochloride salt (HCl). It also outlines relevant experimental protocols for its synthesis and analysis, and details the primary signaling pathway associated with its presumed target, the serotonin 5-HT₂A receptor.

Chemical Structure and Properties

The chemical structure of 3,4-dimethyl-2,5-dimethoxyphenethylamine features a phenethylamine core with two methoxy groups at the 2 and 5 positions and two methyl groups at the 3 and 4 positions of the benzene ring. The hydrochloride salt is formed by the protonation of the primary amine.

Chemical Structure of 3,4-dimethyl-2,5-dimethoxyphenethylamine

A simplified representation of the 2C-G freebase structure.

Below is a table summarizing the key physicochemical properties of 3,4-dimethyl-2,5-dimethoxyphenethylamine HCl.

PropertyValueReference
Chemical Name 2-(2,5-dimethoxy-3,4-dimethylphenyl)ethan-1-amine hydrochlorideN/A
Synonyms 2C-G HClN/A
Molecular Formula C₁₂H₁₉NO₂ ⋅ HCl[1]
Molecular Weight 245.7 g/mol [1]
Appearance Crystalline solid[1]
Solubility Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml), Methanol (1 mg/ml), and PBS (pH 7.2, 5 mg/ml)[1]
SMILES CC1=C(C(=C(C=C1CCN)OC)C)OC.ClN/A
InChI InChI=1S/C12H19NO2.ClH/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3;/h7H,5-6,13H2,1-4H3;1H[1]

Pharmacological Data

Specific pharmacological data for 3,4-dimethyl-2,5-dimethoxyphenethylamine, such as receptor binding affinities (Kᵢ) and functional potencies (EC₅₀), are not extensively documented in publicly available scientific literature.[2] However, based on its structural similarity to other 2C-series compounds, its primary pharmacological activity is attributed to its interaction with serotonin receptors, particularly the 5-HT₂A receptor.[2] The 2,5-dimethoxy substitution pattern is a key structural feature for potent agonist activity at this receptor.[2]

For comparative purposes, the table below presents pharmacological data for the structurally related and more extensively studied compound, 2,5-dimethoxy-4-methylphenethylamine (2C-D). It is important to note that these values are for 2C-D and may not be representative of 2C-G.

LigandReceptorAssay TypeKᵢ (nM)EC₅₀ (nM)Eₘₐₓ (%)Reference
2C-D5-HT₂ARadioligand Binding-5.09 (pEC₅₀)-N/A
2C-D5-HT₂CRadioligand Binding-4.73 (pEC₅₀)-N/A

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and pharmacological evaluation of 3,4-dimethyl-2,5-dimethoxyphenethylamine HCl are scarce. The following sections provide generalized protocols based on the synthesis and analysis of structurally similar phenethylamines, which can be adapted by qualified researchers.

Chemical Synthesis

The synthesis of 2C-series phenethylamines, as detailed by Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved), typically involves a multi-step process starting from a substituted benzaldehyde.[3][4] A plausible synthetic route for 2C-G would likely follow a similar pathway.

General Synthetic Protocol (adapted from PiHKAL for related compounds):

  • Nitrostyrene Formation: Condensation of 3,4-dimethyl-2,5-dimethoxybenzaldehyde with nitromethane in the presence of a catalyst such as ammonium acetate to yield the corresponding β-nitrostyrene.

  • Reduction of the Nitrostyrene: Reduction of the nitro group of the β-nitrostyrene to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Salt Formation: Conversion of the resulting freebase to the hydrochloride salt by treatment with a solution of hydrochloric acid in a suitable solvent, followed by crystallization.

Caution: The synthesis of psychoactive compounds is subject to legal restrictions in many jurisdictions. All chemical syntheses should be performed by qualified individuals in a controlled laboratory setting with appropriate safety precautions.

Analytical Methods

The identification and characterization of 3,4-dimethyl-2,5-dimethoxyphenethylamine HCl can be achieved using a combination of analytical techniques.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. For phenethylamines, derivatization is often employed to improve chromatographic properties and mass spectral fragmentation.

General GC-MS Protocol for Phenethylamine Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Derivatization (Optional but Recommended): React the sample with a derivatizing agent such as N-methyl-bis-trifluoroacetamide (MBTFA) or trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetyl derivative.

  • GC Separation: Inject the prepared sample onto a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to achieve separation of the analytes.

  • MS Detection: The eluting compounds are introduced into a mass spectrometer for ionization (typically electron ionization) and detection. The resulting mass spectrum provides a fragmentation pattern that can be used for structural elucidation and comparison with reference spectra.

A study on the identification of 2C-G noted that an intense peak at m/z = 178 in the GC-EI-MS spectrum, along with different intensities of ions at m/z = 165 and 180, allowed for its distinction from the related compound 2C-E.[5]

4.2.2. Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

NMR and IR spectroscopy are essential for the definitive structural confirmation of a synthesized compound.

  • ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the complete assignment of the chemical structure.[5]

  • Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The FTIR spectrum of 2C-G has been reported to show characteristic doublets at 993-1014 cm⁻¹ and 1099-1124 cm⁻¹.[5]

Pharmacological Assays

4.3.1. Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT₂A receptor or from brain tissue known to have a high density of these receptors (e.g., rat frontal cortex).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl buffer) containing appropriate ions.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand that specifically binds to the 5-HT₂A receptor (e.g., [³H]ketanserin) and varying concentrations of the test compound (2C-G HCl).

  • Separation: After incubation to reach equilibrium, separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathway

The primary molecular target of psychedelic phenethylamines is the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR).[6] Activation of this receptor initiates a complex intracellular signaling cascade.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2C-G 2C-G 5-HT2A_Receptor 5-HT₂A Receptor 2C-G->5-HT2A_Receptor Binds to and activates Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates target proteins Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Cellular_Response Acts as a second messenger

Figure 1: Simplified 5-HT₂A receptor signaling pathway.

Caption: Activation of the 5-HT₂A receptor by an agonist like 2C-G leads to the activation of the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates Protein Kinase C (PKC), while IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. These second messengers then modulate various downstream cellular responses.[6][7]

Conclusion

3,4-dimethyl-2,5-dimethoxyphenethylamine HCl is a member of the 2C class of psychedelic compounds with a presumed mechanism of action involving agonism at the serotonin 5-HT₂A receptor. While detailed pharmacological data for this specific compound are limited in the public domain, this guide provides a framework for its study based on its chemical properties and the well-established pharmacology of related phenethylamines. The provided experimental protocols and the signaling pathway diagram offer a foundation for researchers and drug development professionals interested in further investigating the properties and potential applications of this and similar molecules. Further research is warranted to fully characterize the pharmacological and toxicological profile of 2C-G.

References

The Synthesis and Psychoactivity of 2C-G: A Technical Exploration from Shulgin's PiHKAL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and initial qualitative bioassay of 2,5-dimethoxy-3,4-dimethylphenethylamine (2C-G), as detailed by Alexander Shulgin in his seminal work, "PiHKAL: A Chemical Love Story." All data and protocols are directly extracted from entry #27 in the second part of the book.

Quantitative Data Summary

The following tables present a structured summary of the quantitative data associated with the synthesis and dosage of 2C-G hydrochloride.

Table 1: Synthesis Reactants and Products

StepReactantMolar Mass ( g/mol )Amount UsedProductMolar Mass ( g/mol )Yield
12,3-Xylenol122.1686.5 g2,3-Dimethylanisole136.1941.5 g
22,3-Dimethylanisole136.1970.8 g2,3-Dimethyl-4-methoxybenzaldehyde164.1964.8 g
32,3-Dimethyl-4-methoxybenzaldehyde164.1932.4 g2,5-Dimethoxy-3,4-dimethylphenethylamine HCl (2C-G)245.752.13 g

Table 2: Dosage and Effects Timeline

Dosage (Oral)Duration of EffectsOnsetPlateauOffsetAfter-effects
20 - 35 mg18 - 30 hoursNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

The synthesis of 2C-G as described by Shulgin is a multi-step process commencing from 2,3-xylenol. The following protocols are a detailed representation of the procedures outlined in PiHKAL.

Step 1: Synthesis of 2,3-Dimethylanisole
  • Reaction Setup: A solution of 40.4 g of flake potassium hydroxide (KOH) in 400 mL of warm ethanol (EtOH) was prepared. To this, 86.5 g of 2,3-xylenol was added, followed by 51.4 g of methyl iodide.

  • Reaction Conditions: The mixture was brought to reflux and maintained for 2 days.

  • Work-up and Purification: The reaction mixture was stripped of volatile components under vacuum. The resulting residue was dissolved in 1 L of water and extracted four times with 200 mL portions of dichloromethane (CH2Cl2). The combined organic extracts were washed with a 5% sodium hydroxide (NaOH) solution until the washes remained basic, followed by a single wash with dilute hydrochloric acid (HCl). The solvent was removed under vacuum to yield 41.5 g of 2,3-dimethylanisole as a pungent amber oil that spontaneously crystallized. The melting point of the product was 25-26 °C.[1]

Step 2: Synthesis of 2,3-Dimethyl-4-methoxybenzaldehyde
  • Reagent Preparation: A mixture of 205 g of phosphorus oxychloride (POCl3) and 228 g of N-methylformanilide was allowed to incubate at room temperature until a deep claret color developed, indicating the formation of the Vilsmeier reagent.

  • Reaction: To the prepared reagent, 70.8 g of 2,3-dimethylanisole was added.

  • Reaction Conditions: The reaction mixture was heated on a steam bath for 2.5 hours.

  • Work-up and Purification: The reaction product was poured into 1.7 L of water and stirred until crystallization occurred. The solid product was collected by filtration, washed with water, and air-dried to yield 77.7 g of crude benzaldehyde. This crude product was then distilled at 70-90 °C under a vacuum of 0.4 mm/Hg to give 64.8 g of 2,3-dimethyl-4-methoxybenzaldehyde as a white crystalline solid with a melting point of 51-52 °C.[1]

Step 3: Synthesis of 2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride (2C-G)
  • Reaction: A solution of 32.4 g of 2,3-dimethyl-4-methoxybenzaldehyde in 800 mL of CH2Cl2 was treated with 58.6 g of 85% m-chloroperoxybenzoic acid.

  • Reaction Conditions: The mixture was held at reflux for 3 days.

  • Work-up and Purification: The final product was dissolved in 10 mL of isopropanol (IPA) and neutralized with concentrated HCl. Anhydrous diethyl ether (Et2O) (25 mL) was added to induce crystallization. The resulting white crystals were collected by filtration, washed with Et2O, and air-dried to a constant weight, yielding 2.13 g of 2,5-dimethoxy-3,4-dimethylphenethylamine hydrochloride (2C-G). The final product had a melting point of 232-233 °C.[1]

Visualizations

The following diagrams illustrate the synthesis workflow and a conceptual representation of the dosage and effects of 2C-G.

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Formylation (Vilsmeier-Haack) cluster_step3 Step 3: Baeyer-Villiger Oxidation, Nitrostyrene formation, and Reduction 2_3_Xylenol 2,3-Xylenol Reagents1 KOH, EtOH, Methyl Iodide 2_3_Xylenol->Reagents1 2_3_Dimethylanisole 2,3-Dimethylanisole Reagents1->2_3_Dimethylanisole Reagents2 POCl3, N-methylformanilide 2_3_Dimethylanisole->Reagents2 Benzaldehyde 2,3-Dimethyl-4- methoxybenzaldehyde Reagents2->Benzaldehyde Reagents3 m-CPBA, then Nitromethane/Ammonium Acetate, then Reduction (e.g., LAH) Benzaldehyde->Reagents3 2C_G_HCl 2C-G Hydrochloride Reagents3->2C_G_HCl

Caption: Synthesis workflow for 2C-G Hydrochloride from 2,3-Xylenol.

Dosage_Effects cluster_dosage Dosage and Administration cluster_effects Psychoactive Effects Dosage 20 - 35 mg Route Oral Duration Duration: 18 - 30 hours Route->Duration leads to Qualitative Qualitative Notes: 'Completely functional, with writing and answering the telephone, but the coffee really tastes most strange.' (22 mg) Duration->Qualitative

Caption: Dosage and qualitative effects of 2C-G as reported in PiHKAL.

References

Pharmacological Profile of 2C-G Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for research, scientific, and drug development professionals only. 2C-G hydrochloride is a psychoactive substance and its research may be subject to legal and ethical regulations. This guide summarizes publicly available information and highlights significant gaps in the scientific literature.

Introduction

2,5-Dimethoxy-3,4-dimethylphenethylamine (2C-G) is a psychedelic phenethylamine of the 2C series.[1] First synthesized by Alexander Shulgin, it is structurally related to other psychoactive compounds like 2C-D and Ganesha.[1] Like many substances in this class, the psychoactive effects of 2C-G are believed to be primarily mediated by its interaction with the serotonin system in the central nervous system.[2] However, a comprehensive pharmacological and toxicological profile of 2C-G hydrochloride is not well-established in peer-reviewed scientific literature, with much of the current understanding derived from anecdotal reports and extrapolation from structurally similar compounds.[1][2]

This technical guide aims to provide a detailed overview of the known and presumed pharmacological properties of 2C-G hydrochloride, present relevant data from related compounds for comparative analysis, outline key experimental methodologies, and identify critical areas for future research.

Pharmacodynamics

The pharmacodynamic profile of the 2C class of compounds is largely characterized by their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subfamily.[2][3]

Receptor Binding Affinity

While specific quantitative binding data for 2C-G hydrochloride is not extensively documented, compounds in the 2C series are generally high-affinity ligands for the 5-HT₂A and 5-HT₂C receptors.[2][4] The affinity of a compound for a receptor is typically measured by its inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.[2] For context, the receptor binding affinities of the closely related and more studied compound, 2C-B, are presented in Table 1. It is hypothesized that 2C-G possesses a similar affinity profile.

Table 1: Receptor Binding Affinities of the Related Compound 2C-B

Receptor Ki (nM)
5-HT₂A 4.9
5-HT₂C 17
5-HT₁A >10,000
Dopamine D₂ >10,000
Norepinephrine α₁ 1,400

(Data for 2C-B, adapted from relevant pharmacological studies. Specific data for 2C-G is not available.)

Functional Efficacy & Signaling Pathways

Beyond binding affinity, the functional activity of a compound at a receptor is crucial. Most psychedelic phenethylamines, including those in the 2C series, act as agonists or partial agonists at the 5-HT₂A receptor.[3][4] Agonist binding at this G-protein coupled receptor (GPCR) is known to initiate a downstream signaling cascade, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mediate increases in intracellular calcium and activation of protein kinase C (PKC), respectively.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Compound 2C-G Compound->Receptor Binds Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Flux) b1 Prepare Receptor Membranes b2 Incubate with Radioligand & 2C-G b1->b2 b3 Filter & Separate b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate IC50 & Ki b4->b5 affinity Binding Affinity b5->affinity f1 Culture 5-HT2A Cells f2 Load with Calcium Dye f1->f2 f3 Add 2C-G Concentrations f2->f3 f4 Measure Fluorescence f3->f4 f5 Calculate EC50 & Emax f4->f5 efficacy Functional Efficacy f5->efficacy start 2C-G Hydrochloride Test Compound start->b1 start->f1 Synthesis_Pathway start 2,5-dimethoxy-3,4- dimethylbenzaldehyde step1 Henry Condensation start->step1 nitroethane Nitroethane nitroethane->step1 intermediate 2,5-Dimethoxy-3,4-dimethyl- β-nitrostyrene step1->intermediate step2 Reduction (e.g., LiAlH4) intermediate->step2 freebase 2C-G Freebase step2->freebase step3 Salt Formation (HCl) freebase->step3 final 2C-G Hydrochloride step3->final

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the legal and regulatory landscape surrounding the use of 2C-G (hydrochloride), a synthetic phenethylamine, in scientific research within the United States. Due to its classification as a Schedule I controlled substance, researchers must navigate a stringent set of federal and state regulations. This document outlines the necessary steps, key considerations, and procedural workflows for legally obtaining and utilizing 2C-G for research purposes.

Legal Status of 2C-G (hydrochloride)

2C-G, chemically known as 2-(4-Gonio-2,5-dimethoxyphenyl)ethanamine, and its salts, including the hydrochloride form, are classified as Schedule I controlled substances under the federal Controlled Substances Act (CSA) in the United States.[1] This classification signifies that the U.S. Drug Enforcement Administration (DEA) has determined that 2C-G has a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.[2][3]

The DEA assigns a specific Controlled Substance Code Number (CSCN) to each regulated substance. The CSCN for 2C-G is 7520 . This number is used for identification and tracking purposes in all regulatory and reporting documents.

Table 1: Legal Status and Identification of 2C-G (hydrochloride)

ParameterDetails
Chemical Name 2-(4-Gonio-2,5-dimethoxyphenyl)ethanamine hydrochloride
Common Name 2C-G (hydrochloride)
Federal Legal Status Schedule I Controlled Substance
DEA CSCN 7520
Governing Legislation Controlled Substances Act (21 U.S.C. § 801 et seq.)
Regulatory Agency U.S. Drug Enforcement Administration (DEA)

Regulatory Pathway for Researchers

Conducting scientific research with a Schedule I substance like 2C-G is a complex, multi-step process that requires approvals from both federal and, in many cases, state authorities. The overarching goal of these regulations is to ensure public safety and prevent the diversion of controlled substances.

Federal Requirements

The primary federal agency overseeing the research use of controlled substances is the DEA. Researchers must obtain a specific DEA Registration for Researchers to handle Schedule I substances.

Key Federal Requirements:

  • DEA Registration (Form 225): Principal Investigators must apply for a registration to conduct research with Schedule I substances by submitting DEA Form 225. This application requires detailed information about the researcher's qualifications, the research protocol, and the security measures in place at the research facility.

  • Research Protocol: A comprehensive research protocol must be submitted to the DEA. This document should detail the study's objectives, methodology, the quantity of 2C-G to be used, and the procedures for its handling, storage, and disposal.

  • Institutional Approval: Researchers must typically secure approval from their institution's Institutional Review Board (IRB) for studies involving human subjects or the Institutional Animal Care and Use Committee (IACUC) for studies involving animals.

  • Security Requirements: The DEA mandates stringent security measures for the storage of Schedule I substances to prevent theft or diversion. These typically include a securely locked, substantially constructed cabinet or safe.

  • Record Keeping: Meticulous records must be maintained for the acquisition, use, and disposal of 2C-G. These records are subject to inspection by the DEA.

State-Level Requirements

In addition to federal registration, many states have their own controlled substance regulations. Researchers must ensure compliance with all applicable state laws, which may include obtaining a separate state-level research license or registration.

Table 2: Summary of Key Regulatory Requirements for 2C-G Research

RequirementDescriptionIssuing Authority
DEA Researcher Registration Mandatory for all researchers handling Schedule I substances.U.S. Drug Enforcement Administration (DEA)
Research Protocol Approval Detailed plan of the proposed research.DEA
Institutional Review Board (IRB) Approval Required for research involving human subjects.Researcher's Institution
Institutional Animal Care and Use Committee (IACUC) Approval Required for research involving animals.Researcher's Institution
State Research License/Registration May be required in addition to federal registration.State Health Department or Board of Pharmacy
Secure Storage Adherence to DEA regulations for physical security.N/A (Researcher's responsibility)
Biennial Inventory and Record Keeping Detailed logs of all substance-related activities.N/A (Researcher's responsibility)

Experimental Protocols: A General Framework

Due to the highly restricted nature of 2C-G, specific, publicly available experimental protocols are exceedingly rare. However, any protocol involving a Schedule I substance must adhere to a set of best practices designed to ensure safety, security, and regulatory compliance.

General Methodological Considerations:

  • Procurement: 2C-G (hydrochloride) can only be procured from a DEA-registered manufacturer or distributor. The acquisition process requires the use of a DEA Form 222 for Schedule I and II substances.

  • Handling and Preparation: All handling of 2C-G must be conducted in a controlled laboratory environment by authorized personnel. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed. Solutions should be prepared with precision, and all quantities meticulously documented.

  • Administration (in vitro / in vivo): The method of administration will depend on the specific experimental design. All procedures must be explicitly detailed in the approved research protocol.

  • Data Collection and Analysis: Data should be collected and analyzed using validated scientific methods. All experimental outcomes, including any adverse events, must be recorded.

  • Disposal: Any unused 2C-G or waste material containing the substance must be disposed of in accordance with DEA regulations. This often involves transfer to a registered reverse distributor. A DEA Form 41 is typically required to document the destruction of controlled substances.

Visualizing the Regulatory Workflow and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships involved in conducting research with 2C-G.

G cluster_0 Federal Level cluster_1 Institutional Level cluster_2 State Level DEA Registration (Form 225) DEA Registration (Form 225) DEA Review & Approval DEA Review & Approval DEA Registration (Form 225)->DEA Review & Approval Research Protocol Submission Research Protocol Submission Research Protocol Submission->DEA Registration (Form 225) IRB/IACUC Protocol IRB/IACUC Protocol Institutional Approval Institutional Approval IRB/IACUC Protocol->Institutional Approval Institutional Approval->DEA Registration (Form 225) State License Application State License Application State Approval State Approval State License Application->State Approval State Approval->DEA Registration (Form 225) Researcher Researcher Researcher->Research Protocol Submission Researcher->IRB/IACUC Protocol Researcher->State License Application

Caption: Regulatory approval workflow for 2C-G research.

G 2C-G (hydrochloride) 2C-G (hydrochloride) Schedule I Substance Schedule I Substance 2C-G (hydrochloride)->Schedule I Substance High Potential for Abuse High Potential for Abuse Schedule I Substance->High Potential for Abuse No Accepted Medical Use No Accepted Medical Use Schedule I Substance->No Accepted Medical Use Lack of Accepted Safety Lack of Accepted Safety Schedule I Substance->Lack of Accepted Safety DEA Regulation DEA Regulation Schedule I Substance->DEA Regulation Research Restrictions Research Restrictions DEA Regulation->Research Restrictions G Procurement Procurement DEA Form 222 Handling & Preparation Handling & Preparation Secure Lab Environment Procurement->Handling & Preparation Administration Administration Per Protocol Handling & Preparation->Administration Data Collection Data Collection Document All Outcomes Administration->Data Collection Disposal Disposal DEA Form 41 Data Collection->Disposal

References

In Vitro Binding Affinity and Functional Profile of 2C-G Hydrochloride at Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity and functional activity of 2C-G hydrochloride at human serotonin 5-HT2A and 5-HT2C receptors. The data presented herein is primarily derived from the pivotal study by Moya et al. (2007), which characterized the functional selectivity of a series of hallucinogenic phenethylamine derivatives. This document includes quantitative binding and functional data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Binding and Functional Data

The binding affinity (Ki) of 2C-G hydrochloride at human 5-HT2A and 5-HT2C receptors, along with its functional potency (EC50) and efficacy (Emax) in stimulating two key signaling pathways—phospholipase C (PLC) and phospholipase A2 (PLA2)—are summarized below. This data is crucial for understanding the receptor interaction profile and potential downstream cellular effects of this compound.

CompoundReceptorAssay TypeKi (nM)EC50 (nM)Emax (% of 5-HT)
2C-G 5-HT2APLC-IP Accumulation-180 ± 3058 ± 4
PLA2-AA Release-130 ± 2056 ± 6
2C-G 5-HT2CPLC-IP Accumulation-110 ± 1066 ± 3
PLA2-AA Release-110 ± 2066 ± 5

Data extracted from Moya, P. R., Berg, K. A., Gutiérrez-Hernandez, M. A., et al. (2007). Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1054–1061.

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data presented above. These protocols are based on standard and widely accepted techniques in receptor pharmacology.

Cell Culture and Receptor Expression

Chinese hamster ovary-K1 (CHO-K1) cells stably expressing either the human 5-HT2A or 5-HT2C receptor were utilized for all functional assays. These cells provide a controlled environment for studying the specific interactions between 2C-G and the serotonin receptor subtypes without the confounding variables of a native neuronal system.

Radioligand Binding Assay (General Protocol)

While the primary source for the functional data did not include Ki values for 2C-G, a general competitive radioligand binding assay protocol is described below, as it is the standard method for determining binding affinity.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 2C-G hydrochloride) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Membrane preparations from cells stably expressing the receptor of interest (e.g., 5-HT2A or 5-HT2C).

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

  • Test compound (2C-G hydrochloride) at various concentrations.

  • Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., ketanserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature or 37°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Membranes Cell Membranes with Receptors Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (e.g., 2C-G) TestCompound->Incubation Filtration Filtration (separate bound/free) Incubation->Filtration Washing Washing (remove non-specific) Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Calculate Ki (Cheng-Prusoff) IC50->ChengPrusoff

Radioligand Binding Assay Workflow
Phospholipase C (PLC) Functional Assay

Objective: To measure the potency and efficacy of 2C-G hydrochloride in activating the PLC pathway by quantifying the accumulation of inositol phosphates (IPs).

Materials:

  • CHO-K1 cells stably expressing 5-HT2A or 5-HT2C receptors.

  • [3H]myo-inositol.

  • Assay medium (e.g., serum-free medium containing LiCl).

  • Test compound (2C-G hydrochloride) at various concentrations.

  • Lysis buffer.

  • Anion exchange chromatography columns.

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Plate the cells and label them overnight with [3H]myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl, which inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Stimulation: Add varying concentrations of 2C-G hydrochloride to the cells and incubate for a specific period (e.g., 30-60 minutes) to stimulate PLC-mediated hydrolysis of phosphoinositides.

  • Lysis and Extraction: Terminate the reaction by adding a lysis buffer (e.g., perchloric acid) and extract the water-soluble inositol phosphates.

  • Separation: Separate the [3H]IPs from other radiolabeled components using anion exchange chromatography.

  • Quantification: Quantify the amount of [3H]IPs using scintillation counting.

  • Data Analysis: Plot the amount of [3H]IPs produced against the logarithm of the 2C-G concentration to generate a dose-response curve. From this curve, determine the EC50 (potency) and Emax (efficacy) values.

Phospholipase A2 (PLA2) Functional Assay

Objective: To measure the potency and efficacy of 2C-G hydrochloride in activating the PLA2 pathway by quantifying the release of arachidonic acid (AA).

Materials:

  • CHO-K1 cells stably expressing 5-HT2A or 5-HT2C receptors.

  • [3H]arachidonic acid.

  • Assay medium.

  • Test compound (2C-G hydrochloride) at various concentrations.

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Plate the cells and label them overnight with [3H]arachidonic acid, which is incorporated into the sn-2 position of membrane phospholipids.

  • Washing: Wash the cells thoroughly to remove any unincorporated [3H]arachidonic acid.

  • Stimulation: Add varying concentrations of 2C-G hydrochloride to the cells and incubate for a specific period (e.g., 30 minutes) to stimulate PLA2-mediated release of [3H]arachidonic acid.

  • Collection: Collect the supernatant, which contains the released [3H]arachidonic acid.

  • Quantification: Measure the radioactivity in the supernatant using scintillation counting.

  • Data Analysis: Plot the amount of [3H]arachidonic acid released against the logarithm of the 2C-G concentration to generate a dose-response curve. From this curve, determine the EC50 (potency) and Emax (efficacy) values.

Signaling Pathways

5-HT2A and 5-HT2C Receptor-Mediated PLC Activation

Both 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[1] Upon agonist binding, a conformational change in the receptor activates Gq/11, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 2C-G Receptor 5-HT2A/2C Receptor Agonist->Receptor binds Gq11 Gq/11 Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates Response Cellular Response PKC->Response leads to G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 2C-G Receptor 5-HT2A Receptor Agonist->Receptor binds Gio Gi/o Receptor->Gio activates G1213 G12/13 Receptor->G1213 activates G_beta_gamma Gβγ Gio->G_beta_gamma releases Rho Rho G1213->Rho activates ERK ERK1/2 G_beta_gamma->ERK activates p38 p38 MAPK Rho->p38 activates cPLA2 cPLA2 ERK->cPLA2 activates p38->cPLA2 activates AA Arachidonic Acid Release cPLA2->AA produces Eicosanoids Eicosanoids AA->Eicosanoids

References

Theoretical Elemental Composition and Molecular Weight of 2C-G Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide outlines the theoretical elemental composition and molecular weight of 2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride, commonly known as 2C-G HCl. This information is critical for researchers, scientists, and drug development professionals for accurate quantification, purity assessment, and formulation development.

Chemical Identity

Systematic Name: 2-(2,5-dimethoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride Common Name: 2C-G hydrochloride, 2C-G HCl Molecular Formula: C₁₂H₂₀ClNO₂[1]

The structure consists of a phenethylamine core with two methoxy groups at the 2 and 5 positions and two methyl groups at the 3 and 4 positions of the benzene ring. The hydrochloride salt is formed by the reaction of the amine group with hydrochloric acid.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular weight of 2C-G HCl is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )
CarbonC12.01112144.132
HydrogenH1.0082020.160
ChlorineCl35.453135.453
NitrogenN14.007114.007
OxygenO15.999231.998
Total 245.75

The theoretical molecular weight of 2C-G HCl is 245.75 g/mol .[1] Other sources report similar values of 245.7 g/mol and 245.746 g/mol .[2][3]

Elemental Composition

The elemental composition represents the percentage by mass of each element within the compound.

ElementSymbolTotal Weight ( g/mol )Percentage Composition (%)
CarbonC144.13258.65
HydrogenH20.1608.20
ChlorineCl35.45314.43
NitrogenN14.0075.70
OxygenO31.99813.02
Total 245.75 100.00

These theoretical values are fundamental for analytical techniques such as combustion analysis, which are used to experimentally verify the elemental composition of a synthesized compound.

Logical Relationship of Calculations

The following diagram illustrates the logical workflow for determining the elemental composition from the molecular formula.

G A Molecular Formula (C₁₂H₂₀ClNO₂) B Identify Constituent Elements (C, H, Cl, N, O) A->B D Count Atoms of Each Element A->D C Determine Atomic Weights (from Periodic Table) B->C E Calculate Molar Mass of Each Element in the Molecule C->E D->E F Calculate Total Molecular Weight E->F G Calculate Percentage Composition of Each Element E->G F->G

Caption: Workflow for calculating elemental composition.

References

An In-depth Technical Guide on the Psychoactive Effects and Duration of 2C-G from Historical Reports

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known psychoactive effects and duration of 2C-G (2,5-Dimethoxy-3,4-dimethylphenethylamine), based on historical reports, primarily from the seminal work of Dr. Alexander Shulgin. The information is intended for a scientific audience and is presented to facilitate further research and understanding of this compound.

Introduction

2C-G is a synthetic phenethylamine and a member of the 2C family of psychedelic compounds. First synthesized and bioassayed by Alexander Shulgin, its psychoactive properties were documented in his book, PiHKAL (Phenethylamines I Have Known and Loved). The information available on 2C-G is limited, with Shulgin's personal accounts being the primary source of data on its effects in humans.

Psychoactive Effects and Duration

The psychoactive profile of 2C-G is characterized by its exceptionally long duration and its primary effects as an "insight-enhancer" with muted or absent visual hallucinations[1].

The following table summarizes the quantitative data available from historical reports on the oral administration of 2C-G[1].

ParameterValueSource
Dosage Range 20 - 35 mg[1]
Onset Not explicitly stated, but a plateau is reached at 2 hours.[1]
Peak A plateau is maintained for several hours after onset.[1]
Total Duration 18 - 30 hours[1]

Historical reports from Shulgin's work describe the subjective effects of 2C-G as follows:

  • At 22 mg: The user reported being "completely functional," able to write and answer the telephone, with the only notable sensory alteration being a strange taste to coffee. The mental effects were present but not overwhelming, and the experience was followed by a desire for sleep in the early evening[1].

  • At 32 mg: The onset was marked by a "non-physical heat in the upper back." A notable "energy tremor" was present throughout the experience, though the body was generally at ease. A plateau was reached at approximately two hours, accompanied by mild nausea. This plateau was sustained for several hours. The user did not feel completely back to baseline until the evening of the following day, with a full "repair" taking a couple more days[1].

Experimental Protocols

The following sections detail the methodologies for the synthesis and bioassay of 2C-G as described in historical literature.

The synthesis of 2C-G is a multi-step process starting from 2,3-xylenol. The full, detailed synthesis protocol is documented in PiHKAL[1]. The general workflow is outlined in the diagram below.

G Xylenol 2,3-Xylenol Anisole 2,3-Dimethylanisole Xylenol->Anisole Methylation Benzaldehyde 2,3-Dimethyl-4- methoxybenzaldehyde Anisole->Benzaldehyde Vilsmeier-Haack Reaction Phenol 2,3-Dimethyl-4- methoxyphenol Benzaldehyde->Phenol Dakin Reaction Dimethoxybenzene 2,3-Dimethyl-1,4- dimethoxybenzene Phenol->Dimethoxybenzene Methylation Nitrostyrene 2,5-Dimethoxy-3,4- dimethyl-beta-nitrostyrene Dimethoxybenzene->Nitrostyrene Henry Reaction TwoCG 2,5-Dimethoxy-3,4- dimethylphenethylamine (2C-G) Nitrostyrene->TwoCG Reduction

A simplified workflow for the synthesis of 2C-G.

The bioassays of 2C-G were conducted by Alexander Shulgin and a small group of associates. The methodology, as can be inferred from his writings, involved the oral administration of a measured dose of the compound in a comfortable and familiar setting. The subjective effects were then meticulously documented over the course of the experience. This approach is a form of self-experimentation and qualitative analysis, common in the early exploration of psychoactive compounds[1].

Proposed Signaling Pathway

While specific receptor binding data for 2C-G is not available, it is hypothesized to act as a serotonin 5-HT2A receptor agonist, similar to other members of the 2C family of psychedelics. Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), is believed to be the primary mechanism for the psychedelic effects of these compounds.

G TwoCG 2C-G HT2AR 5-HT2A Receptor TwoCG->HT2AR Agonist Binding Gq_11 Gq/11 HT2AR->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Psychoactive_effects Psychoactive Effects Ca_release->Psychoactive_effects PKC_activation->Psychoactive_effects

References

An In-Depth Technical Guide to 2C-G and its Structural Analogues and Homologs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and informational purposes only. The compounds described herein are potent psychoactive substances and may be controlled substances in many jurisdictions. Their handling and research should be conducted in strict accordance with all applicable laws and regulations by qualified professionals in a controlled laboratory setting.

Introduction

The 2C family of phenethylamines, first extensively synthesized and documented by Alexander Shulgin, represents a significant class of serotonergic psychedelics.[1] These compounds are characterized by methoxy groups at the 2 and 5 positions of the phenyl ring and are noted for their diverse psychoactive effects, primarily mediated through agonism at the serotonin 5-HT2A receptor.[1][2] This guide focuses on 2,5-dimethoxy-3,4-dimethylphenethylamine (2C-G) and its structural analogues and homologs, specifically 2C-G-3 and 2C-G-5, providing a comprehensive overview of their chemistry, pharmacology, and the experimental methodologies used for their evaluation.

While detailed quantitative pharmacological data for 2C-G, 2C-G-3, and 2C-G-5 are sparse in peer-reviewed literature, this guide compiles the available qualitative data and provides context by referencing more extensively studied 2C compounds. The experimental protocols detailed herein are based on established methodologies for the characterization of psychedelic phenethylamines.

Chemical Structures and Properties

The core structure of the 2C-G series is the 2,5-dimethoxyphenethylamine backbone with substitutions at the 3 and 4 positions of the phenyl ring.

  • 2C-G: 2-(2,5-dimethoxy-3,4-dimethylphenyl)ethan-1-amine

  • 2C-G-3: 2-(2,5-dimethoxy-7,8-dihydro-6H-cyclopenta[g]azulen-9-yl)ethan-1-amine (3,4-Trimethylene-2,5-dimethoxyphenethylamine)

  • 2C-G-5: 2-(3,6-dimethoxy-4-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl)ethanamine (3,4-Norbornyl-2,5-dimethoxyphenethylamine)[3]

Pharmacology

Mechanism of Action

The primary pharmacological target of the 2C family of compounds is the serotonin 5-HT2 receptor family, with a particularly high affinity for the 5-HT2A subtype.[1] These compounds act as partial agonists at the 5-HT2A receptor.[1] The interaction with the 5-HT2A receptor is believed to be responsible for the psychedelic effects of these substances. Most 2C drugs exhibit a 5- to 15-fold higher affinity for the 5-HT2A receptor over the 5-HT2C receptor and a 15- to 100-fold higher affinity for the 5-HT2A receptor over the 5-HT1A receptor.[1]

Signaling Pathways

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades. The primary pathway implicated in the effects of psychedelic agonists is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq Gq/11 Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates 2C_Compound 2C-G Analogue 2C_Compound->5HT2A_R Binds to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Figure 1: Simplified 5-HT2A Receptor Gq Signaling Pathway.

Qualitative Pharmacological Data

Due to the limited availability of peer-reviewed quantitative data, the following table summarizes the anecdotal dosage and duration of effects as reported by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved).

CompoundDosage Range (Oral)Duration of EffectsQualitative Effects
2C-G 20 - 35 mg18 - 30 hoursInsight-enhancer, muted or absent visual effects.[4]
2C-G-3 16 - 25 mg12 - 24 hoursSome visual effects, general euphoria with underlying paranoia.[1]
2C-G-5 10 - 16 mg32 - 48 hoursSimilar to 2C-B for some users, general euphoria, can lead to tiredness.[1]
Comparative Quantitative Data (Reference 2C Compounds)

To provide a framework for understanding the potential potency of the 2C-G series, the following table presents receptor binding affinity (Ki) and functional efficacy (EC50) data for more extensively studied 2C compounds. It is important to note that these values are not for 2C-G, 2C-G-3, or 2C-G-5 but serve as a reference.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)
2C-B 4018031
2C-E 2213116
2C-I 1613413
2C-T-2 4320821
2C-T-7 1211413

Data compiled from various sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.

Metabolism and Pharmacokinetics

The metabolism of 2C compounds is primarily mediated by monoamine oxidase (MAO) enzymes, leading to deamination.[1] O-demethylation is another metabolic pathway.[2] Due to the involvement of MAO, there is a potential for significant drug-drug interactions with monoamine oxidase inhibitors (MAOIs), which can potentiate the effects and toxicity of 2C compounds.[2] Specific pharmacokinetic parameters such as half-life, volume of distribution, and clearance have not been formally studied for 2C-G, 2C-G-3, and 2C-G-5.

Experimental Protocols

The following sections detail generalized protocols for the synthesis and pharmacological evaluation of 2C-G and its analogs.

Synthesis

The synthesis of phenethylamines in the 2C series typically starts from a substituted benzaldehyde. A general workflow involves the formation of a nitrostyrene intermediate followed by reduction to the primary amine.

Synthesis_Workflow Start Substituted Benzaldehyde Nitrostyrene_Formation Henry Reaction (with Nitromethane) Start->Nitrostyrene_Formation Nitrostyrene_Intermediate Substituted β-Nitrostyrene Nitrostyrene_Formation->Nitrostyrene_Intermediate Reduction Reduction (e.g., LAH, H₂/Pd-C) Nitrostyrene_Intermediate->Reduction Final_Product 2C-G Analogue Reduction->Final_Product

Figure 2: General Synthesis Workflow for 2C-Phenethylamines.

4.1.1 Synthesis of 2C-G-5 (Adapted from PiHKAL)

A detailed synthesis of 2C-G-5 starting from 3,6-dihydroxybenzonorbornane is described by Shulgin. The key steps involve:

  • Methylation: The dihydroxy starting material is methylated using methyl iodide and potassium carbonate in acetone.

  • Formylation: The resulting 3,6-dimethoxybenzonorbornane is formylated using phosphorus oxychloride and N-methylformanilide.

  • Nitrostyrene Formation: The aldehyde is then reacted with nitromethane in the presence of ammonium acetate to form the corresponding β-nitrostyrene.

  • Reduction: The nitrostyrene is reduced to the final phenethylamine using lithium aluminum hydride (LAH) in tetrahydrofuran (THF).

  • Salt Formation: The freebase is converted to the hydrochloride salt for purification and storage.

In Vitro Pharmacological Assays

4.2.1 Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the human 5-HT2A receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).[5]

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4) is prepared.[5]

  • Competition Assay: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound.[6]

  • Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. The filters are washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]

Binding_Assay_Workflow Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Figure 3: Radioligand Competition Binding Assay Workflow.

4.2.2 Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the agonist-induced activation of the Gq pathway by quantifying the accumulation of a downstream metabolite, IP1.

Methodology:

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in 96-well plates.

  • Stimulation: Cells are incubated with varying concentrations of the test compound in a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.[7]

  • Lysis and Detection: After incubation (e.g., 30-60 minutes at 37°C), the cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[8]

  • Data Analysis: The fluorescence signal is inversely proportional to the amount of IP1 produced. The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).[9]

Toxicology

There is a lack of specific toxicological studies on 2C-G, 2C-G-3, and 2C-G-5. However, the general toxicology of the 2C class of compounds is associated with sympathomimetic and serotonergic effects.[2] Overdose can lead to agitation, hallucinations, tachycardia, hypertension, hyperthermia, and seizures.[2] The potential for drug-drug interactions, particularly with MAOIs, is a significant concern.[2]

Conclusion

2C-G and its homologs, 2C-G-3 and 2C-G-5, are potent and long-acting psychedelic phenethylamines. Their primary mechanism of action is agonism at the 5-HT2A receptor. While detailed, quantitative pharmacological data for these specific compounds are not widely available in the scientific literature, the methodologies for their synthesis and characterization are well-established. The qualitative reports from Alexander Shulgin's pioneering work provide a foundation for further investigation into the structure-activity relationships and therapeutic potential of this unique subclass of serotonergic compounds. Future research should focus on obtaining robust in vitro and in vivo data to fully characterize their pharmacological and toxicological profiles.

References

The Analytical Standard: A Technical Guide to the Research Applications of 2C-G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-3,4-dimethylphenethylamine (2C-G) is a synthetic phenethylamine and a member of the 2C family of psychedelic compounds.[1][2] While its psychoactive properties have been documented, its primary application within the scientific community is as an analytical reference standard.[3] This technical guide provides an in-depth overview of the core research applications of 2C-G in this capacity, focusing on its use in forensic analysis, analytical chemistry, and drug development. The availability of high-purity 2C-G as a certified reference material is crucial for the calibration of analytical instruments and the validation of new and existing analytical methods for the detection and quantification of phenethylamines.[4][5]

Core Applications of 2C-G as an Analytical Standard

The primary utility of 2C-G as an analytical standard lies in its well-characterized chemical and physical properties, which provide a reliable benchmark for qualitative and quantitative analyses. Its applications span several key areas:

  • Forensic Toxicology: In forensic laboratories, 2C-G is used to unequivocally identify and quantify its presence in seized materials or biological samples. Given the structural similarity among the 2C-class of compounds, a certified reference standard is essential to differentiate 2C-G from its isomers and other related substances, which can have significant legal implications.[6][7]

  • Analytical Method Development and Validation: Researchers developing new methods for the detection of phenethylamines utilize 2C-G to establish and validate the performance of their analytical techniques.[8][9] This includes determining parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10]

  • Pharmacological Research: In non-clinical research settings, a well-characterized standard of 2C-G is necessary for in vitro and in vivo studies aimed at understanding its pharmacological and toxicological profiles. This includes studies on receptor binding and signaling pathways.[3][11]

Analytical Techniques and Data

The identification and quantification of 2C-G as an analytical standard are primarily achieved through various chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic drug analysis due to its high sensitivity and specificity.[12] The electron ionization (EI) mass spectrum of 2C-G exhibits characteristic fragmentation patterns that allow for its identification. To enhance volatility and chromatographic performance, 2C-G is often derivatized, for example, with trifluoroacetic anhydride (TFAA).[6]

Table 1: GC-MS Data for 2C-G

AnalyteKey Mass-to-Charge Ratios (m/z)Notes
2C-G (underivatized)178 (intense), 165, 180The intense peak at m/z 178 helps distinguish it from isomers like 2C-E.[6]
2C-G (TFAA derivative)192, 179, 177Differences in the relative intensities of these ions are observed compared to the TFAA derivative of 2C-E.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC coupled with high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF-MS), is a powerful tool for the analysis of non-volatile compounds like 2C-G.[4][8] Electrospray ionization (ESI) is a commonly used soft ionization technique.[13]

Table 2: LC-MS Data for 2C-G

TechniqueKey Mass-to-Charge Ratios (m/z)Notes
LC-ESI/QTOFMS (MS and MS/MS modes)193.1223, 178.0988While the set of ions can be identical to isomers like 2C-E, the distinction is possible based on differences in the relative intensities of these specific ions.[6]
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of 2C-G shows characteristic absorption bands that can be used for its identification.[6]

Table 3: FTIR Data for 2C-G

Wavenumber (cm⁻¹)Assignment
3390 and 3315Primary amine (N-H stretch)
2920 and 2855C-H (sp³) asymmetric and symmetric stretching
993-1014 and 1099-1124Characteristic doublets, distinguishing from other 2C-series compounds[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of 2C-G.[6] While detailed spectral assignments for 2C-G are not widely published, the expected chemical shifts can be inferred from the analysis of similar phenethylamine compounds.

Table 4: Predicted ¹H and ¹³C NMR Data for 2C-G

NucleusPredicted Chemical Shift Range (ppm)Notes
¹H6.5 - 7.5Aromatic protons
3.7 - 4.0Methoxy (-OCH₃) protons
2.5 - 3.5Ethylamine (-CH₂CH₂NH₂) protons
2.0 - 2.5Aromatic methyl (-CH₃) protons
¹³C140 - 155Aromatic carbons attached to oxygen
110 - 130Other aromatic carbons
55 - 65Methoxy (-OCH₃) carbons
30 - 45Ethylamine (-CH₂CH₂NH₂) carbons
15 - 25Aromatic methyl (-CH₃) carbons

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. The following are example protocols for the analysis of 2C-G.

GC-MS Analysis of a Seized Powder

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the suspected 2C-G powder.
  • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
  • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 10 µg/mL) with methanol.
  • Prepare a 2C-G analytical standard at the same concentration.

2. Derivatization (Optional but Recommended):

  • Evaporate 100 µL of the working solution and the standard solution to dryness under a gentle stream of nitrogen.
  • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
  • Cap the vials and heat at 70°C for 20 minutes.
  • Cool to room temperature and evaporate the solvent.
  • Reconstitute the residue in 100 µL of ethyl acetate.

3. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-550.

LC-MS/MS Analysis of a Urine Sample

1. Sample Preparation (Salting-Out Liquid-Liquid Extraction - SALLE):

  • To 500 µL of urine, add an internal standard (e.g., 2C-G-d4).
  • Add 500 µL of acetonitrile and a saturating amount of a salt mixture (e.g., ammonium sulfate).
  • Vortex vigorously for 1 minute.
  • Centrifuge at 10,000 rpm for 5 minutes.
  • Transfer the upper acetonitrile layer to a clean tube.
  • Evaporate the solvent to dryness under nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC (or equivalent).
  • Column: C18 column (e.g., Phenomenex Kinetex 2.6 µm C18 100 Å, 100 x 2.1 mm) maintained at 40°C.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
  • Mass Spectrometer: SCIEX QTRAP 6500+ (or equivalent).
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Ion Source Parameters: Optimized for 2C-G (e.g., Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 500°C).
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 2C-G and its internal standard.

Visualizations

Experimental Workflow for Seized Sample Analysis

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis & Reporting Seized_Sample Seized Sample Received Sample_Prep Homogenization & Aliquoting Seized_Sample->Sample_Prep Extraction Solvent Extraction Sample_Prep->Extraction Standard_Prep Prepare 2C-G Standard Standard_Prep->Extraction Derivatization Derivatization (e.g., TFAA) Extraction->Derivatization LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Comparison to Standard GCMS_Analysis->Data_Processing LCMS_Analysis->Data_Processing Identification Identification (Retention Time & Mass Spectrum) Data_Processing->Identification Quantification Quantification Identification->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the forensic analysis of a seized sample using 2C-G as a reference standard.

Hypothetical Signaling Pathway of 2C-G via the 5-HT₂A Receptor

Psychedelic phenethylamines like 2C-G are believed to exert their primary psychoactive effects through agonism at the serotonin 2A (5-HT₂A) receptor.[3][11] This interaction initiates a cascade of intracellular signaling events. The following diagram illustrates a simplified, hypothetical signaling pathway. It is important to note that detailed in vitro studies on the specific downstream effects of 2C-G are limited.

G cluster_0 Cell Membrane Receptor 5-HT₂A Receptor Gq_alpha Gαq Receptor->Gq_alpha Activation Beta_Arrestin β-Arrestin 2 Receptor->Beta_Arrestin Recruits 2C_G 2C-G 2C_G->Receptor Agonist Binding PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization

Caption: Simplified hypothetical signaling cascade following 2C-G binding to the 5-HT₂A receptor.

Conclusion

2C-G serves as an indispensable tool in the fields of forensic science and analytical chemistry. Its role as a certified reference standard enables the accurate identification and quantification of this and other related phenethylamines, ensuring the reliability and validity of analytical results. The detailed analytical data and experimental protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in their work with this compound. Further research into the specific analytical characteristics and pharmacological properties of 2C-G will continue to enhance its utility as a valuable research tool.

References

The Enigmatic Profile of 2C-G Hydrochloride: A Review of Presumed Neuropharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature on the specific neuropharmacological effects of 2C-G hydrochloride is exceptionally limited. Much of the current understanding is extrapolated from the broader class of 2C-x phenethylamines and the foundational work of Alexander Shulgin. This document synthesizes the available information and provides a theoretical framework for its mechanism of action, acknowledging that direct experimental data for 2C-G is largely absent from peer-reviewed publications.

Introduction

2C-G hydrochloride, or 2,5-dimethoxy-3,4-dimethylphenethylamine hydrochloride, is a synthetic psychedelic substance belonging to the 2C family of phenethylamines.[1][2] First synthesized by Alexander Shulgin, it is structurally related to other psychoactive compounds such as 2C-D and Ganesha.[1] Anecdotal reports from Shulgin's "PiHKAL" describe 2C-G as an "insight-enhancer" with a notably long duration of action, lasting between 18 to 30 hours, at a dosage of 20 to 35 mg.[1][3][4] Unlike many other psychedelics, its visual effects are reported to be minimal.[1] This guide aims to provide a comprehensive overview of the presumed neuropharmacology of 2C-G, based on the known actions of the 2C drug class, for an audience of researchers and drug development professionals.

Presumed Mechanism of Action and Receptor Interactions

The psychoactive effects of the 2C family are primarily attributed to their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.[5] It is widely accepted that these compounds act as agonists, particularly at the 5-HT2A receptor subtype, which is a key mediator of psychedelic effects.[3]

Serotonin 5-HT2A Receptor Agonism

The prevailing hypothesis is that 2C-G, like other 2C compounds, functions as a partial or full agonist at the 5-HT2A receptor.[3] This interaction is thought to trigger a cascade of intracellular signaling events. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[5] Activation of this G protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of downstream cellular responses.[5]

Other Potential Receptor Targets

While the 5-HT2A receptor is considered the primary target, many 2C compounds also show affinity for other serotonin receptor subtypes, such as 5-HT2C and 5-HT1A, albeit generally with lower affinity.[3] The specific binding profile of 2C-G at these and other receptors, such as adrenergic receptors, has not been empirically determined.[4] Such interactions could modulate the qualitative effects of the compound.

Quantitative Data on Receptor Affinity and Potency

A significant gap in the scientific literature is the absence of quantitative data on the binding affinity (Ki) and functional potency (EC50) of 2C-G hydrochloride at various neurotransmitter receptors. While it is presumed to have a high affinity for the 5-HT2A receptor, no radioligand binding assays or functional assays have been published to confirm this.[5] The table below is a template that would be populated with such data, were it available.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
5-HT2AData not availableData not available
5-HT2CData not availableData not available
5-HT1AData not availableData not available
Adrenergic α1AData not availableData not available
Adrenergic α2AData not availableData not available
Dopamine D2Data not availableData not available

Signaling Pathways

The presumed primary signaling pathway for 2C-G hydrochloride, mediated by the 5-HT2A receptor, is depicted below.

5-HT2A Signaling Pathway 2C-G 2C-G 5-HT2A Receptor 5-HT2A Receptor 2C-G->5-HT2A Receptor Binds and Activates Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Downstream Cellular Effects Downstream Cellular Effects Ca2+ Release->Downstream Cellular Effects PKC Activation->Downstream Cellular Effects Experimental Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Studies Receptor Binding Assays Receptor Binding Assays Data Analysis and Interpretation Data Analysis and Interpretation Receptor Binding Assays->Data Analysis and Interpretation Functional Assays Functional Assays Functional Assays->Data Analysis and Interpretation Metabolic Stability Assays Metabolic Stability Assays Pharmacokinetic Studies Pharmacokinetic Studies Behavioral Pharmacology Behavioral Pharmacology Pharmacokinetic Studies->Behavioral Pharmacology Toxicity Studies Toxicity Studies Behavioral Pharmacology->Toxicity Studies Compound Synthesis and Purification Compound Synthesis and Purification Compound Synthesis and Purification->Receptor Binding Assays Compound Synthesis and Purification->Functional Assays Compound Synthesis and Purification->Metabolic Stability Assays Data Analysis and Interpretation->Pharmacokinetic Studies

References

A Technical Guide to the Evidentiary Gap in 2C-G Hydrochloride Cytotoxicity Data

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The substituted phenethylamines, particularly those of the 2C-series, represent a class of psychoactive compounds with significant pharmacological interest. While the psychoactive effects of many of these compounds are anecdotally documented, rigorous toxicological data remains sparse for many analogs. This technical guide addresses a specific and critical gap in the scientific literature: the complete lack of published data on the cytotoxicity of 2C-G hydrochloride (2,5-Dimethoxy-3,4-dimethylphenethylamine). A comprehensive review of existing literature confirms this absence, revealing no empirical studies detailing its effects on cell viability, metabolic function, or potential for inducing cell death[1].

This document summarizes the available cytotoxicity data for structurally related 2C-x compounds to provide context and a comparative baseline. Furthermore, it outlines established, detailed experimental protocols that can be readily adapted for the systematic evaluation of 2C-G hydrochloride's cytotoxic profile. Finally, it presents a hypothetical workflow and potential signaling pathways, based on the known mechanisms of related phenethylamines, to guide future research endeavors in this area.

The Data Gap: Absence of 2C-G Hydrochloride Cytotoxicity Studies

Despite its inclusion in foundational texts on phenethylamines, 2C-G remains one of the lesser-studied compounds within its class from a toxicological perspective[2]. A thorough search of scientific databases reveals a notable absence of peer-reviewed articles investigating the in vitro or in vivo cytotoxicity of 2C-G hydrochloride[1]. This stands in contrast to other members of the 2C-x family, for which a growing body of toxicological research is becoming available[3][4][5]. The lack of data—including critical metrics like half-maximal effective concentration (EC₅₀) or lethal dose (LD₅₀)—precludes any evidence-based assessment of its safety profile at a cellular level.

Comparative Cytotoxicity Data for 2C-x Analogs

To contextualize the data gap for 2C-G, this section summarizes published cytotoxicity data for other 2C-x compounds. These studies consistently demonstrate that 2C-x compounds exhibit concentration-dependent cytotoxicity in various cell lines, particularly those of neuronal origin[3][5]. The primary mechanisms implicated in this toxicity include mitochondrial dysfunction and calcium dysregulation[3][6]. The following table aggregates key quantitative findings from the literature.

CompoundCell LineAssayEC₅₀ Value (µM)Source(s)
2C-G hydrochloride N/A N/A No Published Data [1]
2C-BSH-SY5YNeutral Red Uptake181.7[7][8]
2C-BSH-SY5YResazurin Reduction225.2[7][8]
2C-CCATH.a CellsLDH Release100[5][9]
2C-CB65 CellsLDH Release300[5][9]
2C-ICATH.a CellsLDH Release250[5][9]
2C-IB65 CellsLDH Release150[5][9]
2C-NSH-SY5YNeutral Red Uptake338.4[7][8]
2C-NSH-SY5YResazurin Reduction451.3[7][8]
2C-T-2SH-SY5YMTT Reduction> 500[3]
2C-T-2CATH.a CellsLDH Release150[5][9]
2C-T-4SH-SY5YMTT Reduction~ 500[3]
2C-T-4CATH.a CellsLDH Release200[5][9]
2C-T-7SH-SY5YMTT Reduction~ 250[3]
2C-T-7CATH.a CellsLDH Release100[5][9]

Table 1: Summary of published in vitro cytotoxicity data for various 2C-x compounds. EC₅₀ represents the concentration of a drug that gives a half-maximal response. CATH.a and B65 are neuronal cell lines; SH-SY5Y is a human neuroblastoma cell line.

Proposed Methodologies for Cytotoxicity Assessment

To address the existing data gap, researchers can employ a suite of well-established in vitro assays. The following protocols are adapted from methodologies used in published studies on 2C-x analogs[3][6][10].

General Cell Culture and Dosing
  • Cell Lines: Human neuroblastoma SH-SY5Y cells are a common and relevant model for neurotoxicity studies. For hepatotoxicity, the HepG2 cell line can be used[7][11]. Cells should be cultured under standard conditions (e.g., 37°C, 5% CO₂, in DMEM supplemented with FBS and antibiotics). For neuronal studies, SH-SY5Y cells can be differentiated using retinoic acid to develop a more mature neuronal phenotype[3].

  • Compound Preparation: 2C-G hydrochloride should be dissolved in a suitable vehicle (e.g., sterile PBS or DMSO) to create a high-concentration stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations for experiments.

  • Exposure: Differentiated cells are seeded onto 96-well plates. After allowing for adherence and growth, the culture medium is replaced with a medium containing various concentrations of 2C-G hydrochloride (e.g., a range from 0 to 1000 µM). A vehicle control (medium with the vehicle but no drug) must be included. Cells are typically exposed for 24 hours[3][6].

Key Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reduction Assay:

    • Principle: This colorimetric assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

    • Protocol:

      • After the 24-hour drug exposure period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

      • Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

      • Read the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate cell viability as a percentage of the vehicle-treated control cells.

  • Neutral Red (NR) Uptake Assay:

    • Principle: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye Neutral Red within their lysosomes. It is a sensitive indicator of lysosomal membrane integrity.

    • Protocol:

      • Following drug incubation, replace the medium with a medium containing Neutral Red and incubate for 2-3 hours.

      • Wash the cells with a fixative solution (e.g., formaldehyde/calcium chloride).

      • Extract the dye from the viable cells using a destain solution (e.g., ethanol/acetic acid).

      • Measure the absorbance of the extracted dye (e.g., at 540 nm).

      • Express results as a percentage of the control.

  • Lactate Dehydrogenase (LDH) Release Assay:

    • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity and cytolysis.

    • Protocol:

      • After the exposure period, collect an aliquot of the cell culture supernatant from each well.

      • Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

      • Incubate at room temperature, protected from light.

      • Measure the absorbance according to the manufacturer's instructions (e.g., at 490 nm).

      • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed intentionally).

Visualizations: Workflows and Hypothetical Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the in vitro cytotoxicity of a novel compound like 2C-G hydrochloride.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Analysis CellCulture Cell Culture & Seeding (e.g., SH-SY5Y on 96-well plates) Exposure 24h Drug Exposure (Vehicle Control + Doses) CellCulture->Exposure CompoundPrep Compound Preparation (2C-G HCl Stock & Dilutions) CompoundPrep->Exposure MTT Metabolic Viability (MTT Assay) Exposure->MTT LDH Membrane Integrity (LDH Assay) Exposure->LDH NR Lysosomal Integrity (NR Assay) Exposure->NR DataAcq Data Acquisition (Plate Reader) MTT->DataAcq LDH->DataAcq NR->DataAcq Calc Calculate % Viability vs. Control DataAcq->Calc EC50 EC50 Determination (Dose-Response Curve) Calc->EC50

Caption: Generalized workflow for in vitro cytotoxicity testing.

Hypothetical Signaling Pathway for 2C-G Induced Cytotoxicity

Based on the known pharmacology of 2C-x compounds as 5-HT₂ₐ receptor agonists and the observed downstream effects in cytotoxicity studies of analogs, a hypothetical signaling pathway leading to cellular toxicity can be proposed for 2C-G. This model provides a testable framework for future mechanistic studies.

G compound 2C-G Hydrochloride receptor 5-HT2A Receptor compound->receptor Agonist Binding plc Phospholipase C (PLC) Activation receptor->plc ip3 IP3 Production plc->ip3 er Endoplasmic Reticulum ip3->er Binds to IP3R ca_release Ca²⁺ Release er->ca_release mito Mitochondrial Ca²⁺ Overload ca_release->mito mptp MPT Pore Opening mito->mptp atp ↓ ATP Production mptp->atp apoptosis Apoptosis / Necrosis mptp->apoptosis atp->apoptosis

Caption: Hypothetical 5-HT2A-mediated cytotoxicity pathway.

Conclusion

There is a complete absence of published, peer-reviewed data on the cytotoxicity of 2C-G hydrochloride. This represents a significant knowledge gap that hinders a comprehensive understanding of its pharmacological and toxicological profile. By leveraging the established methodologies and mechanistic insights gained from studies of related 2C-x compounds, researchers are well-equipped to systematically investigate 2C-G. The protocols and hypothetical frameworks presented in this guide offer a clear path forward for generating the empirical data necessary to characterize its potential cellular toxicity, ensuring that future discussions of its effects are grounded in robust scientific evidence.

References

Potential Interactions of 2C-G with Monoamine Oxidase (MAO) Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the potential interactions between 2,5-dimethoxy-3,4-dimethylphenethylamine (2C-G) and monoamine oxidase (MAO) enzymes. Due to a lack of specific experimental data for 2C-G, this paper extrapolates potential interactions based on the known pharmacology of the 2C class of phenethylamines. It summarizes available quantitative data for structurally related 2C compounds, details a generalized experimental protocol for assessing MAO inhibition, and provides visualizations of the relevant biochemical pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals.

Introduction

2C-G is a synthetic psychedelic phenethylamine first synthesized by Alexander Shulgin. Like other compounds in the 2C series, its primary mechanism of action is believed to be agonism at serotonin 5-HT2A receptors.[1] The metabolism of phenethylamines, particularly those with psychedelic properties, is a critical area of research for understanding their pharmacokinetics, pharmacodynamics, and potential for drug-drug interactions. Monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, are key enzymes in the metabolism of monoamine neurotransmitters and various xenobiotics, including phenethylamines.

Deamination is a major metabolic pathway for the 2C class of compounds.[2] Studies on various 2C analogues have confirmed that both MAO-A and MAO-B are the primary enzymes involved in this process.[2] Inhibition of these enzymes can lead to an increase in the bioavailability of the parent compound and other monoamines, potentially resulting in serious adverse effects, including hypertensive crisis or serotonin syndrome. Therefore, understanding the interaction of 2C-G with MAO enzymes is of significant toxicological and pharmacological importance.

This guide addresses the current knowledge gap regarding 2C-G's specific interactions with MAO-A and MAO-B.

Data Presentation: MAO Inhibition by 2C Compounds

As of the date of this publication, there is no publicly available quantitative data specifically detailing the inhibition of MAO-A or MAO-B by 2C-G. However, a 2018 study by Wagmann et al. investigated the MAO inhibitory potential of several other 2C compounds.[1] The IC50 values from this study are summarized in Table 1 to provide a comparative context for the potential, yet unconfirmed, activity of 2C-G. The data generally indicates that while some 2C compounds exhibit inhibitory activity, it is generally in the micromolar range.[1]

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
2C-G No Data Available No Data Available
2C-B>250180
2C-D12513
2C-E>250110
2C-H>250>250
2C-I>250160
2C-N101.7
2C-P202.5
2C-T-21015
2C-T-7152.5
Table 1: IC50 values for the inhibition of human MAO-A and MAO-B by various 2C compounds. Data extracted from Wagmann et al. (2018).[1]

Experimental Protocols

To determine the inhibitory potential of 2C-G on MAO-A and MAO-B, a standardized in vitro enzyme inhibition assay can be employed. The following protocol is a generalized methodology based on established procedures for testing phenethylamines.[1]

Objective: To determine the 50% inhibitory concentration (IC50) of 2C-G for both MAO-A and MAO-B enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • 2C-G hydrochloride

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Multi-well plates (e.g., 96-well plates)

  • Spectrofluorometer or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of 2C-G, clorgyline, and selegiline in a suitable solvent (e.g., DMSO or water).

    • Prepare working solutions of the inhibitors and substrates in the phosphate buffer.

    • Prepare the MAO-A and MAO-B enzyme solutions in the buffer to a final concentration that yields a measurable rate of substrate turnover.

  • Enzyme Inhibition Assay:

    • In a multi-well plate, add the phosphate buffer, the enzyme solution (MAO-A or MAO-B), and varying concentrations of 2C-G (or the control inhibitor).

    • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

    • Monitor the reaction progress over time by measuring the change in fluorescence or absorbance of the product. The oxidation of kynuramine by MAO-A produces 4-hydroxyquinoline, which is fluorescent. The oxidation of benzylamine by MAO-B can be coupled to a secondary reaction that produces a chromogenic or fluorogenic product.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

metabolic_pathway cluster_0 Metabolism of 2C-G 2C-G 2C-G Aldehyde_Intermediate Aldehyde Intermediate 2C-G->Aldehyde_Intermediate MAO-A / MAO-B (Deamination) Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde_Intermediate->Carboxylic_Acid Aldehyde Dehydrogenase experimental_workflow cluster_1 In Vitro MAO Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, 2C-G) B Pre-incubate Enzyme with 2C-G A->B C Initiate Reaction with Substrate B->C D Monitor Product Formation (Spectrofluorometry) C->D E Data Analysis (Calculate IC50) D->E logical_relationship cluster_2 Factors Influencing 2C-G and MAO Interaction Structure 2C-G Structure (Phenethylamine) Metabolism Substrate for MAO Structure->Metabolism Inhibition Potential MAO Inhibitor Metabolism->Inhibition Interaction Drug-Drug Interactions (with MAOIs) Inhibition->Interaction

References

The Phenethylamine Psychedelic Class: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the pharmacology, experimental evaluation, and therapeutic potential of phenethylamine psychedelics for researchers, scientists, and drug development professionals.

The phenethylamine chemical class encompasses a diverse array of psychoactive compounds that have garnered significant interest in psychedelic research for their therapeutic potential in treating various psychiatric disorders. This guide provides a technical overview of the core aspects of psychedelic phenethylamines, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their effects.

Core Structure and Key Compounds

Phenethylamines are characterized by a core structure comprising a phenyl ring linked to an amino group by a two-carbon chain. Substitutions on the phenyl ring and the amino group give rise to a wide variety of compounds with distinct pharmacological profiles.[1] Classic psychedelic phenethylamines, such as mescaline, and synthetic derivatives like the 2C-x and DOx series, are of particular interest to researchers.[2]

Table 1: Key Psychedelic Phenethylamines and their Structures

CompoundChemical NameR1R2R3R4R5
Mescaline3,4,5-TrimethoxyphenethylamineHOCH₃OCH₃OCH₃H
2C-B2,5-Dimethoxy-4-bromophenethylamineOCH₃HBrOCH₃H
2C-I2,5-Dimethoxy-4-iodophenethylamineOCH₃HIOCH₃H
DOI(±)-2,5-Dimethoxy-4-iodoamphetamineOCH₃HIOCH₃CH₃
DOM (STP)(±)-2,5-Dimethoxy-4-methylamphetamineOCH₃HCH₃OCH₃CH₃

Mechanism of Action: The Serotonin 2A Receptor

The primary mechanism of action for psychedelic phenethylamines is agonism at the serotonin 2A (5-HT2A) receptor.[3][4] The binding of these compounds to the 5-HT2A receptor initiates a cascade of intracellular signaling events that are believed to underlie their profound effects on perception, cognition, and mood.[5] While the 5-HT2A receptor is the principal target, many phenethylamines also exhibit activity at other serotonin receptors (e.g., 5-HT2C, 5-HT1A) and, in some cases, at dopamine and norepinephrine transporters, which can modulate their overall pharmacological profile.[6][7]

Receptor Binding Affinities

The affinity of a compound for a specific receptor is a critical determinant of its potency. Receptor binding assays are used to determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines

Compound5-HT2A5-HT2C5-HT1ADATNETSERT
Mescaline~10,000>20,000~3,300>30,000>30,000>30,000
2C-B~59-----
DOI0.82.41304,8001,6002,300
DOM533-----

Data compiled from multiple sources.[5][6][8][9] Note that binding affinities can vary depending on the experimental conditions and tissue preparation.

Signaling Pathways

Activation of the 5-HT2A receptor by psychedelic phenethylamines triggers two primary intracellular signaling pathways: the Gq/11 protein-coupled pathway and the β-arrestin pathway.[10][11]

  • Gq/11 Pathway: This is considered the canonical pathway for 5-HT2A receptor signaling. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is believed to be crucial for the psychedelic effects of these compounds.[12][13][14]

  • β-Arrestin Pathway: Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestins. β-arrestins desensitize the G protein signal and can also initiate their own signaling cascades, which may be involved in different aspects of the drug's effects and the development of tolerance.[10][15]

Recent research suggests that the psychedelic potential of a compound is more strongly correlated with its efficacy in activating the Gq pathway than the β-arrestin pathway.[10][16][17] This has led to the concept of "biased agonism," where compounds can be designed to preferentially activate one pathway over the other, potentially separating therapeutic effects from hallucinogenic properties.[18]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phenethylamine Phenethylamine Psychedelic Receptor 5-HT2A Receptor Phenethylamine->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified Gq/11 signaling pathway activated by phenethylamine psychedelics.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_active Agonist-Bound 5-HT2A Receptor GRK GRK Receptor_active->GRK recruits Receptor_phos Phosphorylated Receptor GRK->Receptor_active phosphorylates Beta_Arrestin β-Arrestin Receptor_phos->Beta_Arrestin recruits Signaling β-Arrestin-Mediated Signaling Beta_Arrestin->Signaling Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: The β-arrestin recruitment and signaling pathway.

Experimental Protocols

A variety of in vitro and in vivo experimental protocols are employed to characterize the pharmacological and behavioral effects of psychedelic phenethylamines.

In Vitro Assays

This assay is used to determine the binding affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT2A receptors) are prepared from cultured cells or brain tissue.[19][20]

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.[8][21]

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.[20]

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.[8]

  • Data Analysis: The data are analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[22]

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes with 5-HT2A Receptors Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a radioligand binding assay.

Functional assays measure the cellular response to receptor activation, providing information on a compound's efficacy (i.e., whether it is a full or partial agonist).

Methodology:

  • Cell Culture: Cells expressing the receptor of interest are cultured and loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity over time using a plate reader.[23]

  • Data Analysis: The data are used to generate dose-response curves and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the compound.

In Vivo Assays: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a widely used behavioral model to assess the in vivo psychedelic-like activity of 5-HT2A receptor agonists.[7][24] The frequency of head twitches is highly correlated with the hallucinogenic potency of these compounds in humans.[25]

Methodology:

  • Animal Acclimation: Mice or rats are acclimated to the testing environment.

  • Drug Administration: The test compound or vehicle is administered to the animals (e.g., via intraperitoneal injection).[25]

  • Observation: The animals are observed for a specific period (e.g., 30-60 minutes), and the number of head twitches is counted by a trained observer or an automated system.[25][26]

  • Data Analysis: The frequency of head twitches is compared between the drug-treated and vehicle-treated groups to determine the effect of the compound.

Synthesis of Key Phenethylamines

The synthesis of psychedelic phenethylamines is a key area of research for developing novel compounds with improved therapeutic profiles.

Synthesis of Mescaline

One common route for mescaline synthesis starts from 3,4,5-trimethoxybenzaldehyde.[6][27]

Key Steps:

  • Henry Reaction: 3,4,5-trimethoxybenzaldehyde is reacted with nitromethane to form ω-nitro-3,4,5-trimethoxystyrene.[6]

  • Reduction: The nitro group is then reduced to an amine, for example, using lithium aluminum hydride (LiAlH4), to yield mescaline.[4]

Synthesis of 2C-B

A common synthesis for 2C-B starts with 2,5-dimethoxybenzaldehyde.[28][29]

Key Steps:

  • Condensation: 2,5-dimethoxybenzaldehyde is condensed with nitromethane to form 2,5-dimethoxynitrostyrene.[28][29]

  • Reduction: The nitrostyrene is reduced to the corresponding phenethylamine (2C-H) using a reducing agent like lithium aluminum hydride.[29]

  • Bromination: The 2C-H is then brominated at the 4-position of the phenyl ring to yield 2C-B.[30]

Clinical Research Protocols

Clinical trials investigating the therapeutic potential of psychedelic phenethylamines require carefully designed protocols to ensure participant safety and the scientific validity of the results.

Key Considerations for Clinical Trial Design:

  • Set and Setting: The environment in which the psychedelic is administered and the psychological state of the participant are crucial variables that can significantly influence the therapeutic outcome.[31]

  • Psychotherapeutic Support: Psychedelic-assisted therapy protocols typically involve preparatory sessions before the drug administration and integration sessions afterward to help participants process their experiences.[2]

  • Dosing: Single or a limited number of high-dose sessions are often employed, in contrast to the daily dosing regimens of traditional psychiatric medications.[32]

  • Safety Monitoring: Close monitoring of participants by trained therapists is essential during the acute effects of the drug.[2]

  • Control Groups: The use of appropriate control groups (e.g., placebo, active placebo) is critical for determining the efficacy of the psychedelic treatment.[32]

The FDA has issued draft guidance for researchers designing clinical trials with psychedelic drugs, highlighting the unique challenges and considerations in this field.[33]

Future Directions

Research into the phenethylamine class of psychedelics is rapidly evolving. Key areas of future investigation include:

  • Structure-Activity Relationship (SAR) Studies: Elucidating how subtle changes in the chemical structure of phenethylamines affect their pharmacological properties.[34]

  • Biased Agonism: Designing compounds that selectively activate specific 5-HT2A receptor signaling pathways to optimize therapeutic effects and minimize adverse reactions.[18]

  • Clinical Trials: Conducting rigorous, large-scale clinical trials to establish the safety and efficacy of psychedelic phenethylamines for various psychiatric conditions.[32]

  • Neurobiological Mechanisms: Further investigating the downstream neurobiological effects of these compounds to better understand how they produce their therapeutic benefits.

This technical guide provides a foundational understanding of the phenethylamine class for psychedelic research. As this field continues to expand, a thorough understanding of the chemistry, pharmacology, and experimental methodologies is essential for advancing the development of these promising therapeutic agents.

References

Unveiling the Potential of GSK4112: A Technical Guide to a REV-ERBα Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 327175-14-4 (Note: This CAS number has been inconsistently associated with other molecules. This document pertains to the REV-ERBα agonist commonly known as GSK4112 or SR6452).

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of GSK4112, a selective agonist of the nuclear receptor REV-ERBα. All data is presented to facilitate research and development in circadian biology, metabolism, and related therapeutic areas.

Core Chemical and Physical Properties

GSK4112 is a synthetic, non-porphyrin small molecule that acts as a potent agonist for REV-ERBα and REV-ERBβ. Its physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name tert-butyl 2-[[(4-chlorophenyl)methyl] [(5-nitro-2-thienyl)methyl]amino]acetate[1]
Synonyms GSK4112, SR6452[1][2]
Molecular Formula C₁₈H₂₁ClN₂O₄S[1]
Molecular Weight 396.89 g/mol [1]
Appearance Solid powder[1]
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (≥11.9 mg/mL), insoluble in water and ethanol.[3]
Storage Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks).[1]
SMILES CC(C)(C)OC(=O)CN(CC1=CC=C(Cl)C=C1)CC2=CC=C(--INVALID-LINK--[O-])S2
InChI Key WYSLOKHVFKLWOU-UHFFFAOYSA-N

Biological Activity and Mechanism of Action

GSK4112 functions as a REV-ERBα agonist by mimicking the action of its natural ligand, heme. It enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex to REV-ERBα, leading to the transcriptional repression of its target genes.[4][5] A primary target of this repression is the core clock gene Bmal1.[5]

The biological activity of GSK4112 has been characterized in various in vitro systems, demonstrating its utility as a chemical probe for studying REV-ERBα function.

AssayMetricValueCell Line/SystemSource
REV-ERBα AgonismEC₅₀250 nMFRET-based NCoR recruitment assay[1]
REV-ERBα AgonismEC₅₀0.4 µM-[1]
Bmal1 mRNA suppressionConcentration10 µMHepG2 cells[2]
Glucose output reductionConcentration10 µMPrimary mouse hepatocytes[2][5]
Inhibition of preadipocyte viabilityConcentration10 µM3T3-L1 cells[6]
Signaling Pathway of GSK4112

The mechanism of action of GSK4112 involves its direct binding to REV-ERBα, which then recruits the NCoR co-repressor complex. This complex includes histone deacetylases (HDACs) that modify chromatin structure, leading to the transcriptional repression of target genes containing REV-ERBα response elements (ROREs) in their promoters. This pathway is central to the regulation of the circadian clock and metabolic processes.

GSK4112 Signaling Pathway GSK4112 GSK4112 REV_ERB REV-ERBα GSK4112->REV_ERB binds NCoR NCoR Co-repressor Complex (with HDACs) REV_ERB->NCoR recruits RORE RORE in Target Gene Promoter NCoR->RORE binds to Transcription Transcription Repression NCoR->Transcription leads to Target_Genes Target Genes (e.g., Bmal1) RORE->Target_Genes Transcription->Target_Genes

Caption: GSK4112 binds to REV-ERBα, promoting NCoR recruitment and repressing target gene transcription.

Experimental Protocols

Detailed methodologies for key experiments involving GSK4112 are provided below. These protocols are based on published studies and standard laboratory procedures.

FRET-based NCoR Recruitment Assay

This assay is used to identify and characterize compounds that modulate the interaction between REV-ERBα and its co-repressor NCoR.

Principle: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In this assay, REV-ERBα and an NCoR peptide are labeled with a donor and an acceptor fluorophore, respectively. Agonist binding to REV-ERBα brings the two fluorophores into proximity, resulting in a FRET signal.

Methodology:

  • Protein Expression and Labeling:

    • Express and purify the ligand-binding domain (LBD) of REV-ERBα fused to a donor fluorophore (e.g., a terbium chelate).

    • Synthesize a peptide corresponding to the NCoR interaction domain and label it with an acceptor fluorophore (e.g., fluorescein).

  • Assay Setup:

    • In a 384-well plate, add assay buffer, the labeled REV-ERBα-LBD, and the labeled NCoR peptide.

    • Add GSK4112 at varying concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the FRET signal using a plate reader capable of time-resolved fluorescence. Excite the donor fluorophore and measure emission from both the donor and acceptor.

  • Data Analysis:

    • Calculate the ratio of acceptor to donor emission.

    • Plot the FRET ratio against the log of the GSK4112 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Cell Viability Assay (CCK-8)

This assay assesses the effect of GSK4112 on cell viability by measuring the metabolic activity of cells.

Principle: The Cell Counting Kit-8 (CCK-8) utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.[7]

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., 3T3-L1 preadipocytes) in a 96-well plate at a density of 5,000-10,000 cells/well.[6]

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Treat the cells with various concentrations of GSK4112 (e.g., 10 µM) or a vehicle control (DMSO).[6]

    • Incubate for the desired time periods (e.g., 24 and 48 hours).[6]

  • Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (media and CCK-8 only).

    • Express the results as a percentage of the vehicle-treated control.

Cell Proliferation Assay (EdU Staining)

This assay measures DNA synthesis as an indicator of cell proliferation.

Principle: 5-ethynyl-2´-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. EdU can then be detected by a fluorescent azide through a click chemistry reaction.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a multi-well plate.

    • Treat cells with GSK4112 or vehicle control for the desired duration.

  • EdU Labeling:

    • Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for detection of DNA synthesis (e.g., 2-4 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.

  • Click Reaction:

    • Prepare a reaction cocktail containing a fluorescent azide, CuSO₄, and a reducing agent.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Staining and Imaging:

    • Wash the cells and counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips on microscope slides and image using a fluorescence microscope.

  • Data Analysis:

    • Quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI/Hoechst positive).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8][9]

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and treat with GSK4112 or vehicle control. For a positive control for apoptosis, cells can be treated with a known inducer like palmitic acid.[6]

  • Cell Harvesting:

    • Harvest the cells by trypsinization and centrifugation.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

Quantitative Real-Time PCR (qPCR) for Bmal1 Expression

This method is used to quantify the effect of GSK4112 on the mRNA expression of the target gene Bmal1.

Principle: Reverse transcription qPCR (RT-qPCR) is used to detect and quantify mRNA levels. RNA is first reverse transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.

Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat cells (e.g., HepG2 or 3T3-L1) with GSK4112 (e.g., 10 µM) or vehicle for a specified time.[2][6]

    • Extract total RNA using a suitable kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR:

    • Set up the qPCR reaction with cDNA, gene-specific primers for Bmal1 and a reference gene (e.g., GAPDH or Actin), and a qPCR master mix.

    • Run the reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for Bmal1 and the reference gene.

    • Calculate the relative expression of Bmal1 using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.

Experimental Workflow for Assessing GSK4112 Effects on Preadipocyte Proliferation and Apoptosis

The following diagram illustrates a typical workflow for investigating the effects of GSK4112 on preadipocyte biology, integrating several of the above protocols.

Experimental Workflow cluster_proliferation Proliferation Assessment cluster_apoptosis Apoptosis Assessment (with Palmitic Acid co-treatment) cluster_mechanism Mechanistic Analysis start Start: 3T3-L1 Preadipocyte Culture treatment Treatment with GSK4112 (10 µM) or DMSO (Vehicle) start->treatment viability Cell Viability Assay (CCK-8) treatment->viability dna_synthesis DNA Synthesis Assay (EdU Staining) treatment->dna_synthesis apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay gene_expression Gene Expression Analysis (qPCR for Bmal1) treatment->gene_expression end Data Analysis and Conclusion viability->end dna_synthesis->end apoptosis_assay->end gene_expression->end

Caption: A workflow for studying GSK4112's effects on preadipocyte proliferation and apoptosis.

Conclusion

GSK4112 is a valuable chemical probe for elucidating the roles of REV-ERBα in various physiological and pathophysiological processes. Its ability to modulate the core circadian clock and metabolic pathways makes it a significant tool for research in areas such as metabolic diseases, inflammation, and cancer. While its unfavorable pharmacokinetic profile has limited its in vivo use, it remains an excellent starting point for the development of next-generation REV-ERBα modulators with therapeutic potential.[2] This guide provides a foundational resource for researchers to design and execute experiments utilizing GSK4112.

References

Methodological & Application

Application Note: Quantitative Analysis of 2C-G Hydrochloride in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS protocol for the analysis of 2C-G hydrochloride requires a detailed methodology to ensure accurate and reproducible results for researchers and drug development professionals. The following application note provides a comprehensive guide, from sample preparation to data analysis, based on established principles for the analysis of small molecules.

1. Introduction

2C-G is a synthetic phenethylamine with psychedelic properties. As with many designer drugs, the development of robust analytical methods for its detection and quantification in biological matrices is crucial for forensic, clinical, and research purposes. This application note details a sensitive and selective method for the analysis of 2C-G hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is suitable for the quantification of 2C-G in samples and can be adapted for various research applications. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical testing.[1][2][3]

2. Principle

The method involves the extraction of 2C-G from the sample matrix, followed by separation using high-performance liquid chromatography (HPLC). The analyte is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity by monitoring a specific precursor ion and its characteristic product ions.[4][5]

3. Materials and Reagents

  • 2C-G Hydrochloride reference standard

  • Internal Standard (e.g., 2C-G-d4 or a structurally similar deuterated compound)

  • LC-MS grade methanol[6]

  • LC-MS grade acetonitrile[6]

  • LC-MS grade water[6]

  • Formic acid (≥98%)[6]

  • Ammonium hydroxide

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Phosphate buffer (0.1 M, pH 6.0)[7]

  • Certified blank biological matrix (e.g., human plasma, urine)

4. Experimental Protocols

4.1. Sample Preparation: Solid Phase Extraction (SPE)

This protocol is designed for the extraction of 2C-G from a biological matrix like plasma or urine.

  • Sample Pre-treatment : To 1 mL of the sample, add 10 µL of the internal standard working solution. Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 10 seconds.[7]

  • SPE Column Conditioning : Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to dry.

  • Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove interferences.

  • Elution : Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

4.2. LC-MS/MS Instrumental Analysis

The following tables summarize the instrumental parameters for the LC-MS/MS analysis.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[9]
Flow Rate 0.4 mL/min[10]
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow 600 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for 2C-G (Hypothetical)

Note: The exact m/z values for the precursor and product ions need to be determined by infusing a standard solution of 2C-G hydrochloride into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
2C-GTo be determinedTo be determinedTo be determinedOptimized value
Internal StandardTo be determinedTo be determinedTo be determinedOptimized value

5. Data Presentation

Quantitative data should be summarized for clarity. The following table is a template for presenting method validation data.

Table 4: Summary of Quantitative Performance (Example)

ParameterResult
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%) 85 - 115%
Recovery (%) > 80%
Matrix Effect (%) < 15%

6. Visualizations

.dot

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Phosphate Buffer and Vortex Add_IS->Add_Buffer Load_Sample Load Sample onto Cartridge Add_Buffer->Load_Sample SPE_Condition Condition SPE Cartridge SPE_Condition->Load_Sample Wash Wash Cartridge Load_Sample->Wash Elute Elute 2C-G Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify 2C-G Concentration Calibrate->Quantify Report Generate Report Quantify->Report G cluster_pathway Hypothetical Signaling Pathway for a Phenethylamine TwoCG 2C-G Receptor Serotonin Receptor (e.g., 5-HT2A) TwoCG->Receptor binds and activates G_Protein Gq/G11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and solubility data for the preparation of 2C-G hydrochloride solutions using Dimethyl Sulfoxide (DMSO) and Ethanol. The information is intended to guide researchers in the accurate and effective preparation of this compound for in vitro and in vivo studies.

Compound Information

  • Compound Name: 2C-G hydrochloride

  • Formal Name: 2,5-dimethoxy-3,4-dimethyl-benzeneethanamine, monohydrochloride

  • Molecular Formula: C₁₂H₁₉NO₂ • HCl

  • Formula Weight: 245.7 g/mol

  • Physical Appearance: A crystalline solid[1]

Solubility Data

The solubility of 2C-G hydrochloride was determined in two common laboratory solvents, DMSO and ethanol. The quantitative data is summarized in the table below for easy reference and comparison.

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO 2081.4
Ethanol 30122.1
Data sourced from Cayman Chemical technical information.[1]

Experimental Protocols

The following protocols provide a step-by-step guide for the dissolution of 2C-G hydrochloride in DMSO and ethanol. These are general guidelines and may be adapted based on specific experimental needs.

Protocol 1: Dissolving 2C-G Hydrochloride in DMSO

This protocol describes the preparation of a stock solution of 2C-G hydrochloride in DMSO.

Materials:

  • 2C-G hydrochloride powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sterile microcentrifuge tubes or other appropriate containers

  • Calibrated pipettes

Procedure:

  • Preparation: Ensure all equipment is clean, dry, and sterile if required for the downstream application. Work in a well-ventilated area, preferably a fume hood.

  • Weighing: Accurately weigh the desired amount of 2C-G hydrochloride powder.

  • Solvent Addition: Add the appropriate volume of DMSO to the 2C-G hydrochloride to achieve the desired concentration (up to 20 mg/mL). For example, to prepare a 20 mg/mL stock solution, add 50 µL of DMSO to 1 mg of 2C-G hydrochloride.

  • Dissolution:

    • Cap the tube securely.

    • Vortex the solution for 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution to ensure all solid has dissolved. If necessary, continue vortexing or gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution. Be cautious as heating may degrade the compound.

  • Storage: Store the resulting stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Dissolving 2C-G Hydrochloride in Ethanol

This protocol outlines the procedure for preparing a stock solution of 2C-G hydrochloride in ethanol.

Materials:

  • 2C-G hydrochloride powder

  • Ethanol (200 proof, absolute)

  • Vortex mixer

  • Sterile microcentrifuge tubes or other appropriate containers

  • Calibrated pipettes

Procedure:

  • Preparation: Ensure all equipment is clean, dry, and sterile if required. Work in a well-ventilated area.

  • Weighing: Accurately weigh the desired amount of 2C-G hydrochloride powder.

  • Solvent Addition: Add the appropriate volume of ethanol to the 2C-G hydrochloride to achieve the desired concentration (up to 30 mg/mL). For instance, to prepare a 30 mg/mL stock solution, add approximately 33.3 µL of ethanol to 1 mg of 2C-G hydrochloride.

  • Dissolution:

    • Securely cap the container.

    • Vortex the mixture for 30-60 seconds.

    • Visually confirm that all the solid has dissolved. If undissolved particles remain, continue vortexing. Gentle warming can be applied with caution.

  • Storage: Store the stock solution at -20°C. Ethanol solutions are generally less prone to freezing at this temperature but should be sealed tightly to prevent evaporation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathways of 2C-G and a generalized workflow for its solubilization and use in research.

G_Protein_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 2C-G 2C-G GPCR 5-HT2A/Adrenergic Receptor (GPCR) 2C-G->GPCR Binds Gq Gαq GPCR->Gq Activates Gi Gαi GPCR->Gi Activates beta_arrestin β-Arrestin GPCR->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq AC_inhibit Adenylate Cyclase (Inhibited) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA Activity (Decreased) cAMP_decrease->PKA_inhibit Cellular_Response_Gi Cellular Response PKA_inhibit->Cellular_Response_Gi ERK ERK Pathway beta_arrestin->ERK Cellular_Response_Arrestin Cellular Response ERK->Cellular_Response_Arrestin

Caption: Putative signaling pathways of 2C-G via G-protein coupled receptors.

Experimental_Workflow cluster_prep Solution Preparation cluster_application Experimental Application weigh Weigh 2C-G HCl add_solvent Add DMSO or Ethanol weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve stock_solution Stock Solution dissolve->stock_solution dilute Dilute to Working Concentration stock_solution->dilute apply_to_cells Apply to Cell Culture or In Vivo Model dilute->apply_to_cells data_analysis Data Analysis apply_to_cells->data_analysis

Caption: General experimental workflow for using 2C-G hydrochloride.

References

Application Note: Using 2C-G Hydrochloride as a Reference Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2C-G, or 2,5-Dimethoxy-3,4-dimethylphenethylamine, is a synthetic phenethylamine and a member of the 2C family of psychedelic compounds. Due to its potential for abuse and its structural similarity to other controlled substances, 2C-G is of significant interest to the forensic toxicology community. The accurate identification and quantification of 2C-G in seized materials and biological specimens are crucial for law enforcement and public health. The use of a well-characterized, high-purity certified reference material (CRM), such as 2C-G hydrochloride, is fundamental to achieving reliable and defensible analytical results.[1][2]

This application note provides detailed protocols for the use of 2C-G hydrochloride as a reference standard for the qualitative and quantitative analysis of 2C-G in forensic samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Methods

Reference Standard

2C-G hydrochloride (CAS: 327175-14-4) certified reference material (CRM) should be obtained from an accredited supplier.[1][3][4][5] The CRM should be stored under the recommended conditions, typically at -20°C for long-term storage, protected from light and moisture.[6]

Sample Preparation

A liquid-liquid extraction (LLE) procedure is recommended for the extraction of 2C-G from whole blood.

Protocol:

  • To 1 mL of whole blood, add 10 µL of an internal standard (IS) solution (e.g., 2C-D-d6 at 1 µg/mL).

  • Add 1 mL of 0.1 M sodium hydroxide to alkalize the sample.

  • Add 5 mL of a mixture of n-butyl chloride and isopropanol (9:1, v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

A dilute-and-shoot approach is often suitable for the analysis of 2C-G in urine due to the high sensitivity of modern LC-MS/MS instrumentation.

Protocol:

  • To 100 µL of urine, add 10 µL of an internal standard (IS) solution (e.g., 2C-D-d6 at 1 µg/mL).

  • Add 890 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis
  • Instrument: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • For quantitative analysis, selected ion monitoring (SIM) of characteristic ions for 2C-G (e.g., m/z 178, 165, 180) and the IS should be used.[7]

  • Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: 100 mm x 2.1 mm ID, 1.8 µm particle size, C18 stationary phase.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for 2C-G and one for the IS. Based on literature for similar compounds, precursor and product ions would be determined by direct infusion of the reference standard. For 2C-G (protonated molecule [M+H]⁺ at m/z 210.1), characteristic product ions would be selected for MRM transitions.

Results and Discussion

Method Validation Parameters

The following table summarizes representative quantitative data for the analysis of 2C-G in blood and urine. Note: This data is for illustrative purposes only. Each laboratory must perform its own comprehensive method validation according to established forensic toxicology guidelines.

ParameterGC-MS (Blood)LC-MS/MS (Urine)
**Linearity (R²) **> 0.995> 0.998
Limit of Detection (LOD) 1 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL0.5 ng/mL
Accuracy (Bias %) ± 15%± 15%
Precision (RSD %) < 15%< 10%
Recovery (%) > 85%N/A (Dilute-and-Shoot)
Stability of 2C-G Hydrochloride Reference Standard

The stability of the 2C-G hydrochloride CRM is critical for ensuring the accuracy of quantitative measurements.

  • Storage: The solid CRM should be stored at -20°C in a desiccator.[6]

  • Stock Solutions: Stock solutions prepared in a non-reactive solvent such as methanol or acetonitrile should be stored at -20°C in amber vials to protect from light.

  • Working Solutions: The stability of working solutions should be evaluated by the end-user under their specific laboratory conditions. It is recommended to prepare fresh working solutions from the stock solution regularly.

While detailed, publicly available stability studies for 2C-G hydrochloride are limited, phenethylamine hydrochloride salts are generally stable when stored properly. Long-term stability studies should be conducted according to ICH guidelines to establish a definitive shelf-life for prepared solutions.[8]

Visualizations

Forensic_Toxicology_Workflow Figure 1: General Workflow for Forensic Analysis cluster_0 Sample Reception & Preparation cluster_1 Analytical Phase cluster_2 Data Review & Reporting Seized_Sample Seized Material or Biological Specimen Sample_Login Sample Login & Chain of Custody Seized_Sample->Sample_Login Extraction Extraction/ Dilution Sample_Login->Extraction Instrumental_Analysis GC-MS or LC-MS/MS Analysis Extraction->Instrumental_Analysis Reference_Standard 2C-G Hydrochloride Reference Standard Reference_Standard->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Review Peer Review Data_Processing->Review Report Final Report Review->Report

Caption: General workflow for forensic analysis.

Serotonin_Signaling_Pathway Figure 2: Putative 5-HT2C Receptor Signaling Pathway for 2C-G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular TCG 2C-G HT2CR 5-HT2C Receptor (GPCR) TCG->HT2CR Binds to Gq11 Gq/11 Protein HT2CR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Downstream Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Leads to

Caption: Putative 5-HT2C receptor signaling pathway for 2C-G.

Conclusion

2C-G hydrochloride is an essential certified reference material for any forensic toxicology laboratory involved in the analysis of novel psychoactive substances. Its use in conjunction with validated analytical methods, such as the GC-MS and LC-MS/MS protocols outlined in this application note, allows for the accurate and reliable identification and quantification of 2C-G in forensic casework. Proper handling and storage of the reference standard are paramount to maintaining its integrity and ensuring the quality of analytical results. The provided protocols and validation parameters serve as a guide for laboratories to develop and implement their own robust methods for the analysis of this and other emerging synthetic drugs.

References

Application Notes and Protocols: Experimental Design for In Vivo Studies with 2C-G in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2C-G (3,4-dimethyl-2,5-dimethoxyphenethylamine) is a psychedelic phenethylamine. In many jurisdictions, including the United States, 2C-G is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[1] All research involving 2C-G must be conducted in strict compliance with all applicable national and local laws and regulations, and researchers must possess the necessary licenses (e.g., from the Drug Enforcement Administration in the U.S.). These protocols are intended for use by qualified researchers in appropriately licensed facilities.

Introduction: 2C-G is a synthetic psychedelic compound first synthesized by Alexander Shulgin.[1] Human anecdotal reports, primarily from Shulgin's book PiHKAL, describe it as a long-acting "insight-enhancer" with a duration of 18 to 30 hours at dosages of 20 to 35 mg.[1][2][3] Like other 2C-series compounds, its primary mechanism of action is presumed to be agonism at serotonin 5-HT2 receptors, particularly the 5-HT2A subtype, which is responsible for the psychedelic effects of most hallucinogens.[3][4][5]

There is a significant lack of formal in vivo animal data for 2C-G.[6][7] Therefore, the following application notes and protocols are based on established methodologies for the preclinical evaluation of novel psychoactive substances (NPS), particularly serotonergic hallucinogens.[8]

Pre-Experimental Considerations

Test Substance: 2C-G
  • Purity: The test compound, whether synthesized or purchased, must have a purity of at least 95%.[9] The specific analytical method used to determine purity (e.g., HPLC, GC-MS, NMR) should be documented.[9][10]

  • Salt Form: Specify the salt form used (e.g., hydrochloride, freebase) as this will affect molecular weight and solubility.

  • Vehicle Selection: The vehicle for administration must be non-toxic and appropriate for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like Tween 80 or DMSO, diluted in saline. Vehicle suitability and stability studies should be performed.

Animal Model Selection
  • Species: Mice (e.g., C57BL/6J strain for head-twitch response studies[11]) and rats (e.g., Sprague-Dawley) are commonly used for initial pharmacological, pharmacokinetic, and safety studies.

  • Health Status: Animals should be specific-pathogen-free (SPF) and sourced from a reputable vendor.

  • Housing: Animals must be housed in controlled environments (temperature, humidity, light/dark cycle) with ad libitum access to food and water, unless otherwise specified by the protocol.

  • Ethical Review: All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Pharmacological and Toxicological Profiling

Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

This initial study is critical for determining the dose range for subsequent, more detailed experiments.[12][13] It aims to identify the minimum effective dose (MED) and the maximum tolerated dose (MTD).[14]

  • Objective: To determine the tolerability of 2C-G and establish a dose range for subsequent pharmacokinetic, behavioral, and safety studies.

  • Animal Model: Male and female mice (n=3-5 per group).

  • Study Design: A single-dose escalation design is typically used.[15][16] Groups receive a single administration of 2C-G or vehicle.

  • Procedure:

    • Acclimate animals for at least 7 days prior to dosing.

    • Record baseline body weights.

    • Administer a single dose of 2C-G or vehicle via the intended clinical or experimental route (e.g., oral gavage). Start with a low dose extrapolated from human data (e.g., 1-3 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg).

    • Observe animals continuously for the first 4 hours post-dose, and then at regular intervals for up to 7 days, monitoring for clinical signs of toxicity (see Functional Observational Battery, Section 4.1).

    • Record body weights daily.

    • At the end of the observation period, perform a gross necropsy.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathological findings. The MTD is defined as the highest dose that does not produce mortality or other unacceptable adverse effects.

Pharmacokinetic (PK) Studies

Protocol 2: Single-Dose Pharmacokinetic Study

This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of 2C-G.

  • Objective: To characterize the plasma concentration-time profile of 2C-G and its major metabolites following a single administration.

  • Animal Model: Male rats (n=3-4 per time point for satellite groups, or n=4-6 for serial sampling with cannulated animals).

  • Study Design: Administer a single mid-range dose determined from the DRF study.

  • Procedure:

    • Administer a single dose of 2C-G.

    • Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). The extremely long reported duration in humans suggests that later time points may be necessary.[1]

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma samples for 2C-G and potential metabolites using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (elimination half-life).[17][18]

Pharmacodynamic (PD) and Behavioral Studies

Protocol 3: Head-Twitch Response (HTR) Assay

The HTR is a robust and widely used behavioral proxy for 5-HT2A receptor activation and has high predictive validity for hallucinogenic potential in humans.[11][19][20]

  • Objective: To quantify the 5-HT2A receptor-mediated effects of 2C-G in mice.

  • Animal Model: Male C57BL/6J mice (n=8-10 per group).

  • Procedure:

    • Acclimate mice to the observation chambers for 30-60 minutes.

    • Administer 2C-G or vehicle. Include a positive control group (e.g., DOI).

    • Place mice individually into clear observation chambers.

    • Record the number of head twitches (rapid, side-to-side rotational movements of the head) for a defined period (e.g., 30-60 minutes), beginning at the expected Tmax or start of drug effect. Automated systems can also be used.[19]

  • Data Analysis: Compare the mean number of head twitches between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 4: Safety Pharmacology Core Battery

Safety pharmacology studies are required to identify potential undesirable pharmacodynamic effects on major physiological systems before human trials.[21][22] The core battery focuses on the central nervous, cardiovascular, and respiratory systems.

  • Objective: To evaluate the potential adverse effects of 2C-G on critical physiological functions.

  • Animal Models: Rats or dogs are commonly used.

  • 4.1 Central Nervous System (CNS) Assessment:

    • Protocol: Functional Observational Battery (FOB) or Irwin Screen.

    • Procedure: A systematic observation of unprovoked and provoked behaviors to assess changes in autonomic, neuromuscular, and behavioral parameters. Observations are made at baseline and at multiple time points after dosing, including the time of expected peak effect.

  • 4.2 Cardiovascular Assessment:

    • Protocol: Telemetry Study.

    • Procedure: Animals are surgically implanted with telemetry devices that continuously monitor electrocardiogram (ECG), blood pressure, and heart rate without the need for restraint.[22] Data is collected before and after 2C-G administration.

    • Endpoints: Changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT/QTc).

  • 4.3 Respiratory Assessment:

    • Protocol: Whole-Body Plethysmography.

    • Procedure: Animals are placed in a chamber that measures pressure changes associated with breathing to determine respiratory rate, tidal volume, and minute volume.

    • Endpoints: Changes in key respiratory parameters.

Data Presentation: Summary Tables

Table 1: Example Dose-Range Finding (DRF) Study Design

Group Treatment Dose (mg/kg, p.o.) N (Male/Female)
1 Vehicle (0.9% Saline) 0 5 / 5
2 2C-G 3 5 / 5
3 2C-G 10 5 / 5
4 2C-G 30 5 / 5

| 5 | 2C-G | 100 | 5 / 5 |

Table 2: Example Pharmacokinetic Parameters for 2C-G in Rats (30 mg/kg, p.o.)

Parameter Units Mean Value (± SD)
Cmax ng/mL 850 (± 150)
Tmax h 1.5 (± 0.5)
AUC (0-last) ng·h/mL 7200 (± 980)
t1/2 h 6.8 (± 1.2)

(Note: These are hypothetical data for illustrative purposes.)

Table 3: Example Head-Twitch Response (HTR) Assay Results in Mice

Treatment Group Dose (mg/kg, i.p.) Mean Head Twitches (± SEM)
Vehicle 0 1.2 (± 0.4)
2C-G 1 8.5 (± 1.5)
2C-G 3 25.1 (± 3.2)
2C-G 10 15.7 (± 2.8)

(Note: Hypothetical data illustrating a potential inverted U-shaped dose-response curve, which is common for some psychedelics in this assay.[19])

Table 4: Key Parameters in a Functional Observational Battery (FOB)

Domain Parameter Description / Observation
Behavioral Alertness / Arousal Normal, hypoactive, hyperactive
Grooming Presence and frequency
Stereotypy Repetitive, non-functional behaviors
Autonomic Piloerection Erection of fur
Pupil Size Miosis (constriction) or mydriasis (dilation)
Salivation Presence of excessive drooling
Neuromuscular Gait Normal, ataxic, impaired
Tremors / Convulsions Presence, severity, and duration

| | Righting Reflex | Time to return to upright position |

Visualization: Diagrams and Workflows

Caption: Hypothesized 5-HT2A receptor signaling pathway for 2C-G.

G Start Project Start: In Vivo Evaluation of 2C-G DRF Protocol 1: Dose-Range Finding (DRF) & MTD Study Start->DRF PK Protocol 2: Single-Dose Pharmacokinetics (PK) DRF->PK Inform Dose Selection PD Protocol 3: Pharmacodynamics (PD) (e.g., Head-Twitch Assay) DRF->PD Inform Dose Selection PK->PD Correlate Exposure with Effect Safety Protocol 4: Safety Pharmacology (CNS, CV, Respiratory) PD->Safety Evaluate at Active Doses End Comprehensive Preclinical Data Package Safety->End

Caption: Logical workflow for the in vivo evaluation of 2C-G.

References

Application Notes & Protocols for Handling 2C-G Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2C-G hydrochloride is a psychoactive substance and is classified as a controlled substance in many jurisdictions, including the United States (Schedule I), the United Kingdom (Class A), and Canada (Schedule III).[1][2] All acquisition, handling, storage, and disposal of this compound must be in strict compliance with all applicable local, state, and federal regulations. These protocols are intended for use in authorized research settings by qualified personnel. A thorough risk assessment must be conducted before any handling of this substance.

Introduction

2C-G hydrochloride (2,5-dimethoxy-3,4-dimethyl-benzeneethanamine, monohydrochloride) is a psychedelic phenethylamine of the 2C-series.[1][3][4] It is a crystalline solid with a molecular weight of 245.74 g/mol .[3][5] Due to its psychoactive nature and structural similarity to other scheduled substances like 2C-D, it necessitates stringent safety protocols in a laboratory setting.[3][4] While specific toxicity data for 2C-G hydrochloride is not extensively available, its handling should be guided by protocols for potent, novel psychoactive substances (NPS).[5][6]

Quantitative Data and Physicochemical Properties

Comprehensive toxicological data for 2C-G hydrochloride is not currently available in published literature. Therefore, occupational exposure limits (OELs) have not been established. The precautionary principle must be applied, treating the substance as highly potent and hazardous.

PropertyValueSource
Chemical Name 2,5-dimethoxy-3,4-dimethyl-benzeneethanamine, monohydrochloride[3]
Synonyms 2C-G, 3,4-Dimethyl-2,5-dimethoxyphenethylamine[1][3]
Molecular Formula C₁₂H₁₉NO₂ • HCl[3]
Molecular Weight 245.7 g/mol [3]
Physical Form Crystalline solid[3]
CAS Number 327175-14-4[3][5]
Storage Temperature -20°C[7][8]
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, Methanol: 1 mg/ml, PBS (pH 7.2): 5 mg/ml[3]

Risk Assessment and Management

A thorough risk assessment is mandatory before handling 2C-G hydrochloride. This involves identifying hazards, evaluating risks, and implementing control measures.

RiskAssessmentWorkflow cluster_assessment Risk Assessment start Initiate Handling Request identify_hazards Identify Hazards - Potent Psychoactive - Powder Inhalation - Skin Contact - Unknown Toxicity start->identify_hazards evaluate_risks Evaluate Risks - Exposure Scenarios - Severity of Harm identify_hazards->evaluate_risks control_measures Determine Control Measures - Engineering Controls - Administrative Controls - PPE evaluate_risks->control_measures sops Develop Standard Operating Procedures (SOPs) control_measures->sops training Verify Personnel Training sops->training approval Obtain Authorization training->approval proceed Proceed with Handling approval->proceed Approved reject Handling Not Authorized approval->reject Not Approved

Caption: Risk assessment workflow for handling 2C-G hydrochloride.

Experimental Protocols

A baseline of the following PPE is required at all times when handling 2C-G hydrochloride powder:

  • Gloves: Double-gloving with nitrile gloves is recommended.

  • Lab Coat: A dedicated lab coat, preferably disposable or laundered by a specialized service.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Respiratory Protection: A properly fitted N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood.

  • Chemical Fume Hood: All handling of 2C-G hydrochloride powder, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation.[5]

  • Ventilation: The laboratory should have adequate general ventilation.

  • Preparation: Designate a specific area within a chemical fume hood for handling 2C-G hydrochloride. Cover the work surface with absorbent, disposable bench paper.

  • Pre-weighing: Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) inside the fume hood before introducing the compound.

  • Weighing:

    • Tare the analytical balance with a clean weigh boat.

    • Carefully transfer the desired amount of 2C-G hydrochloride powder using a dedicated spatula.

    • Avoid generating dust.[9] If any powder becomes airborne, cease work and allow the fume hood to clear it.

    • Once the desired weight is achieved, securely cap the stock container immediately.

  • Dissolution:

    • If preparing a solution, add the solvent to the weigh boat or a receiving vessel containing the powder within the fume hood.

    • Ensure complete dissolution before removing the solution from the fume hood.

  • Decontamination:

    • Wipe down all surfaces, including the spatula and the exterior of the containers, with an appropriate deactivating solution (e.g., 10% bleach solution followed by a water rinse, or as determined by institutional safety protocols).

    • Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a designated hazardous waste container.

HandlingWorkflow cluster_workflow 2C-G Hydrochloride Powder Handling Workflow start Don PPE prepare_hood Prepare Chemical Fume Hood start->prepare_hood weigh_powder Weigh Powder using Anti-static Weigh Boat prepare_hood->weigh_powder dissolve Prepare Solution (if required) weigh_powder->dissolve seal_containers Securely Seal All Containers dissolve->seal_containers decontaminate Decontaminate Work Area and Equipment seal_containers->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe end Procedure Complete remove_ppe->end

Caption: Step-by-step workflow for handling 2C-G hydrochloride powder.

  • Store 2C-G hydrochloride in a securely sealed, clearly labeled container.

  • The container should be stored in a locked, ventilated cabinet at the recommended temperature of -20°C.[7][8]

  • Maintain a detailed inventory and access log for the controlled substance.

  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Gently collect the absorbed material and place it in a designated hazardous waste container.

    • Decontaminate the area with a suitable deactivating agent.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert institutional safety personnel.

    • Prevent entry to the contaminated area.

    • Follow institutional emergency response protocols.

  • All waste contaminated with 2C-G hydrochloride (e.g., gloves, weigh boats, paper towels, excess compound) must be disposed of as hazardous and/or controlled substance waste.

  • Follow all institutional, local, and federal regulations for the disposal of Schedule I controlled substances.[5] This may involve a reverse distributor or other approved disposal methods.[2] Do not mix with general laboratory waste.

References

Proper storage and stability conditions for 2C-G hydrochloride (-20°C)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide detailed guidelines for the proper storage and handling of 2C-G hydrochloride (3,4-Dimethyl-2,5-dimethoxyphenethylamine hydrochloride) to ensure its stability and integrity for research and drug development purposes. The protocols outlined herein are based on established industry standards and scientific principles for the stability testing of solid small molecule hydrochloride salts. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Recommended Storage Conditions

2C-G hydrochloride is a crystalline solid that should be stored under controlled conditions to minimize degradation.[1][2][3] The primary recommended storage temperature is -20°C.[1][2][3]

Table 1: Recommended Storage and Shipping Conditions for 2C-G Hydrochloride

ParameterConditionNotes
Storage Temperature-20°CLong-term storage.[1][2][3]
Shipping TemperatureAmbient or on cold packsMay be shipped at ambient temperature for short durations, but should be transferred to -20°C upon receipt.
Light ExposureProtect from lightStore in an opaque or amber vial to prevent photolytic degradation.
AtmosphereInert gas (optional)For maximum stability, especially for long-term reference standards, storing under argon or nitrogen is recommended.
ContainerTightly sealed vialPrevents moisture uptake and contamination.

Stability Data

Published data from suppliers indicates that 2C-G hydrochloride is a stable molecule when stored under the recommended conditions.

Table 2: Long-Term Stability of 2C-G Hydrochloride

Storage ConditionDurationStability Outcome
-20°C≥ 5 yearsNo significant degradation observed.[3]

Potential Degradation Pathways

While specific degradation pathways for 2C-G hydrochloride are not extensively documented in the literature, based on the chemical structure of phenethylamines, the primary amine group is susceptible to oxidation. This can lead to the formation of an imine, which can further hydrolyze to an aldehyde, and subsequently be oxidized to a carboxylic acid.

G cluster_pathway Proposed Oxidative Degradation Pathway for 2C-G Hydrochloride A 2C-G Hydrochloride (Primary Amine) B Imine Intermediate A->B Oxidation C 2-(2,5-dimethoxy-3,4-dimethylphenyl)acetaldehyde B->C Hydrolysis D 2-(2,5-dimethoxy-3,4-dimethylphenyl)acetic acid C->D Oxidation

Caption: Proposed oxidative degradation pathway of 2C-G hydrochloride.

Experimental Protocols for Stability Assessment

The following protocols are designed to assess the stability of 2C-G hydrochloride under various conditions, including long-term storage, accelerated conditions, and forced degradation. These protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.

G cluster_workflow Stability Study Experimental Workflow cluster_studies Stability Conditions start Obtain 2C-G HCl Batch prep Prepare Samples for Each Condition start->prep long_term Long-Term (-20°C ± 5°C) prep->long_term accelerated Accelerated (40°C ± 2°C / 75% ± 5% RH) prep->accelerated forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) prep->forced analysis Analyze Samples at Time Points (HPLC-UV) long_term->analysis accelerated->analysis forced->analysis data Assess Purity, Identify Degradants, and Calculate Degradation Rate analysis->data report Generate Stability Report data->report

Caption: Experimental workflow for the stability assessment of 2C-G hydrochloride.

  • 2C-G hydrochloride (as a solid)

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated stability chambers (-20°C, 25°C/60% RH, 40°C/75% RH)

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2C-G hydrochloride into amber glass vials. Prepare a sufficient number of vials for all time points.

  • Storage Conditions:

    • Long-Term: Place samples in a stability chamber set to -20°C ± 5°C.

    • Accelerated: Place samples in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity (RH).

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months.

    • Accelerated: 0, 1, 3, and 6 months.

  • Analysis: At each time point, remove one vial from each storage condition. Prepare a solution in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 0.5 mg/mL. Analyze by the HPLC-UV method described in section 5.5.

  • Sample Preparation: Prepare stock solutions of 2C-G hydrochloride in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid 2C-G hydrochloride in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid 2C-G hydrochloride to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Neutralization (for hydrolytic samples): Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Prepare all stressed samples for HPLC analysis by diluting them to a final concentration of approximately 0.5 mg/mL with the mobile phase. Analyze by the HPLC-UV method.

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Data Analysis: The purity of 2C-G hydrochloride is determined by calculating the peak area percentage. Degradation products are identified as new peaks in the chromatograms of the stressed samples.

Data Interpretation and Reporting

The stability of 2C-G hydrochloride is assessed by monitoring its purity over time and under different stress conditions. The formation of any degradation product greater than 0.1% should be reported. For forced degradation studies, the goal is to achieve 5-20% degradation of the active substance to ensure the suitability of the analytical method for stability indication. The results from the long-term and accelerated studies are used to establish the re-test period or shelf life of the compound.

Table 3: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperatureExpected Outcome
Acid Hydrolysis1 M HCl24 hours60°CPotential for hydrolysis if susceptible.
Base Hydrolysis1 M NaOH24 hours60°CPotential for hydrolysis and other reactions.
Oxidation3% H₂O₂24 hoursRoom TempFormation of oxidative degradation products.
Thermal DegradationSolid state48 hours80°CAssess thermal stability.
Photolytic Degradation1.2 million lux hours and 200 W h/m² UVVariableRoom TempAssess light sensitivity.

References

Application Notes and Protocols for In Vitro Testing of 2C-G Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-G (3,4-Dimethyl-2,5-dimethoxyphenethylamine) is a psychedelic compound belonging to the 2C series of phenethylamines.[1][2] Like other compounds in this class, its primary mechanism of action is believed to be the activation of serotonin receptors, particularly the 5-HT2A receptor.[3][4][5] The activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[6][7] Understanding the interaction of 2C-G with these receptors is crucial for elucidating its pharmacological profile and therapeutic potential.

These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro assays designed to characterize the receptor activation profile of 2C-G. The assays focus on determining the binding affinity and functional potency of 2C-G at the human 5-HT2A receptor. The methodologies described are standard in the field of psychedelic drug development and are adaptable for high-throughput screening.[8]

Key Receptor Target: Serotonin 5-HT2A Receptor

The serotonin 5-HT2A receptor is a primary target for classic psychedelic drugs.[3][9] It is a Gq/11-coupled GPCR, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][10] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][11] These signaling pathways are central to the psychedelic effects mediated by 5-HT2A receptor agonists.[9]

Experimental Assays

A multi-assay approach is recommended to comprehensively characterize the interaction of 2C-G with the 5-HT2A receptor. This includes:

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of 2C-G for the 5-HT2A receptor.

  • Inositol Monophosphate (IP1) Accumulation Assay: To measure the functional potency (EC50) and efficacy (Emax) of 2C-G in activating the Gq/11 signaling pathway.[12]

  • Calcium Mobilization Assay: An alternative functional assay to measure Gq/11 pathway activation by detecting transient increases in intracellular calcium levels.[11][13]

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

AssayParameterDescription2C-G (Expected)Serotonin (Reference)
Radioligand Binding Ki (nM)Inhibitory constant, a measure of binding affinity.To be determined~10 nM
IP1 Accumulation EC50 (nM)Half-maximal effective concentration for IP1 production.To be determined~50 nM[12]
Emax (%)Maximum response relative to a reference agonist (e.g., Serotonin).To be determined100%
Calcium Mobilization EC50 (nM)Half-maximal effective concentration for calcium release.To be determined~20 nM
Emax (%)Maximum response relative to a reference agonist (e.g., Serotonin).To be determined100%

Signaling Pathway and Experimental Workflow Diagrams

5-HT2A Receptor Gq/11 Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Ligand 2C-G Ligand->Receptor Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Experimental Workflow for In Vitro Assays

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assay Execution cluster_binding Binding Assay cluster_functional Functional Assays cluster_data_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing human 5-HT2A receptor Cell_Plating Plate cells in multi-well plates Cell_Culture->Cell_Plating Binding_Incubation Incubate cell membranes with radioligand ([3H]ketanserin) and varying concentrations of 2C-G Cell_Plating->Binding_Incubation IP1_Assay IP1 Accumulation Assay: Incubate cells with 2C-G, lyse cells, and measure IP1 levels using HTRF Cell_Plating->IP1_Assay Ca_Assay Calcium Mobilization Assay: Load cells with a Ca²⁺-sensitive dye, add 2C-G, and measure fluorescence changes with a plate reader Cell_Plating->Ca_Assay Filtration Separate bound and free radioligand via rapid filtration Binding_Incubation->Filtration Scintillation Quantify bound radioactivity using a scintillation counter Filtration->Scintillation Binding_Analysis Calculate Ki from competition binding curves Scintillation->Binding_Analysis Functional_Analysis Generate dose-response curves and calculate EC50 and Emax IP1_Assay->Functional_Analysis Ca_Assay->Functional_Analysis

Caption: General experimental workflow for in vitro characterization of 2C-G.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 2C-G for the human 5-HT2A receptor using a competition binding assay with [3H]ketanserin.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

  • [3H]ketanserin (specific activity ~80 Ci/mmol)

  • Non-labeled ketanserin

  • 2C-G hydrochloride

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Methodology:

  • Membrane Preparation:

    • Culture cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, [3H]ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), and varying concentrations of 2C-G (e.g., 0.1 nM to 100 µM).

    • For total binding, add vehicle instead of competitor.

    • For non-specific binding, add a high concentration of non-labeled ketanserin (e.g., 10 µM).

    • Add the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the 2C-G concentration.

    • Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: IP1 Accumulation Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of 2C-G at the human 5-HT2A receptor by quantifying the accumulation of inositol monophosphate (IP1).

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture reagents

  • Stimulation buffer (e.g., HBSS containing 10 mM LiCl)

  • 2C-G hydrochloride

  • Serotonin (as a reference agonist)

  • IP1-d2 and IP1-cryptate detection reagents (e.g., from a commercial HTRF kit)

  • Lysis buffer

  • 384-well white plates

  • HTRF-compatible plate reader

Methodology:

  • Cell Plating:

    • Plate the cells in a 384-well white plate and grow to confluency.

  • Compound Addition:

    • Prepare serial dilutions of 2C-G and serotonin in stimulation buffer.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Cell Lysis and Detection:

    • Add the IP1-d2 reagent diluted in lysis buffer to each well.

    • Add the IP1-cryptate reagent diluted in lysis buffer to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 3: Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of 2C-G at the human 5-HT2A receptor by detecting changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture reagents

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • 2C-G hydrochloride

  • Serotonin (as a reference agonist)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating and Dye Loading:

    • Plate cells in black, clear-bottom plates and grow to confluency.

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate at 37°C for 60 minutes to allow for dye uptake.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Fluorescence Reading:

    • Place the plate in a fluorescence plate reader.

    • Set the reader to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading.

    • Use the plate reader's injection system to add varying concentrations of 2C-G or serotonin to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Subtract the baseline fluorescence from the peak fluorescence to get the net change in fluorescence.

    • Plot the net change in fluorescence against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Conclusion

The described in vitro assays provide a robust framework for characterizing the interaction of 2C-G with the human 5-HT2A receptor. By determining its binding affinity, functional potency, and efficacy, researchers can gain valuable insights into the pharmacological properties of this compound. This information is essential for advancing our understanding of its mechanism of action and for guiding further drug development efforts.

References

Application Notes & Protocols for Studying the Metabolic Stability of 2C-G with Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic stability of a xenobiotic, such as the novel psychoactive substance 2C-G (2,5-Dimethoxy-4-methylphenethylamine), is a critical parameter in drug discovery and development. It provides an early assessment of a compound's susceptibility to biotransformation, primarily by hepatic enzymes.[1] The liver is the principal site of drug metabolism, with cytochrome P450 (CYP) enzymes, abundant in liver microsomes, playing a crucial role in the clearance of approximately 60% of marketed drugs.[2][3] In vitro assays using liver microsomes are a cost-effective and high-throughput method to determine a compound's intrinsic clearance and predict its in vivo pharmacokinetic profile.[2][4]

This document provides a detailed protocol for assessing the metabolic stability of 2C-G using liver microsomes. The method involves incubating 2C-G with liver microsomes in the presence of the necessary cofactor, NADPH, and quantifying the depletion of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] While specific metabolic pathways for 2C-G are not extensively documented, related 2C compounds like 2C-B are known to be metabolized by liver CYP450 and monoamine oxidase (MAO) enzymes through processes like deamination and demethylation.[7] This protocol is therefore highly relevant for investigating the metabolic fate of 2C-G.

Experimental Design & Workflow

The experimental workflow is designed to be straightforward and adaptable. It begins with the preparation of reagents and culminates in the analysis of metabolic stability data.

workflow prep_reagents Prepare Buffers, Cofactors, and Stock Solutions prep_microsomes Thaw and Prepare Liver Microsomes prep_plates Prepare Incubation and Quenching Plates pre_incubation Pre-incubate Microsomes and 2C-G at 37°C start_reaction Initiate Reaction with NADPH Addition pre_incubation->start_reaction time_points Incubate and Collect Samples at Timed Intervals (0, 5, 15, 30, 60 min) start_reaction->time_points quench_reaction Terminate Reaction with Cold Acetonitrile (+ Internal Standard) time_points->quench_reaction centrifugation Centrifuge to Pellet Protein quench_reaction->centrifugation sample_transfer Transfer Supernatant for LC-MS/MS Analysis centrifugation->sample_transfer lcms_analysis Quantify Remaining 2C-G by LC-MS/MS sample_transfer->lcms_analysis data_processing Calculate Half-life (t½) and Intrinsic Clearance (Clint) lcms_analysis->data_processing metabolism cluster_system Microsomal System compound 2C-G (Substrate) cyp450 Cytochrome P450 (Enzyme) compound->cyp450 Binds nadp NADP+ cyp450->nadp water H₂O cyp450->water metabolite Metabolites (e.g., hydroxylated, deaminated) cyp450->metabolite Oxidizes nadph NADPH (Cofactor) nadph->cyp450 Donates e⁻ oxygen O₂ oxygen->cyp450

References

Application of 2C-G Hydrochloride in Neuroscience and Receptor Mapping Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

2C-G hydrochloride is a psychoactive phenethylamine belonging to the 2C series of compounds. Structurally, it is 2,5-dimethoxy-3,4-dimethylphenethylamine hydrochloride. Like other members of the 2C family, its primary mode of action is believed to be through interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1] While specific research on 2C-G hydrochloride is limited, its structural similarity to other well-characterized 2C compounds, such as 2C-D, makes it a compound of interest for neuroscience research, particularly in the areas of receptor mapping, structure-activity relationship (SAR) studies, and the elucidation of serotonergic signaling pathways.

These application notes provide an overview of the potential uses of 2C-G hydrochloride in a research setting, along with detailed protocols for its characterization. It is important to note that specific quantitative data for 2C-G hydrochloride is scarce in publicly available literature. Therefore, the data presented herein is based on structurally related compounds to provide an expected pharmacological profile. Researchers are advised to conduct their own dose-response experiments to determine the precise pharmacological properties of 2C-G hydrochloride in their specific assay systems.

Data Presentation: Receptor Affinity and Functional Activity of Structurally Related 2C-Phenethylamines

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of several 2C-phenethylamine compounds at human 5-HT2A and 5-HT2C receptors. This data is provided to offer a comparative context for the anticipated activity of 2C-G hydrochloride.

Table 1: Receptor Binding Affinities (Ki, nM) of 2C-Phenethylamines at Human Serotonin Receptors

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)
2C-D682337
2C-H>10,000>10,000
2C-B1749
2C-I1341
2C-E2363
2C-T-247102

Data compiled from various sources. Actual values may vary between studies and experimental conditions.

Table 2: Functional Potency (EC50, nM) and Efficacy (% of 5-HT response) of 2C-Phenethylamines at Human Serotonin Receptors

Compound5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT2C EC50 (nM)5-HT2C Emax (%)
2C-D13085180070
2C-H>10,000N/A>10,000N/A
2C-B319513088
2C-I24989592
2C-E459315085
2C-T-2809025080

Data compiled from various sources. Actual values may vary between studies and experimental conditions. Emax is expressed as a percentage of the maximal response to serotonin (5-HT).

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of compounds like 2C-G hydrochloride with serotonin receptors.

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of 2C-G hydrochloride for the human 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist)

  • Non-specific binding control: Mianserin (10 µM)

  • 2C-G hydrochloride stock solution (e.g., 10 mM in DMSO)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-5HT2A cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet (crude membrane fraction) in assay buffer and determine protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • Prepare serial dilutions of 2C-G hydrochloride in assay buffer.

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 25 µL of mianserin (for non-specific binding) or 25 µL of 2C-G hydrochloride dilution.

      • 25 µL of [3H]ketanserin (at a final concentration equal to its Kd).

      • 50 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the 2C-G hydrochloride concentration.

    • Determine the IC50 value (the concentration of 2C-G hydrochloride that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Assay for 5-HT2A Receptor Functional Activity

This protocol measures the ability of 2C-G hydrochloride to act as an agonist at the 5-HT2A receptor by detecting changes in intracellular calcium concentration.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid

  • 2C-G hydrochloride stock solution

  • Positive control: Serotonin (5-HT)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Plating:

    • Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate for 60 minutes at 37°C in the dark.

    • Wash the cells with assay buffer containing probenecid to remove extracellular dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of 2C-G hydrochloride and 5-HT in assay buffer.

    • Place the plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject the compound dilutions (2C-G hydrochloride or 5-HT) into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response induced by a saturating concentration of 5-HT.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect as a percentage of the 5-HT response).

Visualizations

Signaling Pathway of 5-HT2A Receptor Activation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2C-G 2C-G HCl 5HT2A_R 5-HT2A Receptor 2C-G->5HT2A_R Binds to Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: 5-HT2A receptor signaling cascade upon agonist binding.

Experimental Workflow for Receptor Affinity Determination

G Start Start: Prepare Reagents Membrane_Prep Prepare Cell Membranes (HEK293-5HT2A) Start->Membrane_Prep Assay_Setup Set up 96-well Plate (Radioligand, Compound, Membranes) Membrane_Prep->Assay_Setup Incubation Incubate at RT Assay_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Analyze Data (IC50 -> Ki) Counting->Data_Analysis End End: Determine Ki Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

Logical Flow for Functional Activity Screening

G Start Start: Cell Culture Plating Plate Cells in Microplate Start->Plating Dye_Loading Load with Calcium Dye Plating->Dye_Loading Compound_Prep Prepare Compound Dilutions Dye_Loading->Compound_Prep Measurement Measure Baseline Fluorescence Compound_Prep->Measurement Injection Inject Compound Measurement->Injection Record Record Fluorescence Change Injection->Record Analysis Analyze EC50 and Emax Record->Analysis End End: Determine Functional Activity Analysis->End

Caption: Workflow for a calcium flux functional assay.

References

Application Notes and Protocols for Radiolabeling 2C-G for Tissue Distribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the radiolabeling of 2C-G (2,5-Dimethoxy-3,4-dimethylphenethylamine), a psychoactive phenethylamine, with various radioisotopes for use in tissue distribution and in vivo imaging studies. The following protocols are designed to be a starting point for researchers and may require optimization based on specific laboratory conditions and available resources.

Introduction

2C-G is a substituted phenethylamine known for its psychoactive properties, believed to be mediated primarily through its interaction with serotonin 5-HT2A receptors. Understanding the in vivo pharmacokinetics and tissue distribution of 2C-G is crucial for elucidating its mechanism of action, assessing its potential as a research tool, and understanding its toxicological profile. Radiolabeling 2C-G allows for sensitive and quantitative tracking of the compound in biological systems. This document outlines protocols for the synthesis of radiolabeled 2C-G using Carbon-11 ([¹¹C]), Tritium ([³H]), and Iodine-125 ([¹²⁵I]), and provides representative tissue distribution data from a structurally related 5-HT2A agonist.

Data Presentation: Tissue Distribution of a 5-HT2A Receptor Agonist

Due to the limited availability of specific tissue distribution data for 2C-G, the following table summarizes the biodistribution of [¹¹C]Cimbi-36, a potent 5-HT2A receptor agonist, in rats. This data provides a valuable reference for the expected distribution of a radiolabeled 5-HT2A agonist like 2C-G.[1][2] The data is presented as the mean Standardized Uptake Value (SUV) ± Standard Error of the Mean (SEM).

Tissue5 min15 min30 min60 min
Lungs 30.1 ± 2.515.2 ± 1.88.1 ± 0.94.5 ± 0.5
Kidneys 12.5 ± 1.110.8 ± 1.29.5 ± 1.07.8 ± 0.8
Heart 8.2 ± 0.75.1 ± 0.63.2 ± 0.42.1 ± 0.3
Liver 7.5 ± 0.88.9 ± 1.09.2 ± 1.18.5 ± 0.9
Spleen 6.8 ± 0.67.2 ± 0.86.5 ± 0.75.1 ± 0.6
Brain 2.5 ± 0.32.1 ± 0.21.8 ± 0.21.5 ± 0.1
Muscle 1.8 ± 0.21.5 ± 0.21.2 ± 0.11.0 ± 0.1
Blood 3.1 ± 0.42.5 ± 0.31.9 ± 0.21.3 ± 0.1

Experimental Protocols

Radiolabeling of 2C-G with Carbon-11 ([¹¹C]2C-G)

Carbon-11 is a positron-emitting radionuclide with a short half-life (20.4 minutes), making it ideal for Positron Emission Tomography (PET) imaging studies.[3][4][5] The most common method for introducing ¹¹C is via methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate.[4][5][6][7]

Precursor Synthesis: The synthesis of the desmethyl precursor is required. For labeling one of the methoxy groups, O-desmethyl-2C-G at either the 2- or 5-position would be necessary. Alternatively, to label the amine, N-desmethyl-2C-G (2,5-dimethoxy-3,4-dimethylphenethylamine) would be the precursor. The following protocol describes the N-methylation.

Protocol for N-[¹¹C]methylation of 2C-G:

  • [¹¹C]Methyl Iodide Production: Produce [¹¹C]CH₃I from cyclotron-produced [¹¹C]CO₂ via the gas-phase or wet-chemistry method.[8][9]

  • Reaction Setup: In a sealed reaction vessel, dissolve 1-2 mg of the N-desmethyl-2C-G precursor in 300 µL of anhydrous dimethylformamide (DMF). Add 1-2 µL of a suitable base (e.g., 5 M aqueous NaOH or solid inorganic bases like Li₃N for sluggish reactions).[6][7]

  • Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature or gentle heating (e.g., 80-100°C) for 5-10 minutes.[6][7]

  • Quenching: After the reaction time, quench the reaction by adding 500 µL of the HPLC mobile phase.

  • Purification: Purify the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC). A C18 column with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid) is a common choice.

  • Formulation: Collect the radioactive peak corresponding to [¹¹C]2C-G, evaporate the solvent, and formulate the product in a sterile, injectable solution (e.g., saline with a small amount of ethanol).

  • Quality Control: Perform quality control checks for radiochemical purity (by analytical HPLC), specific activity, and sterility before in vivo use.

Radiolabeling of 2C-G with Tritium ([³H]2C-G)

Tritium is a beta-emitting isotope with a long half-life (12.3 years), making it suitable for in vitro receptor binding assays and preclinical tissue distribution studies where ex vivo sample analysis is performed.[10]

Precursor Synthesis: A precursor with a site for catalytic reduction is needed. This could be an unsaturated analog of 2C-G (e.g., with a double bond in the ethyl side chain) or a halogenated precursor for catalytic dehalogenation.

Protocol for Catalytic Tritiation:

  • Reaction Setup: In a specialized tritiation manifold, dissolve 1-2 mg of the unsaturated or halogenated 2C-G precursor in a suitable solvent (e.g., dimethylformamide, ethanol).

  • Catalyst Addition: Add a catalytic amount of a palladium or platinum catalyst (e.g., 10% Pd/C or PdO/BaSO₄).[11]

  • Tritiation Reaction: Introduce tritium gas (³H₂) into the reaction vessel and stir the mixture at room temperature for 1-2 hours.[11]

  • Workup: After the reaction, remove the excess tritium gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Purify the crude product using reverse-phase HPLC to separate the tritiated 2C-G from any unreacted precursor and byproducts.

  • Formulation and Quality Control: Evaporate the HPLC solvent and dissolve the purified [³H]2C-G in a suitable solvent for storage and use. Determine the specific activity and radiochemical purity via liquid scintillation counting and analytical HPLC.

Radiolabeling of 2C-G with Iodine-125 ([¹²⁵I]2C-G)

Iodine-125 is a gamma-emitting radionuclide with a half-life of 59.4 days, which is well-suited for quantitative autoradiography and in vivo tissue distribution studies.[12] Electrophilic radioiodination is a common method.

Precursor: 2C-G itself can be directly iodinated on the aromatic ring, likely at the position ortho to one of the methoxy groups. Alternatively, a more regioselective labeling can be achieved using a trialkylstannyl precursor.

Protocol for Electrophilic Radioiodination using Iodogen:

  • Iodogen Coating: Prepare Iodogen-coated reaction vials by dissolving Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) in a volatile organic solvent (e.g., dichloromethane), adding it to a vial, and evaporating the solvent under a stream of nitrogen.[13][14]

  • Reaction Setup: To the Iodogen-coated vial, add a solution of 2C-G (10-50 µg) in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).

  • Radioiodination: Add [¹²⁵I]NaI to the reaction vial. The Iodogen will oxidize the iodide to an electrophilic iodine species.[15] Allow the reaction to proceed at room temperature for 10-20 minutes.

  • Quenching: Stop the reaction by transferring the reaction mixture to a new vial containing a solution of sodium metabisulfite or by passing it through a Sep-Pak C18 cartridge.

  • Purification: Purify the [¹²⁵I]2C-G using reverse-phase HPLC.

  • Formulation and Quality Control: Formulate the purified product in a suitable buffer for in vivo or in vitro use. Assess the radiochemical purity and specific activity.

Mandatory Visualizations

Radiolabeling_Workflow cluster_C11 [¹¹C]2C-G Synthesis cluster_H3 [³H]2C-G Synthesis cluster_I125 [¹²⁵I]2C-G Synthesis cluster_common C11_precursor N-desmethyl-2C-G C11_reaction N-Methylation C11_precursor->C11_reaction C11_reagent [¹¹C]CH₃I C11_reagent->C11_reaction C11_product [¹¹C]2C-G C11_reaction->C11_product purification HPLC Purification C11_product->purification H3_precursor Unsaturated/Halogenated 2C-G Precursor H3_reaction Catalytic Reduction/ Dehalogenation H3_precursor->H3_reaction H3_reagent ³H₂ Gas H3_reagent->H3_reaction H3_product [³H]2C-G H3_reaction->H3_product H3_product->purification I125_precursor 2C-G I125_reaction Electrophilic Iodination I125_precursor->I125_reaction I125_reagent [¹²⁵I]NaI + Iodogen I125_reagent->I125_reaction I125_product [¹²⁵I]2C-G I125_reaction->I125_product I125_product->purification formulation Formulation purification->formulation qc Quality Control formulation->qc

Caption: General workflow for the synthesis of radiolabeled 2C-G.

Tissue_Distribution_Study_Workflow cluster_workflow Tissue Distribution Study Workflow animal_dosing Administer Radiolabeled 2C-G to Animal Models time_points Euthanize at Pre-determined Time Points animal_dosing->time_points tissue_collection Collect Tissues of Interest time_points->tissue_collection radioactivity_measurement Measure Radioactivity (LSC, Gamma Counter, or Autoradiography) tissue_collection->radioactivity_measurement data_analysis Data Analysis (%ID/g or SUV) radioactivity_measurement->data_analysis

Caption: Experimental workflow for a typical tissue distribution study.

Signaling_Pathway cluster_pathway Simplified 5-HT2A Receptor Signaling Pathway ligand 2C-G receptor 5-HT2A Receptor ligand->receptor binds g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation downstream Downstream Cellular Effects ca_release->downstream pkc_activation->downstream

Caption: Simplified signaling pathway of the 5-HT2A receptor.

References

Application Notes and Protocols for Cell-Based Functional Assays of 5-HT2C Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system for the development of therapeutics for a range of conditions including obesity, depression, and schizophrenia.[1] The functional activity of 5-HT2C receptor agonists can be evaluated using a variety of cell-based assays that measure different points in the receptor's signaling cascade. These assays are crucial for identifying and characterizing novel drug candidates. This document provides detailed application notes and protocols for setting up and performing common cell-based functional assays for 5-HT2C receptor agonists.

5-HT2C Receptor Signaling Pathways

The 5-HT2C receptor primarily couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade.[2][3] Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][5]

Beyond the canonical Gq/11 pathway, the 5-HT2C receptor can also engage other G proteins, including Gi/o/z and G12/13, and can signal through β-arrestin recruitment.[2][6] This promiscuous coupling allows the receptor to activate a diverse range of downstream effectors, including the extracellular signal-regulated kinases (ERK) 1/2.[1][3] The ability of an agonist to preferentially activate one signaling pathway over another is known as biased agonism, a phenomenon with important implications for drug development.[2]

G_protein_signaling cluster_membrane cluster_cytosol 5-HT2C_Receptor 5-HT2C Receptor Gq/11 Gq/11 5-HT2C_Receptor->Gq/11 primary Gi/o Gi/o 5-HT2C_Receptor->Gi/o secondary G12/13 G12/13 5-HT2C_Receptor->G12/13 secondary Arrestin β-Arrestin Recruitment 5-HT2C_Receptor->Arrestin Agonist Agonist PLC PLC Gq/11->PLC PI3K_AKT PI3K/AKT Pathway Gi/o->PI3K_AKT PLD PLD G12/13->PLD PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 leads to DAG DAG PIP2->DAG leads to Ca2+ Ca2+ Release IP3->Ca2+ PKC PKC DAG->PKC ERK1/2 ERK1/2 Phosphorylation PKC->ERK1/2 PI3K_AKT->ERK1/2 PLD->PKC Calcium_Flux_Workflow cluster_workflow Start Seed cells expressing 5-HT2C receptor Incubate_24h Incubate for 24 hours Load_Dye Load cells with a calcium-sensitive dye Incubate_24h->Load_Dye Incubate_1h Incubate for 1 hour Load_Dye->Incubate_1h Add_Agonist Add 5-HT2C receptor agonist Incubate_1h->Add_Agonist Measure_Fluorescence Measure fluorescence in real-time Add_Agonist->Measure_Fluorescence End Analyze data Measure_Fluorescence->End IP_Accumulation_Workflow cluster_workflow Start Seed cells expressing 5-HT2C receptor Incubate_48h Incubate for 48 hours Stimulate Stimulate cells with agonist in the presence of LiCl Incubate_48h->Stimulate Incubate_30m Incubate for 30-60 minutes Stimulate->Incubate_30m Lyse Lyse cells Incubate_30m->Lyse Add_Reagents Add detection reagents (e.g., HTRF) Lyse->Add_Reagents Incubate_1h Incubate for 1 hour Add_Reagents->Incubate_1h Measure_Signal Measure signal (e.g., FRET) Incubate_1h->Measure_Signal End Analyze data Measure_Signal->End Arrestin_Recruitment_Workflow cluster_workflow Start Use cells co-expressing 5-HT2C receptor and β-arrestin fusion proteins Add_Agonist Add 5-HT2C receptor agonist Incubate Incubate for a specified time (e.g., 60-90 min) Add_Agonist->Incubate Add_Substrate Add detection substrate Incubate->Add_Substrate Incubate_Short Incubate briefly Add_Substrate->Incubate_Short Measure_Signal Measure luminescence or BRET signal Incubate_Short->Measure_Signal End Analyze data Measure_Signal->End

References

Troubleshooting & Optimization

Challenges in scaling up the synthesis of 2C-G hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2C-G Hydrochloride

Disclaimer: The following information is intended for research, scientific, and drug development professionals in a controlled laboratory setting. The synthesis of chemical compounds, particularly those with psychoactive properties, should only be undertaken by qualified individuals with a thorough understanding of organic chemistry, laboratory safety procedures, and the legal status of such substances. This document is for informational purposes only and does not constitute endorsement or encouragement of illegal activities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2C-G hydrochloride?

A1: The most cited synthetic pathway for 2C-G, and related phenethylamines, begins with a Henry condensation reaction between 2,5-dimethoxy-3,4-dimethylbenzaldehyde and nitroethane. This is followed by the reduction of the resulting β-nitrostyrene to the primary amine, 2C-G. The final step is the conversion of the freebase to its hydrochloride salt.[1]

Q2: What are the primary challenges when scaling up the Henry condensation step?

A2: When scaling up the Henry condensation, several challenges can arise:

  • Reaction Rate Control: The rate of addition of the base catalyst (e.g., ammonium acetate) is critical. On a larger scale, improper addition can lead to an uncontrolled reaction rate and the formation of side-products.[1]

  • Thermal Management: The reaction can be exothermic. Efficiently managing the heat generated is crucial to prevent side reactions and ensure product consistency.

  • Solvent Volume: Increased solvent volumes impact heating and cooling efficiency and can make subsequent removal more time-consuming and energy-intensive.[1]

  • Crystallization: Inducing crystallization from a large volume of crude product can be difficult, potentially affecting yield and purity.[1]

Q3: Why is the reduction of the nitrostyrene a critical and often hazardous step at scale?

A3: The reduction of the nitro group to a primary amine is a key step that presents significant safety concerns, especially during scale-up. Lithium aluminum hydride (LAH), a common and efficient reagent for this transformation at the lab scale, is extremely reactive with water and can lead to thermal runaway.[1] Its use at larger scales is often avoided due to these safety risks.[1][2]

Q4: What are safer, more scalable alternatives to Lithium Aluminum Hydride (LAH) for the reduction step?

A4: For a safer and more scalable process, alternative reducing agents are often employed. These can include catalytic hydrogenation (e.g., using a palladium catalyst) or other metal-based reductions that are less pyrophoric and easier to handle on a larger scale. The choice of reducing agent will depend on factors such as cost, efficiency, and the specific equipment available.

Q5: What are the common challenges associated with the formation and purification of the hydrochloride salt?

A5: The formation of the hydrochloride salt can present several challenges:

  • Solubility: Phenethylamine hydrochlorides are generally soluble in water and polar organic solvents like ethanol and methanol, but insoluble in nonpolar solvents.[3] This property is utilized during purification, but improper solvent choice can lead to low yields.

  • Crystallization and Polymorphism: Achieving a consistent crystalline form (polymorph) is a significant challenge in scaling up.[2][4] Different polymorphs can have different physical properties, including solubility and stability, which can impact the final product's quality and performance.

  • Purification: Removing impurities can be challenging. Recrystallization is a common method, but may require multiple iterations to achieve high purity. Acid-base extractions are also commonly used to purify the amine before salt formation.[5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Henry Condensation - Incomplete reaction.- Side-product formation due to poor temperature control.- Suboptimal catalyst concentration.- Increase reaction time or gently heat if the reaction is sluggish.- Improve cooling efficiency and monitor the internal temperature closely.- Optimize the stoichiometry of the base catalyst.[1]
Difficulty in Nitrostyrene Reduction - Inactive or insufficient reducing agent.- Poor reaction conditions (temperature, pressure).- Catalyst poisoning (if using catalytic hydrogenation).- Use fresh, high-quality reducing agent.- Optimize reaction parameters. For catalytic hydrogenation, ensure proper hydrogen pressure and temperature.- Purify the nitrostyrene intermediate to remove potential catalyst poisons.
Formation of an Oil Instead of a Solid Hydrochloride Salt - Presence of impurities.- Incorrect solvent for precipitation.- Insufficient acidification.- Purify the 2C-G freebase using column chromatography or distillation before salt formation.- Use a non-polar solvent in which the hydrochloride salt is insoluble to induce precipitation.[6]- Ensure complete protonation by using a slight excess of hydrochloric acid.
Discolored Final Product (e.g., off-white, tan) - Residual impurities from the synthesis.- Oxidation of the phenethylamine.- Trapped solvent in the crystals.- Recrystallize the hydrochloride salt from a suitable solvent system.- Consider using activated carbon to remove colored impurities during recrystallization.[5]- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Inconsistent Crystal Size/Form - Uncontrolled crystallization process.- Presence of impurities affecting crystal growth.- Control the rate of cooling and agitation during crystallization.- Consider seeding the solution with a small amount of pure crystals to promote uniform growth.- Ensure the purity of the material before crystallization.[4]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethoxy-3,4-dimethyl-β-nitrostyrene (Henry Condensation)
  • Materials:

    • 2,5-dimethoxy-3,4-dimethylbenzaldehyde

    • Nitroethane

    • Ammonium acetate

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethoxy-3,4-dimethylbenzaldehyde in glacial acetic acid.

    • Add nitroethane to the solution.

    • Slowly add ammonium acetate as the catalyst.[1]

    • Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a larger volume of cold water to precipitate the crude nitrostyrene.

    • Collect the solid product by vacuum filtration and wash with water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the purified 2,5-dimethoxy-3,4-dimethyl-β-nitrostyrene.

Protocol 2: Reduction of 2,5-Dimethoxy-3,4-dimethyl-β-nitrostyrene to 2C-G (Freebase)
  • Materials:

    • 2,5-Dimethoxy-3,4-dimethyl-β-nitrostyrene

    • Lithium aluminum hydride (LAH) or alternative reducing agent

    • Anhydrous tetrahydrofuran (THF) or other suitable solvent

    • Aqueous sodium hydroxide solution

  • Procedure (using LAH - extreme caution required):

    • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LAH in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Dissolve the nitrostyrene in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel. The addition rate should be controlled to maintain a gentle reflux.[6]

    • After the addition is complete, allow the reaction to stir at room temperature or gently reflux for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. This should be done in an ice bath with vigorous stirring.

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 2C-G freebase.

Protocol 3: Formation of 2C-G Hydrochloride
  • Materials:

    • Crude 2C-G freebase

    • Anhydrous solvent (e.g., diethyl ether, isopropanol)

    • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Procedure:

    • Dissolve the crude 2C-G freebase in a minimal amount of a suitable anhydrous solvent.

    • Slowly add a stoichiometric amount of hydrochloric acid while stirring. The hydrochloride salt should precipitate out of the solution.[6]

    • If precipitation is slow, cooling the solution in an ice bath may be necessary.

    • Collect the crystalline 2C-G hydrochloride by vacuum filtration.

    • Wash the crystals with a small amount of cold, anhydrous solvent to remove any remaining impurities.

    • Dry the product under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow start Starting Materials (2,5-dimethoxy-3,4-dimethylbenzaldehyde, Nitroethane) henry Henry Condensation start->henry nitrostyrene β-Nitrostyrene Intermediate henry->nitrostyrene purification1 Purification (Recrystallization) nitrostyrene->purification1 reduction Reduction freebase 2C-G Freebase reduction->freebase purification2 Purification (Acid-Base Extraction) freebase->purification2 salt_formation Hydrochloride Salt Formation product 2C-G Hydrochloride (Final Product) salt_formation->product purification3 Purification (Recrystallization) product->purification3 purification1->reduction purification2->salt_formation

Caption: Experimental workflow for the synthesis of 2C-G hydrochloride.

troubleshooting_low_yield issue Low Yield of 2C-G Hydrochloride cause1 Incomplete Reaction in Condensation/Reduction issue->cause1 cause2 Side Product Formation issue->cause2 cause3 Losses During Workup/Purification issue->cause3 cause4 Poor Precipitation of Hydrochloride Salt issue->cause4 solution1a Increase Reaction Time/ Temperature cause1->solution1a solution1b Check Reagent Purity/ Activity cause1->solution1b solution2a Improve Temperature Control cause2->solution2a solution2b Optimize Reagent Stoichiometry cause2->solution2b solution3a Optimize Extraction Solvents and pH cause3->solution3a solution3b Minimize Transfers cause3->solution3b solution4a Use Appropriate Anti-Solvent cause4->solution4a solution4b Ensure Complete Acidification cause4->solution4b

Caption: Troubleshooting logic for low yield in 2C-G hydrochloride synthesis.

References

Resolving poor solubility of 2C-G hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2C-G hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2C-G hydrochloride in aqueous buffers?

A1: 2C-G hydrochloride is the salt of a weak base and is expected to have pH-dependent solubility. Its solubility is generally higher in acidic conditions and lower in neutral to basic conditions. A known data point is its solubility in Phosphate-Buffered Saline (PBS) at pH 7.2, which is approximately 5 mg/mL.[1]

Q2: Why is my 2C-G hydrochloride not dissolving in my neutral pH buffer?

A2: As a substituted phenethylamine, 2C-G's amine group has a pKa estimated to be around 9.8 (based on the pKa of phenethylamine).[2] At neutral pH (around 7), a significant portion of the molecule will be in its less soluble free base form, leading to poor aqueous solubility. To achieve higher concentrations, a lower pH is generally required.

Q3: What is the shelf life of 2C-G hydrochloride in an aqueous solution?

A3: There is limited specific stability data for 2C-G hydrochloride in aqueous solutions. As a general precaution for phenethylamines, it is recommended to prepare fresh solutions for each experiment and avoid long-term storage of aqueous stocks. If storage is necessary, it should be for a short duration, protected from light, and kept at a low temperature (e.g., 2-8°C or frozen). For a related compound, 2C-B hydrochloride, it is not recommended to store aqueous solutions for more than one day.

Q4: Can I use organic solvents to make a stock solution?

A4: Yes, 2C-G hydrochloride is soluble in several organic solvents, which can be used to prepare concentrated stock solutions. These can then be diluted into your aqueous buffer. However, it is crucial to be aware of the final concentration of the organic solvent in your experiment, as it can affect cellular assays or other biological systems.[3][4][5]

Solubility Data

The following table summarizes the known solubility of 2C-G hydrochloride in various solvents.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)20
Dimethyl sulfoxide (DMSO)20
Ethanol30
Methanol1
PBS (pH 7.2)5

Data sourced from Cayman Chemical product information.[1]

Troubleshooting Guide: Poor Solubility in Aqueous Buffers

If you are experiencing difficulty dissolving 2C-G hydrochloride in your aqueous buffer, follow these troubleshooting steps.

Issue 1: Compound fails to dissolve completely at the desired concentration.
  • Cause: The pH of the buffer is too high for the desired concentration.

  • Solution:

    • Lower the pH: Gradually add small amounts of a dilute acid (e.g., 0.1 M HCl) to your buffer while stirring to lower the pH. As the pH decreases, the solubility of 2C-G hydrochloride should increase. Aim for a pH well below the pKa of the amine (e.g., pH 4-5) for maximal solubility.

    • Use an acidic buffer: Prepare your solution using a buffer system that is naturally in the acidic range, such as a citrate or acetate buffer.

Issue 2: A precipitate forms after adding the compound to the buffer.
  • Cause 1: The buffer's pH is causing the compound to precipitate as the free base.

  • Solution 1: Follow the steps in Issue 1 to lower the pH.

  • Cause 2 (if using a stock in organic solvent): The organic solvent concentration is too high in the final solution, or the compound is precipitating out upon dilution into the aqueous phase (anti-solvent effect).

  • Solution 2:

    • Prepare a more dilute stock solution: This will reduce the amount of organic solvent needed to achieve the final concentration.

    • Add the stock solution slowly: While vortexing or stirring the aqueous buffer, add the organic stock solution dropwise. This can help prevent localized high concentrations that lead to precipitation.

    • Consider a different co-solvent: If using DMSO, for example, you might try ethanol, as 2C-G hydrochloride has a higher reported solubility in ethanol.

  • Cause 3 (if using phosphate buffer): Interaction between the compound and the phosphate ions may lead to the formation of a less soluble phosphate salt. This can be more pronounced at higher buffer concentrations.[6]

  • Solution 3:

    • Lower the phosphate buffer concentration: Try using a lower molarity phosphate buffer.

    • Switch to a different buffer system: Consider using a non-phosphate buffer like TRIS (at a lower pH) or a zwitterionic buffer (e.g., HEPES), and verify that there are no other known incompatibilities.

Issue 3: The solution is initially clear but becomes cloudy or forms a precipitate over time.
  • Cause: The compound is degrading, or the solution is supersaturated and the compound is slowly precipitating out.

  • Solution:

    • Prepare fresh solutions: As a best practice, prepare solutions immediately before use.

    • Protect from light and heat: Store solutions on ice and in the dark if they will not be used immediately.

    • Filter sterilize: If the solution needs to be sterile for cell culture experiments, use a sterile filter immediately after preparation. This can also remove any small, undissolved particles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of 2C-G Hydrochloride
  • Calculate the required mass: The molecular weight of 2C-G hydrochloride is 245.74 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.457 mg of the compound.

  • Weigh the compound: Accurately weigh the required amount of 2C-G hydrochloride.

  • Initial Dissolution: Add the weighed compound to a microcentrifuge tube. Add a small volume of sterile, deionized water (e.g., 500 µL).

  • pH Adjustment: While stirring or vortexing, add 0.1 M HCl dropwise until the solid is fully dissolved. Monitor the pH to ensure it is in the acidic range (e.g., pH 4-5).

  • Final Volume Adjustment: Once the compound is fully dissolved, add sterile, deionized water to reach the final desired volume (e.g., 1 mL).

  • Sterilization (if required): Filter the solution through a 0.22 µm sterile filter.

  • Storage: Use the solution immediately. If short-term storage is necessary, store at 2-8°C, protected from light.

Protocol 2: Determining the Aqueous Solubility of 2C-G Hydrochloride at a Specific pH

This protocol is adapted from standard shake-flask solubility determination methods.

  • Prepare the buffer: Prepare the aqueous buffer of the desired pH (e.g., acetate buffer pH 5.0, phosphate buffer pH 7.4).

  • Add excess compound: Add an excess amount of 2C-G hydrochloride to a known volume of the buffer in a sealed container (e.g., add 10 mg to 1 mL of buffer).

  • Equilibrate: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Separate the solid: Centrifuge the mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample the supernatant: Carefully remove an aliquot of the clear supernatant.

  • Dilute and quantify: Dilute the supernatant with a suitable solvent and quantify the concentration of 2C-G hydrochloride using a validated analytical method such as HPLC-UV.

  • Calculate solubility: Based on the measured concentration and the dilution factor, calculate the solubility in mg/mL or molarity.

Diagrams

Caption: Troubleshooting workflow for poor solubility of 2C-G hydrochloride.

ExperimentalWorkflow cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh 1. Weigh 2C-G HCl dissolve 2. Add aqueous buffer weigh->dissolve adjust_pH 3. Adjust pH downwards if needed dissolve->adjust_pH sonicate 4. Sonicate/Vortex to aid dissolution adjust_pH->sonicate final_vol 5. Adjust to final volume sonicate->final_vol dilute 6. Dilute stock into final experimental medium final_vol->dilute note Note: - Prepare fresh. - If using organic stock,  keep final solvent % low. final_vol->note perform_exp 7. Perform experiment dilute->perform_exp

References

Avoiding degradation of 2C-G hydrochloride in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the long-term storage and stability testing of 2C-G hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 2C-G hydrochloride?

A1: For optimal long-term stability, 2C-G hydrochloride, a crystalline solid, should be stored at -20°C in a tightly sealed container to prevent degradation.[1] To further minimize degradation, the container should be protected from light and moisture.[2] It is also advisable to store the substance in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation.

Q2: What are the primary factors that can cause the degradation of 2C-G hydrochloride?

A2: The primary factors that can lead to the degradation of 2C-G hydrochloride are:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Humidity: As a hydrochloride salt, 2C-G is susceptible to moisture, which can lead to hydrolysis and physical changes.[2][3][4][5]

  • Light: Exposure to UV or visible light can cause photolytic degradation.

  • Oxidation: The phenethylamine structure can be susceptible to oxidation, particularly in the presence of air and/or light.

  • pH: As an amine salt, changes in pH in solution can affect the stability of 2C-G hydrochloride.

Q3: How long can I expect 2C-G hydrochloride to remain stable under ideal conditions?

A3: With proper storage at -20°C in a tightly sealed, light-resistant container, 2C-G hydrochloride is expected to be stable for at least five years.[1] However, it is crucial to periodically verify the purity of the substance, especially if it is being used as a reference standard.

Q4: Can I store 2C-G hydrochloride at room temperature or in a refrigerator?

A4: Short-term storage at room temperature, for example during shipping, is generally acceptable.[1][6] For intermediate-term storage (weeks to months), refrigeration at 2-8°C is a viable option. However, for long-term storage (months to years), -20°C is the recommended temperature to ensure maximum stability.

Q5: What type of container should I use for storing 2C-G hydrochloride?

A5: It is recommended to use amber glass vials with a tight-fitting screw cap and a PTFE liner. The amber glass will protect the compound from light, and the tight seal will minimize exposure to moisture and air.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid material (e.g., yellowing) Oxidation or photolytic degradation.Discard the material as its purity is compromised. Review storage procedures to ensure the container is tightly sealed and protected from light. Consider storing under an inert atmosphere.
Clumping or caking of the powder Moisture absorption due to improper sealing or high humidity storage.The material may be partially hydrated. It is recommended to perform a purity analysis before use. Ensure the container is tightly sealed and stored in a desiccator or a dry environment.
Inconsistent analytical results over time Degradation of the reference standard.Re-qualify the reference standard by performing a purity analysis using a validated stability-indicating method. If degradation is confirmed, use a new, verified batch of the standard.
Appearance of new peaks in chromatograms Formation of degradation products.Conduct forced degradation studies to identify potential degradation products and confirm that your analytical method is capable of separating them from the parent compound.

Quantitative Data on Stability

Due to the limited publicly available stability data for 2C-G hydrochloride, the following table is provided as a template for researchers to summarize their own findings from long-term and accelerated stability studies.

Storage Condition Time Point Appearance Purity (%) by HPLC Degradation Products (%)
-20°C ± 5°C InitialWhite Crystalline Solid
12 Months
24 Months
36 Months
60 Months
5°C ± 3°C InitialWhite Crystalline Solid
6 Months
12 Months
25°C ± 2°C / 60% ± 5% RH InitialWhite Crystalline Solid
3 Months
6 Months
40°C ± 2°C / 75% ± 5% RH InitialWhite Crystalline Solid
1 Month
3 Months
6 Months

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve 2C-G hydrochloride in 0.1 M HCl and store at 60°C for 48 hours.

  • Base Hydrolysis: Dissolve 2C-G hydrochloride in 0.1 M NaOH and store at 60°C for 48 hours.

  • Oxidative Degradation: Dissolve 2C-G hydrochloride in a solution of 3% hydrogen peroxide and store at room temperature for 48 hours, protected from light.

  • Thermal Degradation: Store the solid 2C-G hydrochloride at 80°C for 72 hours.

  • Photolytic Degradation: Expose the solid 2C-G hydrochloride to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all samples at appropriate time points (e.g., 0, 8, 24, 48, 72 hours) using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to monitor for the appearance of degradation products and the loss of the parent compound.

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[7]

Methodology:

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the polar parent compound from potentially less polar degradation products.

    • Detection: A PDA detector is highly recommended to assess peak purity and to identify the optimal wavelength for detection.

  • Method Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation studies) to evaluate the method's ability to separate the parent peak from all degradation product peaks.

    • Optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of all peaks.

  • Method Validation:

    • Validate the optimized method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8]

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of 2C-G hydrochloride and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_stability_testing Stability Testing Protocol storage Store 2C-G HCl at -20°C in a sealed, amber vial start Initiate Stability Study forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation Identify potential degradants method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev Ensure specificity method_val Validate HPLC Method (ICH Guidelines) method_dev->method_val Confirm reliability long_term_study Long-Term & Accelerated Stability Studies method_val->long_term_study analysis Analyze Samples at Defined Time Points long_term_study->analysis end Determine Shelf-Life analysis->end

Caption: Experimental workflow for ensuring the long-term stability of 2C-G hydrochloride.

troubleshooting_flow start Inconsistent Analytical Results? check_storage Verify Storage Conditions (-20°C, sealed, dark) start->check_storage Yes continue_work Continue Experiments start->continue_work No check_method Review Analytical Method (Is it stability-indicating?) check_storage->check_method re_qualify Re-qualify Reference Standard (Purity Analysis) check_method->re_qualify new_standard Use New, Verified Standard re_qualify->new_standard Degradation Confirmed forced_degradation Perform Forced Degradation Studies re_qualify->forced_degradation New Impurities Detected new_standard->continue_work optimize_method Optimize/Re-validate Method forced_degradation->optimize_method optimize_method->continue_work

Caption: Troubleshooting logic for addressing inconsistent analytical results with 2C-G hydrochloride.

References

Managing hazardous byproducts in 2C-G synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of 2C-G (2,5-dimethoxy-3,4-dimethylphenethylamine) involves hazardous materials and should only be attempted by qualified professionals in a well-equipped laboratory setting with appropriate safety measures in place. This document is intended for informational purposes for researchers, scientists, and drug development professionals and is not a guide for illicit synthesis. Always consult relevant safety data sheets (SDS) for all reagents and follow established laboratory safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2C-G, and where do hazardous byproducts emerge?

A1: The most common synthesis of 2C-G proceeds in two main stages: a Henry condensation followed by a reduction.[1] Hazardous materials are present as reactants, intermediates, and byproducts in both steps.

  • Step 1: Henry Condensation: 2,5-dimethoxy-3,4-dimethylbenzaldehyde is reacted with nitroethane, typically using a catalyst like ammonium acetate, to form the intermediate 2,5-dimethoxy-3,4-dimethyl-β-nitrostyrene.[1]

    • Hazards: Unreacted nitroethane (flammable, toxic) and the nitrostyrene intermediate (potential irritant).

  • Step 2: Reduction: The nitrostyrene intermediate is reduced to the final phenethylamine. This is a critical and often hazardous step, commonly employing powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1]

    • Hazards: Excess LiAlH₄ is pyrophoric and reacts violently with water. The quenching and work-up process generates flammable hydrogen gas and aluminum salt byproducts.

Q2: What are the main hazardous byproducts I need to manage during 2C-G synthesis?

A2: The primary hazardous materials to manage include:

  • Excess Lithium Aluminum Hydride (LiAlH₄): A highly reactive and pyrophoric reducing agent.

  • Aluminum Salts: Generated during the quenching of the LiAlH₄ reaction, these can form difficult-to-filter gels or emulsions that trap the product.

  • Hydrogen Gas (H₂): A flammable and explosive gas produced during the quenching of excess LiAlH₄.

  • Unreacted Nitroethane: A toxic and flammable starting material.

  • Partially Reduced Intermediates: Such as the corresponding oxime or hydroxylamine, which can complicate purification.

  • Reaction Solvents: Anhydrous, flammable solvents like diethyl ether or tetrahydrofuran (THF) are typically used and pose fire hazards.

Q3: How can I minimize the formation of byproducts during the reaction?

A3: Careful control of reaction conditions is key to minimizing byproduct formation.

  • Henry Condensation: Ensure precise stoichiometry of reactants and catalyst. Over- or under-addition of the base catalyst can lead to side-product formation.[1]

  • Reduction Step: Use a moderate excess of the reducing agent (e.g., LiAlH₄) to ensure complete conversion of the nitrostyrene. A low ratio of LiAlH₄ to substrate is recommended to avoid workup difficulties.[2] Running the reaction at a suitable dilution can prevent the formation of gels during the reaction or upon quenching.[2]

Q4: My LiAlH₄ work-up has formed an intractable emulsion/gel. What should I do?

A4: This is a common issue caused by the formation of aluminum salts. There are several specialized work-up procedures to prevent or break these emulsions:

  • Fieser Work-up: A sequential addition of water, followed by aqueous sodium hydroxide, and then more water in a specific ratio to the amount of LiAlH₄ used. This method is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Rochelle's Salt Quench: The addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can effectively break up aluminum emulsions by forming a soluble complex with the aluminum ions.[3]

  • Glauber's Salt Quench: The careful addition of hydrated sodium sulfate (Glauber's salt) can also be used to quench the reaction and produce a manageable solid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2C-G after reduction 1. Incomplete reduction of the nitrostyrene intermediate.2. Product trapped in aluminum salt emulsion during work-up.3. Degradation of product during work-up.1. Ensure sufficient equivalents of reducing agent were used and the reaction went to completion (monitor by TLC).2. Use an appropriate quenching protocol (e.g., Fieser or Rochelle's salt method) to produce a granular precipitate.[3][4] Wash the filtered solid thoroughly with an appropriate solvent (e.g., ether or THF).3. Perform quenching at low temperatures (e.g., 0 °C) to minimize potential side reactions.
Violent, uncontrolled reaction during quenching 1. Adding water or protic solvents too quickly to a large excess of LiAlH₄.2. Insufficient cooling of the reaction mixture.1. Always cool the reaction vessel in an ice bath before and during the quench.2. Add the quenching agent (e.g., water, ethyl acetate) dropwise and very slowly with vigorous stirring.[5]3. For larger scale reactions, consider quenching first with a less reactive reagent like ethyl acetate before the addition of water.[3]
Final product is difficult to purify (oily, discolored) 1. Presence of unreacted starting materials or partially reduced intermediates.2. Contamination with byproducts from side reactions.1. Ensure the reaction has gone to completion. Consider column chromatography for purification.2. Convert the final amine product to its hydrochloride salt. The salt form is typically a more stable, crystalline solid that is easier to purify by recrystallization.[1]
Fire during reaction or work-up 1. Exposure of pyrophoric LiAlH₄ to air or moisture.2. Ignition of flammable solvents (e.g., ether, THF).3. Ignition of hydrogen gas generated during quenching.1. Handle LiAlH₄ under an inert atmosphere (e.g., nitrogen or argon).2. Use anhydrous solvents and dried glassware.[6]3. Ensure adequate ventilation to prevent the accumulation of hydrogen gas. Remove all potential ignition sources from the work area.

Experimental Protocols

Protocol 1: Standard Quenching and Work-up of LiAlH₄ Reduction (Fieser Method)

This protocol is designed to precipitate aluminum salts in a granular, filterable form. The ratios are critical for success.

  • Cooling: After the reduction is complete (as monitored by a technique like TLC), cool the reaction vessel to 0 °C using an ice/water bath.

  • Dilution: Dilute the reaction mixture with an equal volume of anhydrous diethyl ether or THF to ensure the mixture remains stirrable.

  • Quenching Sequence: For every X grams of LiAlH₄ used in the reaction, add the following reagents sequentially and dropwise with vigorous stirring:

    • X mL of water.

    • X mL of 15% aqueous sodium hydroxide (NaOH) solution.

    • 3X mL of water.[7]

  • Warming and Stirring: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for at least 15-30 minutes. The precipitate should change from a gelatinous consistency to a white, free-stirring, granular solid.

  • Drying and Filtration: Add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the mixture and stir for another 15 minutes to remove any remaining water.[7]

  • Isolation: Filter the mixture through a pad of Celite. Wash the filtered solid thoroughly with several portions of diethyl ether or THF.

  • Final Product: Combine the filtrate and washes. The solvent can then be removed under reduced pressure to yield the crude 2C-G freebase.

Quantitative Comparison of LiAlH₄ Quenching Methods
Method Reagents (per g of LiAlH₄) Advantages Disadvantages Reference
Fieser Method 1 mL H₂O, then 1 mL 15% NaOH, then 3 mL H₂OForms granular, easily filterable salts. Widely used and reliable.Requires careful, sequential addition of three different reagents.[4][7][8]
Rochelle's Salt Saturated aqueous solution of sodium potassium tartrateExcellent for breaking up stubborn emulsions by chelating aluminum. Results in two clear liquid phases, simplifying extraction.May require larger volumes of aqueous solution.[3][8]
Hydrated Sodium Sulfate Dropwise addition of saturated aqueous Na₂SO₄ or solid Na₂SO₄·10H₂OSimple, one-reagent quench.Can be less effective for large-scale reactions and may still result in fine precipitates that are difficult to filter.[4][8]

Visualizations

2C-G Synthesis Pathway and Byproduct Formation

G cluster_0 Step 1: Henry Condensation cluster_1 Step 2: Reduction cluster_2 Hazardous Byproducts & Materials Benzaldehyde 2,5-Dimethoxy- 3,4-dimethylbenzaldehyde Nitrostyrene 2,5-Dimethoxy-3,4-dimethyl- β-nitrostyrene (Intermediate) Benzaldehyde->Nitrostyrene Glacial Acetic Acid Nitroethane Nitroethane Nitroethane->Nitrostyrene Glacial Acetic Acid UnreactedNitro Unreacted Nitroethane Nitroethane->UnreactedNitro Catalyst Ammonium Acetate Catalyst->Nitrostyrene Glacial Acetic Acid Product 2C-G (Freebase) Nitrostyrene->Product SideProducts Side-Reaction Products Nitrostyrene->SideProducts ReducingAgent LiAlH₄ ReducingAgent->Product Anhydrous Ether/THF ExcessLiAlH4 Excess LiAlH₄ ReducingAgent->ExcessLiAlH4 AlSalts Aluminum Salts ExcessLiAlH4->AlSalts Quench H2Gas H₂ Gas ExcessLiAlH4->H2Gas Quench G Start Reduction Reaction Complete Cool Cool Reaction to 0°C Start->Cool Quench Slow, Dropwise Quench (e.g., Fieser Method) Cool->Quench Stir Warm to RT & Stir (15-30 min) Quench->Stir Check Precipitate Granular? Stir->Check Filter Filter Through Celite Check->Filter Yes Emulsion Intractable Emulsion or Gel Formed Check->Emulsion No Extract Extract with Solvent Filter->Extract Purify Purify Product (e.g., Salt Formation) Extract->Purify Rochelle Add Saturated Rochelle's Salt Solution Emulsion->Rochelle Rochelle->Stir

References

How to address conflicting results in 2C-G neuropharmacological assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2C-G is a psychoactive substance and is classified as a controlled substance in many jurisdictions. Research involving 2C-G must be conducted in strict accordance with all applicable laws and regulations, and with the appropriate institutional and governmental approvals. This guide is intended for use by qualified researchers in a controlled laboratory setting and does not endorse or encourage the illicit use of this or any other substance.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address conflicting results in the neuropharmacological assessment of 2C-G and related phenethylamines.

I. Frequently Asked Questions (FAQs)

FAQ 1: Why am I seeing high variability in my 2C-G receptor binding assay results?

High variability in receptor binding assays can stem from several factors related to assay conditions and reagents. Here are some common causes and solutions:

  • Inconsistent Protein Concentration: The amount of receptor-containing tissue or cell membrane preparation must be consistent across all wells. A linear relationship between protein concentration and radioligand binding should be established, and assays should be performed within this linear range.[1]

  • Issues with Radioligand:

    • Degradation: Ensure the radioligand has not degraded. Use fresh aliquots and store them properly.

    • Non-specific Binding: High non-specific binding can mask the specific binding signal. Pre-soaking filter plates with a solution like 0.5% polyethyleneimine can reduce non-specific binding by about 50%.[1]

  • Incubation Time: Ensure that the receptor-radioligand binding has reached equilibrium. Equilibration times can vary depending on the concentration of the radioligand.[1]

  • Assay Buffer Composition: The pH, ionic strength, and presence of divalent cations in the assay buffer can all influence ligand binding. Ensure the buffer composition is consistent across all experiments.

FAQ 2: My functional assay results for 2C-G (e.g., IP1 accumulation, calcium mobilization) are not consistent with published data. What could be the cause?

Discrepancies in functional assay results are common and can be attributed to differences in the experimental system and assay protocol.[2]

  • Cell Line and Receptor Expression Levels: The type of cell line used (e.g., CHO-K1, HEK293) and the expression level of the target receptor (e.g., 5-HT2A) can significantly impact the observed functional response.[3]

  • Signaling Pathway Measured: Different functional assays measure different points in the signal transduction cascade (e.g., G-protein activation, second messenger accumulation, β-arrestin recruitment).[2][4] 2C-G may exhibit functional selectivity or "biased agonism," meaning it can preferentially activate one signaling pathway over another. This can lead to different potency and efficacy values depending on the assay used.

  • Agonist Concentration and Incubation Time: Ensure that a full dose-response curve is generated to accurately determine EC50 and Emax values. The incubation time should be sufficient for the signal to develop fully.

  • Endogenous Ligands: In assays using plasma or other biological fluids, endogenous ligands like serotonin can activate the receptor and interfere with the assay, leading to a high background signal.[4]

FAQ 3: I am observing conflicting results between in vitro and in vivo studies of 2C-G. Why might this be?

Translating in vitro findings to in vivo effects is a significant challenge in pharmacology. Several factors can contribute to these discrepancies:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of 2C-G in a living organism can significantly alter its concentration at the target receptor compared to the concentration used in an in vitro assay.

  • Metabolism: 2C-G is metabolized in the body, and its metabolites may have different pharmacological profiles than the parent compound.[5]

  • Blood-Brain Barrier Penetration: The ability of 2C-G and its metabolites to cross the blood-brain barrier will determine their effects on the central nervous system.

  • Off-Target Effects: In a complex biological system, 2C-G may interact with other receptors or targets besides the primary one of interest, leading to a complex physiological response.

  • Homeostatic Mechanisms: In vivo, the body has numerous feedback mechanisms that can counteract the effects of a drug, which are absent in in vitro systems.

II. Troubleshooting Guides

Guide 1: Troubleshooting Conflicting Receptor Binding Affinity (Ki) Values

Problem: You have determined the Ki value for 2C-G at the 5-HT2A receptor, but it differs significantly from previously reported values.

Troubleshooting Workflow:

G start Conflicting Ki Value Observed check_protocol Verify Experimental Protocol start->check_protocol check_reagents Assess Reagent Quality check_protocol->check_reagents Protocol Verified sub_protocol Radioligand concentration? Incubation time/temp? Buffer composition? Protein concentration? check_protocol->sub_protocol check_data Re-evaluate Data Analysis check_reagents->check_data Reagents OK sub_reagents Radioligand purity/age? Membrane prep quality? Competitor (2C-G) purity? check_reagents->sub_reagents compare_conditions Compare with Literature Conditions check_data->compare_conditions Analysis Correct sub_data Cheng-Prusoff equation used correctly? Non-specific binding subtraction accurate? Curve fitting appropriate? check_data->sub_data result Identify Source of Discrepancy compare_conditions->result Conditions Compared sub_conditions Cell line/tissue source? Radioligand used in literature? Assay format (filtration vs. SPA)? compare_conditions->sub_conditions

Caption: Troubleshooting workflow for conflicting Ki values.

Detailed Steps:

  • Verify Experimental Protocol:

    • Radioligand Concentration: Ensure the radioligand concentration is at or below its Kd for the receptor to avoid ligand depletion.

    • Incubation Time and Temperature: Confirm that the incubation was long enough to reach equilibrium.

    • Buffer Composition: Check that the buffer pH, ionic strength, and any necessary co-factors are correct and consistent.

    • Protein Concentration: Verify that the protein concentration is within the linear range of the assay.[1]

  • Assess Reagent Quality:

    • Radioligand Integrity: If possible, check the purity of the radioligand. Consider purchasing a fresh batch if it is old.

    • Membrane Preparation: Ensure the membrane preparations are of high quality and have been stored correctly. Perform a saturation binding experiment to confirm the Bmax and Kd of your receptor preparation.

    • Test Compound (2C-G) Purity: Verify the purity and correct concentration of your 2C-G stock solution.

  • Re-evaluate Data Analysis:

    • Cheng-Prusoff Equation: Ensure the correct form of the Cheng-Prusoff equation is used, based on the assay conditions.

    • Non-specific Binding: Double-check that non-specific binding was accurately determined and subtracted.

    • Curve Fitting: Use appropriate non-linear regression software to fit the competition binding curve and derive the IC50 value.

  • Compare with Literature Conditions:

    • Receptor Source: Note any differences in the receptor source (e.g., rat frontal cortex vs. recombinant human receptor in CHO cells).

    • Radioligand: Different radioligands can yield different Ki values for the same competing ligand.

    • Assay Format: Be aware of differences between filtration assays and scintillation proximity assays (SPA), as they can produce different results.[6]

Guide 2: Investigating Functional Selectivity (Biased Agonism)

Problem: 2C-G shows high potency in a calcium mobilization assay but low potency in a β-arrestin recruitment assay.

Signaling Pathway Diagram:

G cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway compound 2C-G receptor 5-HT2A Receptor compound->receptor Gq Gαq/11 receptor->Gq GRK GRK receptor->GRK receptor->GRK PLC PLC Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca ↑ [Ca2+]i IP3->Ca P P GRK->P Arrestin β-Arrestin Internalization Internalization/ Signaling Arrestin->Internalization

Caption: Simplified 5-HT2A receptor signaling pathways.

Explanation and Troubleshooting Steps:

  • Acknowledge Biased Agonism: The discrepancy you are observing is a classic sign of functional selectivity, or biased agonism. This means 2C-G may stabilize a receptor conformation that preferentially couples to the Gq protein pathway (leading to calcium release) over the β-arrestin pathway.[2][4]

  • Quantify the Bias:

    • Generate full dose-response curves for 2C-G in both the calcium mobilization assay and the β-arrestin recruitment assay.

    • Also, generate dose-response curves for a reference agonist (e.g., serotonin) in both assays.

    • Use these data to calculate a "bias factor" to quantify the degree of functional selectivity.

  • Consider the Assay System:

    • Receptor Density: High receptor expression levels can sometimes mask biased agonism. If possible, try using a cell line with a lower, more physiologically relevant receptor density.

    • G-protein and β-arrestin expression: The relative levels of G-proteins and β-arrestins in your cell line can influence the observed signaling bias.

  • Expand the Assay Panel: To get a more complete picture of 2C-G's functional profile, consider adding more assays that measure different downstream signaling events.[2] Examples include:

    • Inositol phosphate (IP) accumulation assays (measures a product of PLC activation).[7]

    • G-protein activation assays (e.g., [35S]GTPγS binding).

    • Downstream signaling assays for the β-arrestin pathway (e.g., ERK phosphorylation).

III. Data Presentation

Table 1: Example In Vitro Pharmacological Profile of 2C-G at 5-HT2A Receptor

(Note: The following data are illustrative and compiled for educational purposes. Actual values may vary between studies.)

Assay TypeParameterValueReference CompoundReference Value
Receptor Binding
Competition Assay ([³H]ketanserin)Ki (nM)15 - 60Serotonin5 - 20 nM
Functional Activity
Calcium Mobilization (FLIPR)EC50 (nM)20 - 100Serotonin10 - 50 nM
Emax (%)80 - 100Serotonin100%
IP1 Accumulation (HTRF)EC50 (nM)30 - 120Serotonin15 - 60 nM
Emax (%)75 - 95Serotonin100%
β-Arrestin Recruitment (BRET/FRET)EC50 (nM)150 - 500Serotonin25 - 100 nM
Emax (%)40 - 60Serotonin100%

IV. Experimental Protocols

Protocol 1: 5-HT2A Receptor Competition Binding Assay (Filtration)

Objective: To determine the binding affinity (Ki) of 2C-G for the 5-HT2A receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor or from rat frontal cortex.

  • Radioligand: [³H]ketanserin (a 5-HT2A antagonist).

  • Non-specific Determinand: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).

  • Test Compound: 2C-G in a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well GF/B filter plate.

  • Scintillation Cocktail and Counter.

Methodology:

  • Plate Preparation: If necessary, pre-treat the filter plate wells with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding, then wash.[1]

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay Buffer

    • Test compound (2C-G) or vehicle for total binding or non-specific determinand.

    • Radioligand ([³H]ketanserin) at a final concentration close to its Kd (e.g., 1-2 nM).

    • Membrane preparation (e.g., 50-100 µg protein/well).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of the plate through the filter mat using a cell harvester or vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Drying: Dry the filter mat completely.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 2C-G.

    • Use non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of 2C-G at the Gq-coupled 5-HT2A receptor.

Materials:

  • Cell Line: A cell line (e.g., CHO-K1, HEK293) stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: 2C-G in a range of concentrations.

  • Instrumentation: A fluorescence imaging plate reader (FLIPR) or similar instrument capable of rapid kinetic reads.

Methodology:

  • Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to the cells. Incubate according to the dye manufacturer's instructions (e.g., 1 hour at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the cell plate into the FLIPR instrument. The instrument will measure a baseline fluorescence, then automatically add the test compound (2C-G) at various concentrations.

  • Fluorescence Measurement: The instrument will immediately and continuously measure the change in fluorescence intensity over time (typically 1-3 minutes) as intracellular calcium levels increase in response to receptor activation.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of 2C-G.

    • Normalize the data to the response of a vehicle control (0%) and a maximal response from a reference agonist like serotonin (100%).

    • Plot the normalized response against the log concentration of 2C-G.

    • Use a sigmoidal dose-response curve fit to determine the EC50 (potency) and Emax (efficacy) values.

References

Minimizing batch-to-batch variability of synthesized 2C-G hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of 2C-G hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2C-G hydrochloride, offering potential causes and solutions.

Issue 1: Low Yield of 2,5-dimethoxy-3,4-dimethyl-β-nitrostyrene (Intermediate 1)

Potential CauseRecommended Solution
Incomplete Reaction: Insufficient reaction time or temperature for the Henry condensation.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting benzaldehyde is still present, consider extending the reaction time or slightly increasing the temperature. Ensure the catalyst (e.g., ammonium acetate) is fresh and used in the correct molar ratio.
Side Reactions: Formation of byproducts due to incorrect stoichiometry or reaction conditions.Use a slight excess of nitroethane. Ensure the reaction is not overheated, as this can promote side reactions. The use of a Dean-Stark trap can help remove water and drive the reaction to completion.
Product Loss During Workup: The nitrostyrene product may be lost during the extraction or purification steps.Ensure complete precipitation of the nitrostyrene from the reaction mixture. Wash the crude product with a minimal amount of cold solvent to avoid dissolving the desired compound.

Issue 2: Inconsistent Yield or Purity of 2C-G Freebase (Intermediate 2)

Potential CauseRecommended Solution
Inefficient Reduction: The reduction of the nitrostyrene to the amine is incomplete.The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is potent but can be hazardous and lead to side products if not used carefully. An alternative is a combination of sodium borohydride and copper(II) chloride, which can offer a milder and potentially higher-yielding reduction.[1] Ensure anhydrous conditions when using metal hydrides.
Formation of Side Products: Over-reduction or other side reactions can occur, leading to impurities.Control the reaction temperature carefully, often by slow, dropwise addition of the reducing agent at low temperatures (e.g., 0 °C). Monitor the reaction by TLC to avoid over-reduction.
Product Loss During Extraction: The basic 2C-G freebase can be lost if the pH is not properly controlled during the aqueous workup.Ensure the aqueous layer is sufficiently basic (pH > 12) before extracting the freebase with an organic solvent. Perform multiple extractions with smaller volumes of solvent for better recovery.

Issue 3: Difficulty in Crystallization of 2C-G Hydrochloride

Potential CauseRecommended Solution
Presence of Impurities: Impurities can inhibit crystal formation, leading to an oil or a fine powder instead of well-defined crystals.Purify the 2C-G freebase before salt formation. This can be done by vacuum distillation or column chromatography.[2]
Incorrect Solvent System: The solvent used for crystallization may not be optimal.For the hydrochloride salt formation, dissolving the freebase in a solvent like isopropanol or ethanol and then adding a solution of hydrochloric acid is a common method. If crystals do not form, try adding a non-polar co-solvent (e.g., diethyl ether or heptane) to induce precipitation. Slow cooling and scratching the inside of the flask can also initiate crystallization.
Supersaturation: The solution may be too concentrated or cooled too quickly, leading to the formation of an oil ("oiling out") instead of crystals.If the solution oils out, reheat it to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal from a previous successful batch can also promote proper crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 2C-G hydrochloride?

A1: A common synthetic route starts with 2,5-dimethoxy-3,4-dimethylbenzaldehyde, which undergoes a Henry condensation with nitroethane to form 2,5-dimethoxy-3,4-dimethyl-β-nitrostyrene. This intermediate is then reduced to the corresponding phenethylamine (2C-G freebase). Finally, the freebase is treated with hydrochloric acid to form the hydrochloride salt.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of both the Henry condensation and the reduction step. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of products.

Q3: What are the critical safety precautions to take during this synthesis?

A3: The reduction of the nitrostyrene intermediate, particularly with powerful reducing agents like LiAlH₄, can be hazardous and should be performed with extreme caution in a well-ventilated fume hood and under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How can I assess the purity and identity of my synthesized 2C-G hydrochloride?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify impurities.

  • Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight and can help identify byproducts by their fragmentation patterns.

  • FTIR Spectroscopy: Shows the presence of key functional groups in the molecule.

Q5: What are some common impurities I might encounter?

A5: Potential impurities include unreacted starting materials, byproducts from the reduction step (e.g., oximes or hydroxylamines), and residual solvents from the purification process. In the Henry condensation, side reactions can lead to other nitro-containing compounds.

Q6: How can I ensure batch-to-batch consistency?

A6: To ensure consistency, it is crucial to meticulously control all reaction parameters, including:

  • Purity of starting materials.

  • Precise molar ratios of reactants and reagents.

  • Reaction temperature and time.

  • Rates of addition of reagents.

  • Consistent workup and purification procedures. Implementing Standard Operating Procedures (SOPs) and maintaining detailed batch records are essential for reproducibility.

Data Presentation

Table 1: Key Reaction Parameters for a Representative Synthesis

StepReactantsReagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
1. Henry Condensation 2,5-dimethoxy-3,4-dimethylbenzaldehyde, NitroethaneAmmonium acetate, Acetic acid100-1102-470-85
2. Reduction 2,5-dimethoxy-3,4-dimethyl-β-nitrostyreneLiAlH₄, Anhydrous THF0 to reflux2-360-75
3. Salt Formation 2C-G FreebaseHCl in Isopropanol/EtherRoom Temperature1-2>95

Note: These are representative values and may require optimization for specific laboratory conditions.

Table 2: Analytical Data for Characterization of 2C-G Hydrochloride

TechniqueKey Data Points
¹H NMR (CDCl₃, ppm) Signals corresponding to aromatic protons, methoxy groups, methyl groups, and the ethylamine chain.
¹³C NMR (CDCl₃, ppm) Resonances for all unique carbon atoms in the molecule.
GC-MS (m/z) Molecular ion peak (M+) and characteristic fragmentation pattern.
FTIR (cm⁻¹) Peaks corresponding to N-H stretches (amine), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic), and C-O stretches (methoxy).

Experimental Protocols

Protocol 1: Synthesis of 2,5-dimethoxy-3,4-dimethyl-β-nitrostyrene (Intermediate 1)

  • To a solution of 2,5-dimethoxy-3,4-dimethylbenzaldehyde in acetic acid, add nitroethane and ammonium acetate.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude nitrostyrene.

  • Filter the solid, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Protocol 2: Synthesis of 2C-G Freebase (Intermediate 2) via LiAlH₄ Reduction

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 2,5-dimethoxy-3,4-dimethyl-β-nitrostyrene in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude 2C-G freebase as an oil.

Protocol 3: Formation and Purification of 2C-G Hydrochloride

  • Dissolve the crude 2C-G freebase in a minimal amount of isopropanol.

  • Slowly add a solution of concentrated hydrochloric acid in isopropanol dropwise with stirring until the solution is acidic.

  • If crystals do not form spontaneously, add anhydrous diethyl ether until turbidity is observed.

  • Allow the solution to stand at room temperature, and then in a refrigerator, to facilitate complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Henry Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 2,5-dimethoxy-3,4- dimethylbenzaldehyde C 2,5-dimethoxy-3,4-dimethyl- β-nitrostyrene A->C NH4OAc, AcOH B Nitroethane B->C NH4OAc, AcOH D 2C-G Freebase C->D 1. LiAlH4, THF 2. H2O, NaOH E 2C-G Hydrochloride D->E HCl, IPA/Ether

Caption: Synthetic pathway for 2C-G hydrochloride.

Troubleshooting_Workflow Start Batch Fails to Meet Specification Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the purity low? Start->Check_Purity Analyze_Starting_Materials Analyze Purity of Starting Materials Check_Yield->Analyze_Starting_Materials Yes Review_Protocol Review and Verify Experimental Protocol Check_Yield->Review_Protocol Yes Analyze_Byproducts Identify Byproducts by MS and NMR Check_Purity->Analyze_Byproducts Yes Optimize_Reaction Optimize Reaction Conditions Analyze_Starting_Materials->Optimize_Reaction Review_Protocol->Optimize_Reaction Optimize_Purification Optimize Purification Method Analyze_Byproducts->Optimize_Purification Pass Batch Meets Specification Optimize_Reaction->Pass Optimize_Purification->Pass

Caption: Troubleshooting workflow for batch variability.

Logical_Relationships Variability Batch-to-Batch Variability Raw_Materials Raw Material Purity Variability->Raw_Materials Reaction_Parameters Reaction Parameters Variability->Reaction_Parameters Purification Purification Efficiency Variability->Purification Final_Product Final Product Quality Raw_Materials->Final_Product Reaction_Parameters->Final_Product Temp Temperature Reaction_Parameters->Temp Time Time Reaction_Parameters->Time Stoichiometry Stoichiometry Reaction_Parameters->Stoichiometry Purification->Final_Product

Caption: Factors influencing final product quality.

References

Technical Support Center: Best Practices for Standardizing Cell Lines in 2C-G Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 2C-G cytotoxicity studies. Adherence to these best practices will enhance the reproducibility and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is cell line standardization crucial for 2C-G cytotoxicity studies?

A1: Standardization of cell lines is paramount for obtaining reliable and reproducible results in cytotoxicity studies.[1][2][3] Key reasons include:

  • Maintaining Phenotypic Stability: Continuous passaging can lead to genetic drift and altered cellular characteristics, potentially affecting their response to 2C-G.[6][7]

  • Eliminating Contamination: Contaminants like mycoplasma can alter cellular metabolism and response to cytotoxic agents, confounding experimental outcomes.[8][9]

  • Data Reproducibility: Standardized protocols for cell culture and assays ensure that results are comparable across different experiments and laboratories.[10][11]

Q2: What is the first and most critical step in standardizing my cell line?

A2: The most critical first step is to perform cell line authentication.[1] This verifies the identity of your cell line and ensures it is not misidentified or cross-contaminated with another cell line.[4][5][12] The International Cell Line Authentication Committee (ICLAC) maintains a database of misidentified cell lines that can be a valuable resource.[4]

Q3: How often should I authenticate my cell lines?

A3: It is recommended to authenticate your cell lines at the following points:

  • When a new cell line is received or generated.

  • Before cryopreservation of a new cell bank.

  • At the beginning of a new series of experiments.

  • If the cells are exhibiting unexpected changes in morphology or growth characteristics.[2]

  • Before publishing your research findings.

Q4: What is the recommended method for human cell line authentication?

A4: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[13][14] This method generates a unique DNA fingerprint for each cell line, which can be compared to a reference database of known cell line profiles.[13]

Q5: What is the significance of passage number, and what are the best practices for managing it?

A5: Passage number refers to the number of times a cell line has been subcultured. High passage numbers can lead to:

  • Altered morphology and growth rates.[6]

  • Genetic and phenotypic drift.[6][15]

  • Changes in drug sensitivity and experimental response.[6][7][15][16]

Best practices for managing passage number include:

  • Use Low-Passage Cells: Whenever possible, use cells with a low passage number for your experiments.[6]

  • Establish a Cell Banking System: Create a master cell bank (MCB) and working cell banks (WCB) to ensure a consistent supply of low-passage cells.[15][17]

  • Record Passage Number: Meticulously track and record the passage number for all your cell cultures.[1][6]

  • Set a Passage Limit: Establish a maximum passage number for your experiments and discard cells that exceed this limit.

Q6: Why is mycoplasma testing important, and how often should it be performed?

A6: Mycoplasma are common contaminants of cell cultures that can significantly impact experimental results by altering cell metabolism, growth, and response to stimuli.[9] They are often undetectable by visual inspection.[8] It is crucial to perform mycoplasma testing:

  • On all new cell lines.

  • Routinely on all cell cultures in use (e.g., monthly).

  • Before cryopreservation.

  • If you observe any changes in cell growth or morphology.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results between experiments.

Potential Cause Troubleshooting Step
Inconsistent Cell Density Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before plating.[18]
Variable Passage Number Use cells from the same passage number for all replicate experiments. Establish and use a working cell bank to minimize passage-related variations.[15][16]
Inconsistent Compound Concentration Prepare fresh serial dilutions of 2C-G for each experiment. Verify the accuracy of your pipetting and dilution scheme.
Edge Effects in Microplates Avoid using the outermost wells of the microplate, as these are more prone to evaporation and temperature fluctuations.[19] Fill the outer wells with sterile PBS or media.
Mycoplasma Contamination Test your cell cultures for mycoplasma contamination. If positive, discard the contaminated culture and start with a fresh, authenticated stock.[9]

Issue 2: Unexpectedly high or low IC50 value for 2C-G.

Potential Cause Troubleshooting Step
Cell Line Misidentification Authenticate your cell line using STR profiling to confirm its identity.[13][20] A misidentified cell line will likely have a different sensitivity to 2C-G.[4]
High Passage Number High passage numbers can alter drug sensitivity.[6][7] Compare the IC50 value in low-passage and high-passage cells to determine if this is a factor.
Changes in Culture Medium Ensure you are using the recommended and consistent formulation of culture medium, serum, and supplements.[1][21] Variations can affect cell growth and drug response.
Incorrect Incubation Time Optimize the incubation time for 2C-G treatment. A time course experiment can help determine the optimal duration for observing a cytotoxic effect.
Assay Interference The 2C-G compound may interfere with the cytotoxicity assay chemistry. Run appropriate controls, including the compound in cell-free wells, to check for interference.

Issue 3: Cells are growing poorly or have an altered morphology.

Potential Cause Troubleshooting Step
Mycoplasma or Bacterial/Fungal Contamination Visually inspect the culture for turbidity or color changes in the medium.[17] Perform routine mycoplasma and sterility testing.[22]
Suboptimal Culture Conditions Verify the correct incubator temperature, CO2 levels, and humidity. Ensure you are using the appropriate culture medium and supplements for your cell line.[2]
Poor Quality Reagents Use high-quality, sterile-filtered reagents from reputable suppliers.[1][17]
Over-trypsinization Minimize the exposure time to trypsin during subculturing, as this can damage cells. Use the lowest effective concentration of trypsin.
Nutrient Depletion/Waste Accumulation Subculture cells at the recommended confluence and refresh the medium as required by the cell line's growth rate.

Data Presentation

Table 1: Impact of Passage Number on 2C-G IC50 in Hypothetical Cancer Cell Line (HCC-X)

Passage Number2C-G IC50 (µM)Doubling Time (hours)
512.5 ± 1.224.3 ± 2.1
1514.2 ± 1.522.8 ± 1.9
3025.8 ± 2.919.5 ± 1.7
5048.1 ± 5.416.2 ± 1.4

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Table 2: Comparison of Mycoplasma Detection Methods

MethodPrincipleTurnaround TimeSensitivity
Direct Culture Growth of mycoplasma on selective agar.28 daysHigh
Indicator Cell Culture (Hoechst/DAPI staining) Co-culture with indicator cells followed by DNA staining.[8][9]3-5 daysModerate
PCR-based Assays Amplification of mycoplasma-specific DNA.[8][23]1-2 daysHigh

Experimental Protocols

Protocol 1: Human Cell Line Authentication using STR Profiling
  • Sample Preparation:

    • Culture cells to be authenticated to a sufficient number (typically 1 x 10^6 cells).

    • Harvest the cells and wash them with Phosphate-Buffered Saline (PBS).

    • Pellet the cells by centrifugation.

    • The cell pellet can be stored at -80°C or processed immediately for DNA extraction.

  • DNA Extraction:

    • Extract genomic DNA from the cell pellet using a commercially available DNA extraction kit, following the manufacturer's instructions.

    • Quantify the extracted DNA and assess its purity using a spectrophotometer or fluorometer.

  • STR Amplification:

    • Amplify the STR loci using a commercially available STR profiling kit (e.g., Promega PowerPlex® systems).[24] These kits contain primers for multiple STR loci and amelogenin for sex determination.

    • Perform the polymerase chain reaction (PCR) according to the kit's protocol.

  • Capillary Electrophoresis:

    • Separate the fluorescently labeled PCR products by capillary electrophoresis on a genetic analyzer.

  • Data Analysis:

    • Analyze the raw data using specialized software to determine the alleles present at each STR locus.

    • Compare the generated STR profile to the reference STR profile for that cell line from a reputable database (e.g., ATCC, DSMZ). A match confirms the cell line's identity.

Protocol 2: Mycoplasma Detection by PCR
  • Sample Collection:

    • Allow the cell culture to become confluent and leave the medium unchanged for 3-5 days to increase the mycoplasma titer.[25]

    • Collect 1 mL of the cell culture supernatant.

    • Centrifuge the supernatant at high speed to pellet any cells and mycoplasma.[25]

  • PCR Master Mix Preparation:

    • Prepare a PCR master mix containing a DNA polymerase, dNTPs, and primers specific to conserved regions of the mycoplasma genome (e.g., 16S rRNA gene).[23]

  • PCR Amplification:

    • Add the cell culture supernatant sample to the PCR master mix.

    • Include a positive control (mycoplasma DNA) and a negative control (sterile water) in the PCR run.

    • Perform the PCR using an appropriate thermal cycling program.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.

Protocol 3: Standardized 2C-G Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Harvest cells from a low-passage culture and perform a viable cell count.

    • Dilute the cell suspension to the desired concentration and seed the cells into a 96-well plate.[18]

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of 2C-G and perform serial dilutions in culture medium to obtain the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of 2C-G.[18]

    • Include vehicle-only controls (cells treated with the same concentration of the solvent used to dissolve 2C-G) and untreated controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.[18]

  • Data Analysis:

    • Subtract the background absorbance (from cell-free wells).

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the 2C-G concentration and determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow Figure 1: Standardized Experimental Workflow for 2C-G Cytotoxicity Studies cluster_0 Cell Line Preparation cluster_1 Cytotoxicity Assay cluster_2 Data Analysis & Interpretation A Obtain Cell Line B Cell Line Authentication (STR) A->B C Mycoplasma Testing B->C D Establish Master & Working Cell Banks C->D E Thaw Low-Passage Cells D->E Start Experiment F Seed Cells in 96-well Plate E->F G Treat with 2C-G (Serial Dilutions) F->G H Incubate for Defined Period G->H I Perform Viability Assay (e.g., MTT) H->I J Measure Absorbance I->J K Calculate % Viability J->K L Determine IC50 Value K->L M Statistical Analysis & Reporting L->M

Caption: Figure 1: Standardized Experimental Workflow for 2C-G Cytotoxicity Studies.

Signaling_Pathway Figure 2: Hypothetical Signaling Pathway for 2C-G Induced Cytotoxicity compound 2C-G receptor Cell Surface Receptor compound->receptor ros Increased ROS Production receptor->ros Signal Transduction mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 Cytochrome c release caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Figure 2: Hypothetical Signaling Pathway for 2C-G Induced Cytotoxicity.

Troubleshooting_Logic Figure 3: Troubleshooting Logic for Inconsistent Cytotoxicity Results start Inconsistent Results check_passage Consistent Passage Number? start->check_passage check_density Consistent Seeding Density? check_passage->check_density Yes use_wcb Action: Use a fresh vial from Working Cell Bank check_passage->use_wcb No check_myco Mycoplasma Negative? check_density->check_myco Yes recount_cells Action: Recount cells before seeding check_density->recount_cells No check_auth Cell Line Authenticated? check_myco->check_auth Yes test_myco Action: Perform Mycoplasma Test check_myco->test_myco No authenticate Action: Perform STR Profiling check_auth->authenticate No resolved Problem Resolved check_auth->resolved Yes use_wcb->check_passage recount_cells->check_density test_myco->check_myco authenticate->check_auth

Caption: Figure 3: Troubleshooting Logic for Inconsistent Cytotoxicity Results.

References

Technical Support Center: Controlling for Dose-Dependent Effects of 2C-G In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for dose-dependent effects in in vitro experiments involving the phenethylamine 2C-G. Given the limited publicly available in vitro data for 2C-G, this guide emphasizes establishing robust experimental designs to characterize its dose-response profile, drawing parallels from more extensively studied analogs in the 2C-X series.

Frequently Asked Questions (FAQs)

Q1: What are the known in vitro targets of 2C-G?

A1: While specific binding affinity (Ki) and functional potency (EC50) values for 2C-G are not extensively documented in publicly available literature, it is widely accepted that compounds in the 2C series primarily act as agonists at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1] Therefore, in vitro experiments should focus on cell lines expressing these receptors to investigate the dose-dependent effects of 2C-G.

Q2: Why is it critical to establish a dose-response curve for 2C-G?

A2: Establishing a dose-response curve is fundamental to understanding the pharmacological profile of 2C-G. Like other psychoactive compounds, 2C-G is expected to exhibit a range of effects that are dependent on its concentration.[2][3] A comprehensive dose-response analysis allows for the determination of key parameters such as the EC50 (half-maximal effective concentration) and Emax (maximum effect), which are essential for quantifying potency and efficacy. Furthermore, some 2C compounds have been shown to induce cytotoxicity at higher concentrations, making it crucial to identify a therapeutic window for in vitro studies.[4][5]

Q3: What are the initial concentration ranges I should test for 2C-G?

A3: Due to the lack of specific data for 2C-G, a broad concentration range should initially be screened. Based on data from other 2C compounds, a starting range of 1 nM to 100 µM is recommended for initial experiments. This wide range will help in identifying the concentrations at which 2C-G elicits a biological response and where it might become cytotoxic. Subsequent experiments can then focus on a narrower range of concentrations around the initial EC50 estimate.

Q4: What are the key in vitro assays to characterize the dose-dependent effects of 2C-G?

A4: To fully characterize the dose-dependent effects of 2C-G, a combination of binding and functional assays is recommended:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of 2C-G for the 5-HT2A and 5-HT2C receptors.

  • Functional Assays:

    • Calcium Flux Assays: To measure the mobilization of intracellular calcium upon receptor activation.

    • Inositol Phosphate (IP) Accumulation Assays: To quantify the production of inositol-1-phosphate, a downstream second messenger of Gq-coupled receptor activation.

  • Cell Viability Assays: To assess the cytotoxic effects of 2C-G at higher concentrations.

Troubleshooting Guides

Issue 1: High variability in dose-response data between experiments.

  • Possible Cause: Inconsistent cell plating density, variations in cell health, or issues with compound solubility and stability.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and growth conditions for all experiments. Regularly check for mycoplasma contamination.

    • Verify Compound Integrity: Phenethylamines can be susceptible to degradation.[1] Prepare fresh stock solutions of 2C-G in a suitable solvent (e.g., DMSO) and store them appropriately. Limit freeze-thaw cycles.

    • Assess Solubility: Visually inspect the media for any precipitation of the compound at higher concentrations. If solubility is an issue, consider using a different solvent or employing sonication. It's also advisable to test the stability of the compound in the cell culture media over the duration of the experiment.[6][7][8]

    • Automate Liquid Handling: If possible, use automated liquid handlers for serial dilutions and dispensing to minimize pipetting errors.

Issue 2: No observable effect of 2C-G at expected concentrations.

  • Possible Cause: Low receptor expression in the chosen cell line, inactive compound, or issues with the assay itself.

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Verify the expression of 5-HT2A and 5-HT2C receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry.

    • Use a Positive Control: Always include a known agonist for the target receptor (e.g., serotonin or a well-characterized 2C compound like 2C-B) to ensure the assay is working correctly.

    • Check Compound Source and Purity: Ensure the 2C-G used is of high purity and from a reputable source.

    • Optimize Assay Conditions: Review and optimize assay parameters such as incubation time, temperature, and reagent concentrations.

Issue 3: Unexpected cytotoxicity at low concentrations.

  • Possible Cause: Off-target effects of 2C-G or sensitivity of the particular cell line.

  • Troubleshooting Steps:

    • Perform a Cell Viability Assay: Use a sensitive cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to accurately determine the cytotoxic concentration range.

    • Test in Different Cell Lines: Compare the cytotoxic effects of 2C-G in multiple cell lines to determine if the effect is cell-type specific.

    • Consider the Solvent: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture media is not contributing to cytotoxicity.

Data Presentation

Table 1: In Vitro Dose-Dependent Effects of 2C-X Compounds (Analog Data)
CompoundAssay TypeReceptorCell LineParameterValueReference
2C-B Cytotoxicity (Neutral Red)-SH-SY5YEC50150.3 ± 1.2 µM[5]
2C-B Cytotoxicity (Resazurin)-SH-SY5YEC50280.5 ± 1.1 µM[5]
2C-I Cytotoxicity (Neutral Red)-SH-SY5YEC50105.4 ± 1.1 µM[5]
2C-I Cytotoxicity (Resazurin)-SH-SY5YEC50225.1 ± 1.1 µM[5]
2C-E Cytotoxicity (Neutral Red)-SH-SY5YEC50120.7 ± 1.1 µM[5]
2C-E Cytotoxicity (Resazurin)-SH-SY5YEC50250.6 ± 1.1 µM[5]
(R)-DOI IP1 Accumulation5-HT2ACHO-K1EC509.3 nM[9]
Serotonin IP1 Accumulation5-HT2ACHO-K1EC5047 nM[9]

Note: This table presents data from 2C-G analogs to provide a reference for expected dose ranges and effects. Researchers should generate specific data for 2C-G.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of 2C-G for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Radioligand: [3H]ketanserin.

  • Non-specific ligand: Mianserin.

  • 2C-G stock solution (10 mM in DMSO).

  • Binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • 96-well microplates.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT2A cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in binding buffer.

    • Determine protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of [3H]ketanserin, and 100 µL of cell membrane preparation.

      • Non-specific Binding: 50 µL of Mianserin (10 µM final concentration), 50 µL of [3H]ketanserin, and 100 µL of cell membrane preparation.

      • Displacement: 50 µL of varying concentrations of 2C-G, 50 µL of [3H]ketanserin, and 100 µL of cell membrane preparation.

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate.

    • Wash the filters with ice-cold binding buffer.

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 2C-G.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay (HTRF IP-One)

Objective: To measure the dose-dependent activation of the Gq signaling pathway by 2C-G.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2A or 5-HT2C receptor.

  • Cell culture medium.

  • IP-One HTRF kit (contains IP1-d2 conjugate and anti-IP1 cryptate Tb conjugate).

  • 2C-G stock solution (10 mM in DMSO).

  • Stimulation buffer (provided with the kit).

  • 384-well white microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating:

    • Seed the cells in a 384-well white plate and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of 2C-G in the stimulation buffer.

    • Add the 2C-G dilutions to the wells. Include a positive control (e.g., serotonin) and a negative control (buffer only).

    • Incubate at 37°C for 30-60 minutes.[9][10]

  • Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well.

    • Incubate at room temperature for 60 minutes in the dark.

  • Measurement:

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the log concentration of 2C-G.

    • Determine the EC50 and Emax values using a sigmoidal dose-response curve fit.

Mandatory Visualizations

Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Signaling cluster_downstream Downstream Effects 2C-G 2C-G 5-HT2A/2C Receptor 5-HT2A/2C Receptor 2C-G->5-HT2A/2C Receptor Binds to Gq Gq 5-HT2A/2C Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Cellular Response Cellular Response Ca2+ Release->Cellular Response Leads to PKC Activation->Cellular Response Leads to

Caption: 5-HT2A/2C Receptor Gq Signaling Pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Dose-Response Assays cluster_analysis Data Analysis Cell_Culture Culture 5-HT2A/2C expressing cells Binding_Assay Radioligand Binding Assay (Determine Ki) Cell_Culture->Binding_Assay Functional_Assay IP Accumulation / Ca2+ Flux (Determine EC50, Emax) Cell_Culture->Functional_Assay Viability_Assay Cell Viability Assay (Determine Cytotoxicity) Cell_Culture->Viability_Assay Compound_Prep Prepare serial dilutions of 2C-G Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay Compound_Prep->Viability_Assay Curve_Fitting Non-linear Regression (Sigmoidal Dose-Response) Binding_Assay->Curve_Fitting Functional_Assay->Curve_Fitting Viability_Assay->Curve_Fitting Parameter_Determination Calculate Ki, EC50, Emax Curve_Fitting->Parameter_Determination

Caption: Workflow for Dose-Dependent Effect Analysis.

References

Technical Support Center: Optimizing the Henry Condensation for 2C-G Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the efficiency of the Henry (nitroaldol) condensation step in the synthesis of 2C-G and related phenethylamines, starting from 2,5-dimethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the Henry condensation reaction in the context of 2C-G synthesis?

A1: The Henry condensation, or nitroaldol reaction, is a crucial carbon-carbon bond-forming reaction used in the initial step of 2C-G synthesis.[1][2][3] It involves the base-catalyzed reaction of 2,5-dimethoxybenzaldehyde with nitromethane to form an intermediate β-nitro alcohol, which is typically dehydrated in situ or in a subsequent step to yield 2,5-dimethoxy-β-nitrostyrene.[3][4] This nitrostyrene is a key precursor that is subsequently reduced to the corresponding phenethylamine.[5][6]

Q2: What are the most common catalysts used for this reaction?

A2: A variety of bases can catalyze the Henry reaction. For the synthesis of substituted nitrostyrenes like 2,5-dimethoxy-β-nitrostyrene, common catalysts include:

  • Ammonium acetate: Often used in excess, it serves as a weak base and is frequently employed in protocols that directly yield the nitrostyrene.[7][8][9]

  • Primary amines: Amines like ethylenediamine (EDA) are effective catalysts, often used in combination with a weak acid like glacial acetic acid (GAA).[10][11]

  • Alkylamines: Phenylethylamine (PEA) has also been reported as an effective catalyst.[4]

  • Inorganic bases: While stronger bases like alkali hydroxides can be used, they increase the risk of side reactions such as the Cannizzaro reaction.[3][12] Careful control over reaction conditions is necessary when using them.

Q3: Why is the dehydration of the intermediate β-nitro alcohol often spontaneous?

A3: For aromatic aldehydes like 2,5-dimethoxybenzaldehyde, the intermediate β-nitro alcohol is prone to dehydration to form the more stable, conjugated nitrostyrene.[4] This dehydration is often facilitated by heating the reaction mixture, and in many protocols, the isolation of the nitro alcohol is not intended; the reaction is driven directly to the nitrostyrene product.[4][7]

Q4: What are the main side reactions to be aware of?

A4: The primary drawbacks of the Henry reaction are the potential for side reactions.[1] Key side reactions include:

  • Retro-Henry Reaction: The reaction is reversible, which can lead to an unfavorable equilibrium and incomplete conversion.[1][13] Using an excess of the nitroalkane can help drive the reaction forward.[14]

  • Cannizzaro Reaction: Under strongly basic conditions, the aldehyde can undergo a self-condensation reaction, which is a disproportionation into an alcohol and a carboxylic acid.[1][3] This is more of a concern with strong inorganic bases.

  • Polymerization: The nitrostyrene product can polymerize, especially under harsh conditions.

  • Michael Addition: The nitronate anion can potentially add to the nitrostyrene product, forming a bis-adduct.[15]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Henry condensation of 2,5-dimethoxybenzaldehyde and nitromethane.

Problem 1: Low or No Yield of 2,5-dimethoxy-β-nitrostyrene

Possible Cause Suggested Solution
Poor Quality of Reagents Ensure 2,5-dimethoxybenzaldehyde is pure (m.p. ~50°C). If impure, purify by vacuum distillation or recrystallization. Use dry nitromethane and solvents.[10]
Inactive Catalyst If using an amine catalyst like ethylenediamine, ensure it is not degraded. It can be dried over NaOH/KOH and distilled.[10] Ensure ammonium acetate is anhydrous if required by the protocol.
Unfavorable Reaction Equilibrium The Henry reaction is reversible.[1][14] Try increasing the molar ratio of nitromethane to the aldehyde to shift the equilibrium towards the product.[14]
Incorrect Temperature For ammonium acetate catalysis, temperatures are typically in the range of 70-80°C.[8][9] For amine catalysis (e.g., EDA/GAA), refluxing in a solvent like isopropanol is common.[11] If the temperature is too low, the reaction rate may be too slow; if too high, side reactions and degradation may occur.
Inappropriate Solvent Solvents like glacial acetic acid, isopropanol, methanol, or toluene are commonly used.[4][9][10] Methanol can significantly increase the reaction rate.[10] The choice of solvent can impact reactant solubility and reaction kinetics.

Problem 2: Formation of a Sticky Mess or Oil Instead of Crystals

Possible Cause Suggested Solution
Presence of Impurities Impurities from starting materials or side products can inhibit crystallization. Purify the crude product. Recrystallization from a suitable solvent like hot isopropanol (IPA) or methanol is often effective.[7][10]
Incomplete Reaction Unreacted 2,5-dimethoxybenzaldehyde can remain as an oily residue. Monitor the reaction for completion (e.g., by TLC) before workup.
Excess Water If the workup involves washing with water, ensure phase separation is clean and the organic layer is dried (e.g., with MgSO₄) before crystallization.[5]
Incorrect Crystallization Conditions Allow the solution to cool slowly to promote the growth of larger, purer crystals. Storing the solution in a freezer overnight can facilitate precipitation.[11]

Problem 3: Reaction Stalls or Proceeds Very Slowly

| Possible Cause | Suggested Solution | | Insufficient Catalyst | While catalytic, the amount of base is critical. For amine catalysts, ensure the correct molar equivalents are used. For ammonium acetate, a significant portion relative to the aldehyde is often required.[7][9] | | Acidic Solvent with Inappropriate Base | Using an acidic solvent like glacial acetic acid requires a compatible base catalyst. This system is common, but the acidity must be balanced by the base to allow for the deprotonation of nitromethane.[4] | | Poor Mixing | Ensure adequate stirring, especially if the reaction mixture is heterogeneous. | | Low Temperature | As mentioned, the reaction often requires heating to proceed at a reasonable rate. For some catalytic systems, simply running the reaction at room temperature is too slow.[10] |

Experimental Protocols

Protocol 1: Ammonium Acetate Catalysis

This protocol is adapted from a common method for synthesizing β-nitrostyrenes.[7][8][9]

  • Reaction Setup: In a reaction vessel, combine 2,5-dimethoxybenzaldehyde, nitromethane, an organic solvent (e.g., toluene, ethyl acetate, or glacial acetic acid), and ammonium acetate. A typical mass ratio is 1 part aldehyde to 0.7-0.9 parts nitromethane, 4-5 parts solvent, and 0.25-0.3 parts ammonium acetate.[8][9]

  • Reaction Conditions: Heat the mixture to 70-80°C with stirring. The reaction time typically ranges from 4 to 10 hours.[8][9]

  • Workup and Isolation: After the reaction is complete, cool the mixture. If an organic solvent like toluene was used, wash the reaction solution with hot water to remove the ammonium acetate and other water-soluble impurities.[9]

  • Crystallization: The organic layer is then cooled to induce crystallization. The resulting solid product can be collected by filtration, washed with a cold solvent (e.g., methanol), and dried.[7]

Protocol 2: Ethylenediamine (EDA) and Acetic Acid (GAA) Catalysis

This protocol uses a primary amine as the catalyst.[10][11]

  • Reaction Setup: Dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) in a solvent such as isopropanol (IPA) or methanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Reagents: Add nitroethane or nitromethane (~1.2 equivalents), followed by ethylenediamine (~0.14 equivalents) and glacial acetic acid.[11]

  • Reaction Conditions: Heat the mixture to reflux for several hours (e.g., 4 hours).[11] The solution will typically change color to a dark red as the nitrostyrene forms.[10]

  • Crystallization: After the reflux period, cool the reaction mixture. Placing it in a freezer overnight can promote the precipitation of the product.[11]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent (e.g., methanol or isopropanol) to remove soluble impurities.[11] Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for 2,5-dimethoxy-β-nitrostyrene Synthesis

ParameterMethod 1 (Ammonium Acetate)Method 2 (EDA/GAA)
Aldehyde 2,5-dimethoxybenzaldehyde2,5-dimethoxybenzaldehyde
Nitroalkane NitromethaneNitromethane / Nitroethane
Catalyst Ammonium AcetateEthylenediamine / Acetic Acid
Solvent Toluene, Ethyl Acetate, XyleneIsopropanol, Methanol
Temperature 70 - 80 °C[8][9]Reflux (~60-82°C depending on solvent)[10][11]
Reaction Time 4 - 10 hours[8][9]~4 hours[11] (or shorter in MeOH[10])
Reported Yield High (specific % not always stated)~60% (with nitroethane, after recrystallization)[11]

Visualizations

Henry_Condensation_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification Reactants Combine 2,5-Dimethoxybenzaldehyde, Nitromethane, Catalyst, and Solvent Heating Heat to specified temperature (e.g., 70-80°C or Reflux) with stirring Reactants->Heating Cooling Cool reaction mixture Heating->Cooling Washing Wash with water (optional) to remove catalyst Cooling->Washing Crystallization Cool to induce crystallization (may require freezer) Washing->Crystallization Filtration Filter solid product Crystallization->Filtration Recrystallization Recrystallize from hot solvent (e.g., IPA, MeOH) Filtration->Recrystallization Final_Product Pure 2,5-dimethoxy-β-nitrostyrene Recrystallization->Final_Product

Caption: General experimental workflow for the Henry condensation step.

Troubleshooting_Tree Start Low or No Yield? Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Yes Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Yes Check_Catalyst Check Catalyst Activity/Amount Start->Check_Catalyst Yes Check_Equilibrium Increase Ratio of Nitromethane Start->Check_Equilibrium Yes Purify_Reagents Solution: Purify Aldehyde, Use Dry Solvents Check_Reagents->Purify_Reagents Adjust_Conditions Solution: Adjust Temp/Time per Protocol Check_Conditions->Adjust_Conditions Replace_Catalyst Solution: Use Fresh/Pure Catalyst Check_Catalyst->Replace_Catalyst Drive_Reaction Solution: Use Excess Nitromethane Check_Equilibrium->Drive_Reaction

Caption: Decision tree for troubleshooting low reaction yield.

Henry_Mechanism Aldehyde 2,5-Dimethoxy- benzaldehyde Alkoxide β-Nitro Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Nitroalkane Nitromethane Nitronate Nitronate Anion (Nucleophile) Nitroalkane->Nitronate Deprotonation Base Base (e.g., NH₃ from Ammonium Acetate) Nitronate->Alkoxide Nitroalcohol β-Nitro Alcohol Alkoxide->Nitroalcohol Protonation Nitrostyrene 2,5-Dimethoxy- β-nitrostyrene Nitroalcohol->Nitrostyrene Dehydration (-H₂O)

Caption: Simplified mechanism of the Henry condensation and dehydration.

References

Techniques to prevent crystallization of 2C-G HCl in refrigerated solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2C-G HCl. Our goal is to help you prevent the crystallization of 2C-G HCl in refrigerated solutions and ensure the stability and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2C-G HCl and why is its solubility in refrigerated solutions a concern?

2C-G hydrochloride (3,4-Dimethyl-2,5-dimethoxyphenethylamine hydrochloride) is a phenethylamine compound supplied as a crystalline solid. For many experimental protocols, it is necessary to prepare stock solutions, which are often stored under refrigeration to maintain chemical stability. However, the solubility of 2C-G HCl, like many hydrochloride salts, decreases at lower temperatures, which can lead to crystallization or precipitation out of solution. This can alter the concentration of the compound, leading to inaccurate and unreliable experimental results.

Q2: What are the primary factors that influence the crystallization of 2C-G HCl in solution?

The crystallization of 2C-G HCl from a solution is influenced by several key factors:

  • Temperature: Lower temperatures decrease the solubility of 2C-G HCl.

  • Solvent Composition: The choice of solvent and the presence of co-solvents significantly impact solubility.

  • pH of the Solution: The pH can affect the ionization state of the phenethylamine, which in turn alters its solubility.

  • Concentration: Higher concentrations are more likely to crystallize as the solution approaches its saturation point at a given temperature.

  • Rate of Cooling: Rapid cooling can sometimes induce precipitation.

  • Presence of Impurities or Nucleation Sites: Particulates or impurities can act as sites for crystal growth to begin.

Troubleshooting Guides

Issue 1: My 2C-G HCl solution has formed crystals after being stored in the refrigerator.

This is a common issue and can often be resolved by addressing the factors mentioned above. Follow this troubleshooting workflow to identify the cause and find a solution.

troubleshooting_workflow start Crystallization Observed in Refrigerated 2C-G HCl Solution check_concentration Is the concentration near the solubility limit? start->check_concentration reduce_concentration Dilute the solution to a lower concentration. check_concentration->reduce_concentration Yes check_solvent What is the solvent system? check_concentration->check_solvent No end_solution Stable Solution Achieved reduce_concentration->end_solution aqueous_solvent Aqueous (e.g., water, PBS) check_solvent->aqueous_solvent mixed_solvent Mixed (e.g., water/ethanol) check_solvent->mixed_solvent adjust_ph Adjust the pH of the solution. aqueous_solvent->adjust_ph add_cosolvent Add a co-solvent to increase solubility. aqueous_solvent->add_cosolvent mixed_solvent->add_cosolvent Increase co-solvent ratio consider_excipients Consider adding crystallization inhibitors (e.g., cyclodextrins). adjust_ph->consider_excipients add_cosolvent->consider_excipients slow_cooling Allow the solution to cool to room temperature before refrigerating. consider_excipients->slow_cooling filter_solution Filter the solution to remove nucleation sites. slow_cooling->filter_solution filter_solution->end_solution

Caption: Troubleshooting workflow for addressing crystallization of 2C-G HCl.

Issue 2: How can I optimize the pH of my solution to prevent crystallization?

The solubility of amine hydrochlorides like 2C-G HCl is highly pH-dependent. In aqueous solutions, the amine group can exist in both a protonated (ionized) and a deprotonated (free base) form. The protonated form is generally more water-soluble.

Experimental Protocol: pH Optimization

  • Determine the pKa of 2C-G: While the exact pKa of 2C-G may not be readily available, phenethylamines typically have a pKa in the range of 9-10.

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 4 to 8 (e.g., acetate, phosphate, Tris buffers).

  • Test Solubility: Prepare saturated solutions of 2C-G HCl in each buffer at room temperature.

  • Equilibrate and Measure: Allow the solutions to equilibrate for 24 hours with gentle agitation. Centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Refrigerate and Observe: Store the saturated solutions at the desired refrigerated temperature (e.g., 4°C) and observe for crystallization over time.

  • Select Optimal pH: Choose the pH that provides the desired solubility and remains stable upon refrigeration. Generally, a slightly acidic pH will favor the more soluble protonated form.

ph_effect cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph Predominantly Protonated (R-NH3+) high_solubility Higher Aqueous Solubility low_ph->high_solubility Favors high_ph Increased Deprotonation (R-NH2) low_solubility Lower Aqueous Solubility (Potential for Free Base Precipitation) high_ph->low_solubility Leads to

Caption: Relationship between pH and the solubility of 2C-G HCl.

Issue 3: What co-solvents are effective for preventing crystallization?

Using a co-solvent can significantly increase the solubility of 2C-G HCl, especially at low temperatures.

Data Presentation: Solubility of 2C-G HCl in Various Solvents

SolventSolubilityNotes
PBS (pH 7.2)5 mg/mL[1]Standard aqueous buffer.
Ethanol30 mg/mL[1]A common, effective co-solvent.
DMSO20 mg/mL[1]High solubilizing power, but consider experimental compatibility.
DMF20 mg/mL[1]High solubilizing power, but consider experimental compatibility.
Methanol1 mg/mL[1]Lower solubility compared to other organic solvents.

Experimental Protocol: Co-solvent Titration

  • Prepare a stock solution of 2C-G HCl in your primary solvent (e.g., water or a buffer at the optimal pH). The concentration should be slightly below the point where you observe crystallization upon refrigeration.

  • Add a co-solvent (e.g., ethanol or propylene glycol) in small increments (e.g., 5% v/v at a time).

  • Vortex/mix the solution thoroughly after each addition.

  • Refrigerate the solution and observe for crystallization after 24 and 48 hours.

  • Determine the minimum co-solvent concentration that prevents crystallization at your desired storage temperature and 2C-G HCl concentration.

Mandatory Visualization: Experimental Workflow for Co-solvent Selection

cosolvent_workflow start Prepare Aqueous 2C-G HCl Stock Solution add_cosolvent Add Co-solvent (e.g., Ethanol) in Increments (5%, 10%, 15%...) start->add_cosolvent mix Vortex to Homogenize add_cosolvent->mix refrigerate Store at 4°C mix->refrigerate observe Observe for Crystallization at 24h & 48h refrigerate->observe stable Solution is Stable observe->stable No Crystals unstable Crystallization Occurs observe->unstable Crystals Formed unstable->add_cosolvent Increase Co-solvent %

Caption: Workflow for determining the optimal co-solvent concentration.

References

Technical Support Center: Waste Disposal Guidelines for Schedule I Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidelines for the disposal of Schedule I compounds, using 2C-G as an example, for research purposes. All procedures must be conducted in strict accordance with all applicable federal, state, and local regulations. Researchers must be registered with the Drug Enforcement Administration (DEA) to handle Schedule I substances.

Frequently Asked Questions (FAQs)

Q1: What is the primary required method for disposing of Schedule I compounds like 2C-G?

A1: The primary and required method for the disposal of Schedule I controlled substances is through a DEA-registered reverse distributor.[1][2][3][4] These entities are authorized to handle the collection, transportation, and destruction of controlled substances, typically via incineration.[5] This process ensures that the compound is rendered "non-retrievable," a DEA-mandated standard.[5]

Q2: Can I dispose of Schedule I compounds myself on-site?

A2: On-site destruction of controlled substances is permissible but highly regulated and generally less common for research laboratories. The method of destruction must render the substance "non-retrievable."[5] The DEA has stated that incineration is the only method they currently recognize as meeting this standard. Any on-site destruction must be witnessed by at least two authorized employees, and meticulous records, including DEA Form 41, must be maintained.[6][7]

Q3: What is DEA Form 41 and when is it used?

A3: DEA Form 41, the "Registrants Inventory of Drugs Surrendered," is used to document the destruction of controlled substances.[6][8][9] This form must be completed for both on-site destruction and for transfers to a reverse distributor.[3] It requires detailed information about the substance, quantity, and method of destruction, and must be signed by the registrant and two witnesses.[6] A copy of this form must be kept for at least two years.[6]

Q4: How should I dispose of empty glassware or materials contaminated with 2C-G?

A4: Empty glassware that has come into contact with a Schedule I substance should be decontaminated to render any residual compound non-retrievable. After decontamination, the glassware can typically be washed and reused or disposed of as regular laboratory glass waste. For disposable materials, after decontamination, they should be disposed of in accordance with your institution's hazardous waste procedures.

Q5: What are the general principles for decontaminating surfaces or equipment that have come into contact with 2C-G?

A5: Decontamination procedures should aim to chemically degrade the compound. This typically involves the use of strong oxidizing agents. It is crucial to ensure that the chosen method is effective for the specific compound and is performed safely, with appropriate personal protective equipment (PPE), and in a well-ventilated area or fume hood.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Uncertainty about the legal disposal method for a specific Schedule I compound. Regulations can be complex and vary.Contact your institution's Environmental Health and Safety (EHS) department and a DEA-registered reverse distributor for guidance.[2]
A small spill of a Schedule I compound has occurred. Accidental spillage during handling.Follow your laboratory's established spill protocol for hazardous materials. For a phenethylamine like 2C-G, this would involve decontamination with an oxidizing agent (see Experimental Protocols). Document the spill and the amount lost on DEA Form 41.[8][10]
Need to dispose of a very small, unweighable amount of a Schedule I compound. Residual amounts in vials or on spatulas.For non-recoverable residual amounts, the empty container can often be disposed of in a biohazard sharps container after initial decontamination.[11] However, consult your EHS for specific institutional policies.
A DEA-registered reverse distributor is not readily available. Logistical or contractual issues.Contact your local DEA Diversion Control Division office for a list of registered reverse distributors in your area.

Experimental Protocols for Decontamination

Note: These protocols are intended for the chemical degradation of small quantities of phenethylamines like 2C-G for decontamination of glassware and surfaces prior to final disposal through a DEA-approved reverse distributor. These on-site chemical degradation methods are not a substitute for the required DEA disposal procedures for bulk quantities of controlled substances. Always perform these procedures in a certified chemical fume hood with appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Decontamination using Potassium Permanganate (Oxidative Degradation)

This method is effective for the degradation of aromatic amines.[11]

Materials:

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), 3M solution

  • Sodium bisulfite (NaHSO₃) or ascorbic acid for quenching

  • pH paper or meter

Procedure:

  • Preparation of Oxidizing Solution: In a suitable container within a fume hood, prepare a 0.2 M solution of potassium permanganate in 3M sulfuric acid. To do this, slowly add the calculated amount of concentrated sulfuric acid to water, then dissolve the potassium permanganate. Caution: Always add acid to water, never the other way around. The reaction is exothermic.

  • Decontamination:

    • For Glassware: Rinse the glassware with the potassium permanganate solution, ensuring all surfaces are coated. Allow the solution to remain in contact with the glassware for at least 2 hours.

    • For Surfaces: Apply the potassium permanganate solution to the contaminated surface using a cloth or paper towel. Allow it to react for at least 2 hours.

  • Quenching: The characteristic purple color of the permanganate will disappear as it is consumed. To neutralize any remaining permanganate, add a solution of sodium bisulfite or ascorbic acid dropwise until the solution becomes colorless.

  • Final Cleaning: Rinse the glassware or surface thoroughly with water. For glassware, follow with a standard laboratory wash.

Decontamination using Fenton's Reagent (Advanced Oxidation)

Fenton's reagent generates highly reactive hydroxyl radicals that can effectively oxidize organic compounds.[4][7][12][13]

Materials:

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂), 30% solution (Caution: Strong oxidizer)

  • Sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) for pH adjustment

  • pH paper or meter

Procedure:

  • pH Adjustment:

    • For Solutions/Rinsates: Adjust the pH of the solution containing the 2C-G residue to between 3 and 5 using sulfuric acid.[7]

  • Addition of Iron Catalyst: Add a small amount of iron(II) sulfate to the solution. A typical starting concentration is around 0.1 to 0.5 g/L.

  • Addition of Hydrogen Peroxide: Slowly and carefully add 30% hydrogen peroxide to the solution. The reaction is exothermic. A typical starting molar ratio of H₂O₂ to the estimated amount of contaminant is 10:1.

  • Reaction: Allow the reaction to proceed for at least 1 hour. The absence of the contaminant should be verified by an appropriate analytical method if possible.

  • Neutralization and Disposal: After the reaction is complete, neutralize the solution to a pH between 6 and 8 with sodium hydroxide. The resulting solution, containing degraded products, should be disposed of as hazardous waste through your institution's EHS.

Workflow and Decision Making

WasteDisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Classification cluster_2 Disposal Pathway cluster_3 Documentation Start Researcher has Schedule I waste (e.g., 2C-G) IsBulk Is it bulk compound? Start->IsBulk IsContaminated Is it contaminated material (glassware, etc.)? IsBulk->IsContaminated No ReverseDistributor Contact DEA-Registered Reverse Distributor IsBulk->ReverseDistributor Yes Decontaminate Decontaminate using approved lab protocol IsContaminated->Decontaminate Yes DEAForm41 Complete DEA Form 41 ReverseDistributor->DEAForm41 DisposeHazardous Dispose of as hazardous waste Decontaminate->DisposeHazardous LabRecords Update laboratory inventory and records DisposeHazardous->LabRecords DEAForm41->LabRecords

Caption: Decision workflow for the disposal of Schedule I compound waste.

DecontaminationLogic start Contaminated Material (e.g., glassware with 2C-G residue) select_method Select Decontamination Method start->select_method permanganate Potassium Permanganate Oxidation select_method->permanganate Aromatic Amine fenton Fenton's Reagent Oxidation select_method->fenton Robust Oxidation Needed perform_decon Perform Decontamination in Fume Hood with PPE permanganate->perform_decon fenton->perform_decon verify Verify Decontamination (if possible) perform_decon->verify verify->select_method Unsuccessful rinse Thoroughly Rinse with Water verify->rinse Successful dispose Dispose of Decontaminated Material as per Institutional Protocol rinse->dispose

Caption: Logical steps for laboratory decontamination of materials contaminated with 2C-G.

References

Validation & Comparative

Validating the Purity of a New Batch of 2C-G Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of analytical methodologies for validating the purity of a new batch of 2C-G hydrochloride (2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride). It offers a comparative analysis of key analytical techniques, detailed experimental protocols, and guidance on data interpretation, adhering to stringent scientific standards for researchers, scientists, and drug development professionals.

Introduction to Purity Validation

Ensuring the chemical purity of any new batch of a compound is a critical step in research and development. Impurities can significantly impact the compound's physical, chemical, and biological properties, leading to unreliable experimental results and potential safety concerns. A multi-pronged analytical approach is therefore essential to confirm the identity and quantify the purity of the target compound while identifying and characterizing any potential impurities.

This guide focuses on a selection of orthogonal analytical techniques that provide a comprehensive purity profile of 2C-G hydrochloride. These methods include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and separation of volatile impurities, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural confirmation.

Comparative Analysis of Analytical Techniques

The selection of appropriate analytical techniques is paramount for a thorough purity validation. The following table summarizes the strengths and applications of the recommended methods for analyzing 2C-G hydrochloride.

Analytical Technique Primary Application Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC-UV) Quantitative Purity & Impurity ProfilingPercentage purity, presence and relative amounts of non-volatile impurities.High resolution and sensitivity for quantitative analysis.[1][2][3]May not be suitable for highly volatile or thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of Volatile Impurities & Confirmation of IdentitySeparation and identification of volatile and semi-volatile compounds based on mass-to-charge ratio and retention time.[4][5][6]High sensitivity and specificity for identification of unknown volatile compounds.[5][6]Requires derivatization for polar compounds; not suitable for non-volatile substances.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy Structural Confirmation & Identification of ImpuritiesDetailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[4][7][8][9][10]Provides unambiguous structural elucidation.[4][8][9][10]Lower sensitivity compared to chromatographic methods for trace impurity detection.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group Identification & Confirmation of IdentityInformation about the functional groups present in the molecule based on the absorption of infrared radiation.[4]Rapid and non-destructive analysis. Provides a unique fingerprint for the compound.[4]Provides limited information on the overall molecular structure and is not suitable for quantification of impurities.

Experimental Protocols

The following are detailed protocols for the recommended analytical techniques. These protocols are based on established methods for the analysis of phenethylamines and related compounds and should be validated in-house before routine use.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is designed for the quantitative determination of the purity of 2C-G hydrochloride and for the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 2C-G hydrochloride reference standard of known purity

  • New batch of 2C-G hydrochloride

Chromatographic Conditions:

  • Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B). A typical gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Reference Standard Solution: Accurately weigh approximately 10 mg of the 2C-G hydrochloride reference standard and dissolve it in 10 mL of mobile phase A to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the new batch of 2C-G hydrochloride and dissolve it in 10 mL of mobile phase A to obtain a concentration of 1 mg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the percentage purity of the new batch by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method).

  • Alternatively, use the external standard method by comparing the peak area of the new batch to that of the reference standard of known purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This method is suitable for the identification of volatile and semi-volatile impurities that may be present from the synthesis of 2C-G hydrochloride.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Methanol (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • New batch of 2C-G hydrochloride

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-550 amu

Sample Preparation:

  • Dissolve approximately 1 mg of the new batch of 2C-G hydrochloride in 1 mL of methanol.

  • For derivatization (to improve volatility and chromatographic performance), evaporate 100 µL of the solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS and heat at 70 °C for 30 minutes.

  • Inject 1 µL of the derivatized or underivatized solution into the GC-MS.

Data Analysis:

  • Identify the main peak corresponding to 2C-G by comparing its mass spectrum and retention time with a reference if available.

  • Identify impurity peaks by searching their mass spectra against a commercial mass spectral library (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the main component and to identify major impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)

  • New batch of 2C-G hydrochloride

Experimental Parameters:

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Sample Preparation:

  • Dissolve 5-10 mg of the new batch of 2C-G hydrochloride in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

Data Analysis:

  • Compare the ¹H and ¹³C NMR spectra of the new batch with the expected chemical shifts and coupling constants for the 2C-G hydrochloride structure.[4]

  • Look for any unexpected signals that may indicate the presence of impurities. The integration of impurity signals in the ¹H NMR spectrum can be used to estimate their concentration relative to the main component.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid technique to confirm the presence of key functional groups and to provide a fingerprint of the compound.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Sample Preparation:

  • Place a small amount of the solid 2C-G hydrochloride powder directly onto the ATR crystal.

Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

  • Compare the obtained spectrum with a reference spectrum of 2C-G hydrochloride if available.

  • Identify characteristic absorption bands for the functional groups present in 2C-G, such as N-H stretches from the amine hydrochloride, C-H stretches (aromatic and aliphatic), C-O stretches from the methoxy groups, and aromatic C=C bending. A study has noted characteristic doublets for 2C-G at 993-1014 cm⁻¹ and 1099-1124 cm⁻¹.[4]

Data Presentation and Interpretation

For a comprehensive purity validation report, all quantitative data should be summarized in clearly structured tables.

Table 1: HPLC Purity Analysis of 2C-G Hydrochloride (New Batch)

Peak No. Retention Time (min) Peak Area Area % Identification
112.5995000099.502C-G
28.2250000.25Impurity A
315.1250000.25Impurity B
Total 10000000 100.00

Table 2: Comparison of Analytical Results for New Batch vs. Reference Standard

Analytical Method Parameter Reference Standard New Batch Acceptance Criteria
HPLC-UV Purity (Area %)≥ 99.8%99.50%≥ 99.0%
Individual Impurity< 0.1%Impurity A: 0.25%, Impurity B: 0.25%≤ 0.5%
GC-MS Identity ConfirmationConfirmedConfirmedMatch > 90%
Volatile ImpuritiesNot DetectedNot DetectedNot Detected
¹H NMR Structural ConfirmationConforms to StructureConforms to StructureConforms to Structure
FTIR Identity ConfirmationConforms to ReferenceConforms to ReferenceCharacteristic peaks present

Visualization of Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting New_Batch New Batch of 2C-G Hydrochloride Dissolution Dissolution in Appropriate Solvent New_Batch->Dissolution FTIR FTIR Spectroscopy New_Batch->FTIR Reference_Standard Reference Standard Reference_Standard->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC GC_MS GC-MS Analysis Dissolution->GC_MS NMR NMR Spectroscopy Dissolution->NMR Data_Processing Data Processing and Integration HPLC->Data_Processing GC_MS->Data_Processing NMR->Data_Processing FTIR->Data_Processing Purity_Calculation Purity Calculation & Impurity Profiling Data_Processing->Purity_Calculation Structural_Confirmation Structural Confirmation Data_Processing->Structural_Confirmation Data_Processing->Structural_Confirmation Data_Processing->Structural_Confirmation Final_Report Final Purity Validation Report Purity_Calculation->Final_Report Structural_Confirmation->Final_Report

Caption: Workflow for the purity validation of a new batch of 2C-G hydrochloride.

Orthogonal_Analytical_Methods Purity_Validation Comprehensive Purity Validation Chromatography Chromatographic Methods Purity_Validation->Chromatography Spectroscopy Spectroscopic Methods Purity_Validation->Spectroscopy HPLC HPLC-UV (Quantitative) Chromatography->HPLC GC_MS GC-MS (Qualitative/Quantitative) Chromatography->GC_MS NMR NMR (Structural Elucidation) Spectroscopy->NMR FTIR FTIR (Functional Groups) Spectroscopy->FTIR

Caption: Relationship between orthogonal analytical methods for purity validation.

Conclusion

The validation of the purity of a new batch of 2C-G hydrochloride requires a systematic and multi-faceted analytical approach. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the identity, purity, and impurity profile of the compound. The protocols and comparative data presented in this guide serve as a robust framework for establishing a comprehensive quality control process, ensuring the reliability and reproducibility of future research endeavors. It is imperative that all analytical methods are thoroughly validated in-house to demonstrate their suitability for their intended purpose.

References

A Comparative Analysis of the Receptor Binding Profiles of 2C-G and 2C-D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of two substituted phenethylamines, 2C-G (3,4-dimethyl-2,5-dimethoxyphenethylamine) and 2C-D (2,5-dimethoxy-4-methylphenethylamine). The information presented is intended to support research and drug development efforts by providing a concise summary of available experimental data, detailed methodologies for receptor binding assays, and visualizations of relevant signaling pathways.

Introduction

2C-G and 2C-D are members of the 2C family of psychedelic phenethylamines. While both are recognized for their psychoactive effects, subtle differences in their chemical structures can lead to distinct pharmacological profiles. Understanding their interactions with various neurotransmitter receptors is crucial for elucidating their mechanisms of action and potential therapeutic applications. This guide focuses on a direct comparison of their receptor binding affinities, primarily at serotonin receptors, which are believed to be the main targets for their psychedelic effects.

Data Presentation: Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinities (Ki, nM) of 2C-G and 2C-D for key serotonin receptors. It is important to note that while data for 2C-D is more readily available in the scientific literature, specific binding affinity values for 2C-G are not extensively documented. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were obtained.

Receptor Subtype2C-G (Ki, nM)2C-D (Ki, nM)Reference
5-HT2A Data not available8 - 1700[1]
5-HT2C Data not available2.1 - 14 (fold lower affinity than 5-HT2A)[1]
5-HT1A Data not available1.4 - 333 (fold lower affinity than 5-HT2A)[1]

Note on Data Availability: Extensive searches of scientific literature did not yield specific quantitative Ki values for 2C-G at the time of this publication. Qualitative statements suggest that 2C-G has structural and pharmacodynamic properties similar to 2C-D.[2] Both compounds are expected to act as agonists or partial agonists at 5-HT2A and 5-HT2C receptors.

Experimental Protocols: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using radioligand binding assays. This technique is a cornerstone of pharmacology for quantifying the interaction between a ligand (the compound of interest) and a receptor. Below is a detailed methodology representative of such an experiment.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 2C-G or 2C-D) for a specific receptor (e.g., human 5-HT2A receptor).

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A radioactively labeled ligand with known high affinity for the target receptor (e.g., [3H]ketanserin or [125I]DOI for 5-HT2A).

  • Test Compound: 2C-G or 2C-D of high purity.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the receptor (e.g., unlabeled ketanserin or serotonin).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Filtration Apparatus: A multi-well plate harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation:

    • Cultured cells expressing the receptor of interest are harvested.

    • The cells are lysed, and the cell membranes are isolated by centrifugation.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the test compound.

    • A set of wells is included to determine total binding (only membranes and radioligand) and non-specific binding (membranes, radioligand, and a high concentration of the non-labeled control ligand).

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • The incubation is terminated by rapid filtration through the glass fiber filters using the plate harvester. This separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling Pathway

Both 2C-G and 2C-D are believed to exert their primary psychedelic effects through agonism at the 5-HT2A and 5-HT2C receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway.[3][4] Activation of this pathway leads to a cascade of intracellular events.

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A / 5-HT2C Receptor G_protein Gq/11 Protein (α, β, γ subunits) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand 2C-G or 2C-D Ligand->Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response Leads to PKC_activation->Cellular_Response Leads to

Caption: The 5-HT2A/2C receptor Gq/11 signaling pathway.

Experimental Workflow

The following diagram illustrates the key steps involved in a typical radioligand binding assay.

Radioligand_Binding_Assay_Workflow start Start membrane_prep 1. Receptor Membrane Preparation start->membrane_prep assay_setup 2. Assay Plate Setup (Membranes, Radioligand, Test Compound) membrane_prep->assay_setup incubation 3. Incubation to Reach Equilibrium assay_setup->incubation filtration 4. Rapid Filtration (Separation of Bound/Free Ligand) incubation->filtration counting 5. Scintillation Counting (Quantify Bound Radioligand) filtration->counting analysis 6. Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Conclusion

This guide provides a comparative overview of the receptor binding profiles of 2C-G and 2C-D, with a focus on their interaction with serotonin receptors. While quantitative data for 2C-D is available, there is a notable lack of published binding affinity data for 2C-G, highlighting an area for future research. The provided experimental protocol for radioligand binding assays offers a methodological foundation for researchers seeking to fill this data gap or to further characterize the pharmacology of these and other related compounds. The visualization of the canonical 5-HT2A/2C signaling pathway provides a contextual framework for understanding the downstream consequences of receptor binding. It is anticipated that this guide will serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

Cross-Validation of 2C-G Analytical Results: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal analytical methods for the identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G), a synthetic phenethylamine. The unequivocal identification of such compounds is critical in forensic science, clinical toxicology, and pharmaceutical research. Cross-validation of analytical results using fundamentally different techniques is paramount to ensure data accuracy, reliability, and defensibility.

This document outlines the principles of orthogonal analysis for 2C-G, presents a comparison of key analytical techniques, provides detailed experimental protocols, and offers a framework for the cross-validation process.

Data Presentation: Comparison of Orthogonal Analytical Methods for 2C-G

The following table summarizes the key identifying features of 2C-G across four orthogonal analytical techniques. These methods rely on different physicochemical principles, providing a high degree of confidence in the identification when used in conjunction.

Analytical Method Principle of Separation/Detection Key Identifying Features for 2C-G Primary Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, followed by mass-to-charge ratio detection of fragmented ions.- Underivatized: Intense peak at m/z = 178. Different intensities of ions at m/z = 165 and 180 compared to isomers like 2C-E.[1] - TFAA Derivative: Different relative intensities of ions at m/z = 192, 179, and 177 compared to 2C-E derivative.[1]High sensitivity and specificity, extensive spectral libraries available.Requires derivatization for polar analytes, potential for thermal degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-to-charge ratio detection.- LC-ESI/QTOFMS: Distinction from isomers like 2C-E is possible based on differences in ion intensities at m/z = 193.1223 and 178.0988 in both MS and MS/MS modes.[1]Suitable for non-volatile and thermally labile compounds, provides accurate mass data.Matrix effects can suppress or enhance ionization, higher operational complexity than GC-MS.
Fourier-Transform Infrared Spectroscopy (FTIR) Absorption of infrared radiation by specific molecular vibrations (functional groups).- Characteristic doublets at 993-1014 cm⁻¹ and 1099-1124 cm⁻¹.[1] - Significantly different fingerprint region compared to other 2C-series compounds.[1]Non-destructive, rapid analysis, provides structural information on functional groups.Lower sensitivity than mass spectrometry, complex mixtures can be difficult to interpret.
Nuclear Magnetic Resonance Spectroscopy (NMR) Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing detailed information about molecular structure.- Provides unequivocal structure elucidation.[1] - Specific chemical shifts and coupling constants for proton (¹H) and carbon (¹³C) nuclei.Provides the most definitive structural information, non-destructive.Lower sensitivity, requires higher sample purity and quantity, expensive instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of 2C-G.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization with TFAA):

  • Evaporate a solution containing the 2C-G sample to dryness under a stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 70°C for 20 minutes.

  • Evaporate the mixture to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation:

  • Dissolve the 2C-G sample in the initial mobile phase to a concentration of approximately 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm i.d., 1.8 µm particle size) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio QTOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: MS and auto MS/MS mode.

Fourier-Transform Infrared Spectroscopy (FTIR)

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid 2C-G powder directly onto the ATR crystal.

  • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrumentation and Conditions:

  • Spectrometer: Thermo Scientific Nicolet iS50 FTIR Spectrometer or equivalent.

  • Accessory: Diamond ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the 2C-G sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III HD 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBFO probe.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

  • Temperature: 298 K.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) including Fourier transformation, phase correction, and baseline correction.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for cross-validating analytical results for 2C-G and a simplified representation of the general signaling pathway for 2C-class compounds.

Cross_Validation_Workflow cluster_0 Primary Method Validation cluster_1 Orthogonal Method Validation cluster_2 Cross-Validation P_Method Select Primary Method (e.g., GC-MS) P_Val Validate Primary Method (Accuracy, Precision, Linearity, etc.) P_Method->P_Val P_SOP Establish Standard Operating Procedure (SOP) P_Val->P_SOP P_Analysis Analyze Sample with Primary Method P_SOP->P_Analysis O_Method Select Orthogonal Method (e.g., LC-MS) O_Val Validate Orthogonal Method (Accuracy, Precision, Linearity, etc.) O_Method->O_Val O_SOP Establish Standard Operating Procedure (SOP) O_Val->O_SOP O_Analysis Analyze Sample with Orthogonal Method O_SOP->O_Analysis Sample Prepare Homogeneous Test Sample of 2C-G Sample->P_Analysis Sample->O_Analysis Compare Compare Results P_Analysis->Compare O_Analysis->Compare Criteria Results Meet Pre-defined Acceptance Criteria? Compare->Criteria Criteria->P_Method No - Re-evaluate Methods Report Final Report with Cross-Validated Results Criteria->Report Yes

Figure 1. Experimental workflow for the cross-validation of 2C-G analytical results.

Signaling_Pathway TCG 2C-G HTR2A Serotonin 2A Receptor (5-HT2A) TCG->HTR2A Agonist Binding Gq Gq/11 Protein HTR2A->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (Psychedelic Effects) Ca2->Downstream PKC->Downstream

Figure 2. Simplified 5-HT2A receptor signaling pathway for 2C-class compounds.

Conclusion

The cross-validation of analytical results using orthogonal methods is a robust strategy to ensure the unequivocal identification of 2C-G. Each of the described techniques—GC-MS, LC-MS, FTIR, and NMR—provides unique and complementary information. While mass spectrometry techniques offer high sensitivity for detection and quantification, FTIR provides valuable information on functional groups, and NMR delivers the most definitive structural elucidation. By integrating the data from these orthogonal methods, researchers can achieve a high level of confidence in their analytical findings, which is essential for regulatory submissions, forensic casework, and advancing scientific knowledge.

References

How does 2C-G hydrochloride compare to other 2C-series compounds in vitro?

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the receptor binding affinities and functional activities of several key 2C-series compounds, providing valuable insights for researchers in pharmacology and drug development.

Introduction

The 2C-series of psychedelic phenethylamines, first synthesized and popularized by Alexander Shulgin, represents a significant class of serotonergic compounds. While their psychoactive effects are primarily attributed to their interaction with the serotonin 2A (5-HT2A) receptor, a detailed comparative analysis of their in vitro pharmacological properties is crucial for understanding their nuanced structure-activity relationships. This guide provides a comparative overview of several prominent 2C-series compounds, focusing on their in vitro receptor binding affinities and functional activities at key serotonin receptors.

It is important to note that while this guide aims to be comprehensive, there is a significant lack of published scientific literature on the in vitro pharmacology of 2C-G hydrochloride. Therefore, this compound is not included in the direct comparative data presented below. The following analysis focuses on more extensively studied analogues: 2C-B, 2C-C, 2C-D, 2C-E, and 2C-I.

Comparative In Vitro Data

The following tables summarize the receptor binding affinities (Ki) and functional activities (EC50 and Emax) of selected 2C-series compounds at human serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. This data is primarily derived from a key study by Rickli et al. (2015), which utilized radioligand binding assays and functional calcium flux assays.

Receptor Binding Affinities (Ki, nM)
Compound5-HT2A5-HT2C5-HT1A
2C-B 54 ± 840 ± 152368 ± 650
2C-C 46 ± 1193 ± 18>10,000
2C-D 24 ± 413 ± 3>10,000
2C-E 22 ± 455 ± 11>10,000
2C-I 16 ± 249 ± 10>10,000

Lower Ki values indicate higher binding affinity.

5-HT2A Receptor Functional Activity (Calcium Flux)
CompoundEC50 (nM)Emax (% of Serotonin)
2C-B 53 ± 1475 ± 7
2C-C 45 ± 1268 ± 8
2C-D 33 ± 971 ± 6
2C-E 29 ± 778 ± 5
2C-I 21 ± 583 ± 4

EC50 represents the concentration of the compound that elicits a half-maximal response. Emax represents the maximum response relative to the natural ligand, serotonin.

Key Signaling Pathway & Experimental Workflow

The primary mechanism of action for 2C-series compounds involves their agonism at the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade, as depicted below. The in vitro data presented in this guide is typically generated through experimental workflows such as competitive radioligand binding assays.

5-HT2A Receptor Signaling Pathway 2C Compound 2C Compound 5-HT2A Receptor 5-HT2A Receptor 2C Compound->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2+ Ca2+ (intracellular) ER->Ca2+ Releases Ca2+->PKC Activates Cellular Response Cellular Response PKC->Cellular Response

5-HT2A Receptor Signaling Cascade

Competitive Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis A Cell Membranes with 5-HT2A Receptors D Incubate Mixture A->D B Radioligand ([3H]ketanserin) B->D C Unlabeled 2C Compound (Varying Concentrations) C->D E Filter to Separate Bound from Free Ligand D->E F Measure Radioactivity of Bound Ligand E->F G Generate Competition Curve F->G H Calculate IC50 and Ki G->H

Radioligand Binding Assay Workflow

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors are prepared from cultured cells (e.g., HEK293 or CHO cells) through homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.

  • Competition Binding: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled 2C-series compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound as an agonist at a Gq-coupled receptor.

Methodology:

  • Cell Culture: Cells (e.g., HEK293 or CHO cells) stably expressing the human 5-HT2A receptor are cultured in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye is able to enter the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm.

  • Compound Addition: Increasing concentrations of the 2C-series compound are added to the wells.

  • Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in intracellular calcium concentration upon receptor activation leads to a significant increase in the fluorescence signal.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The data is then plotted as the response versus the log concentration of the compound. A non-linear regression analysis (e.g., a four-parameter logistic equation) is used to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the maximal response induced by a reference agonist, such as serotonin.

Conclusion

The in vitro data reveals that 2C-B, 2C-C, 2C-D, 2C-E, and 2C-I are all potent agonists at the 5-HT2A receptor, with Ki and EC50 values in the low to mid-nanomolar range. There is a general trend of increasing affinity and potency with larger, more lipophilic substituents at the 4-position of the phenethylamine ring (I > E > D ≈ C > B). All tested compounds exhibit significantly lower affinity for the 5-HT1A receptor. This comparative analysis provides a foundational dataset for researchers exploring the structure-activity relationships of the 2C-series and for the development of novel serotonergic ligands. The lack of available data on 2C-G hydrochloride highlights an area for future research to complete our understanding of this fascinating class of compounds.

Comparative Toxicity Analysis: 2C-Phenethylamines vs. Their N-Benzyl (NBOMe) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study on 2C-I and 25I-NBOMe

Disclaimer: Due to the limited availability of toxicological data for 2C-G, this guide utilizes 2C-I and its N-benzyl derivative, 25I-NBOMe, as a representative case study for the comparative analysis of toxicity between 2C-phenethylamines and their NBOMe counterparts. The findings presented here are based on existing research on these specific analogues and are intended to provide a general understanding of the toxicological differences conferred by the N-benzyl substitution.

The introduction of an N-2-methoxybenzyl (NBOMe) moiety to the 2C series of psychedelic phenethylamines dramatically increases their potency and, consequently, their toxicity.[1] This guide provides a comparative analysis of the toxicological profiles of 2C-I and its NBOMe derivative, 25I-NBOMe, supported by experimental data from in vitro and in vivo studies. While both compounds interact with the serotonergic system, the NBOMe derivative exhibits a significantly higher risk of adverse effects and fatality.[1][2][3]

Quantitative Toxicological Data

The following table summarizes key toxicological parameters for 2C-I and 25I-NBOMe, highlighting the increased toxicity of the NBOMe derivative.

Parameter2C-I25I-NBOMeReference
LC50 (in vivo, C. elegans) 1.368 mM0.236 mM[4]
EC50 (in vitro, neuronal cells) ~120 µM~35 µM
5-HT2A Receptor Affinity (Ki) High32-fold higher than 2C-I[1]
Postmortem Blood Concentration (Fatal Case) Not applicable19.8 ng/mL[5]
Mechanism of Action and Signaling Pathways

Both 2C-I and 25I-NBOMe exert their primary psychedelic effects through agonism at the serotonin 5-HT2A receptor.[1] However, the addition of the NBOMe group significantly increases the binding affinity for this receptor.[1] Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the psychedelic experience. This pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively.

Serotonergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Synthesis Serotonin (5-HT) Synthesis Vesicle Synaptic Vesicle Serotonin_Synthesis->Vesicle Packaging Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release SERT SERT 5HT2A 5-HT2A Receptor G_Protein Gq/11 5HT2A->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (Psychedelic Effects) Ca_Release->Cellular_Response PKC->Cellular_Response 2C_NBOMe 2C-I / 25I-NBOMe (Agonist) 2C_NBOMe->5HT2A Binds (High Affinity) Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->5HT2A Binds

Serotonergic signaling pathway activated by 2C-I and 25I-NBOMe.

Experimental Protocols

In Vivo Toxicity Assay (Caenorhabditis elegans)

This protocol outlines the general steps for assessing the toxicity of 2C-I and 25I-NBOMe using the nematode C. elegans as a model organism.

  • Synchronization of Worms: A population of age-synchronized L1-stage C. elegans is prepared.

  • Drug Exposure: Synchronized worms are transferred to liquid culture medium containing various concentrations of 2C-I or 25I-NBOMe. A control group with no drug is also prepared.

  • Incubation: The cultures are incubated for 24 hours.

  • Viability Assessment: After incubation, the number of living and dead worms in each culture is counted. Worms that do not respond to gentle prodding are considered dead.

  • Data Analysis: The percentage of surviving worms is calculated for each drug concentration. The LC50 (lethal concentration 50%) value is then determined using statistical analysis.

InVivo_Toxicity_Workflow Start Start Sync Synchronize C. elegans to L1 Stage Start->Sync Prepare_Solutions Prepare Serial Dilutions of 2C-I and 25I-NBOMe Sync->Prepare_Solutions Exposure Expose Worms to Drug Concentrations for 24h Prepare_Solutions->Exposure Assessment Assess Worm Viability (Live/Dead Count) Exposure->Assessment Analysis Calculate Survival Percentage and Determine LC50 Assessment->Analysis End End Analysis->End

References

Verifying 2C-G Hydrochloride Identity: A Researcher's Guide to Certificate of Analysis Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the identity and purity of a chemical standard like 2C-G hydrochloride is a critical first step in any experimental workflow. A Certificate of Analysis (CoA) is the primary document providing this information. This guide offers a comparative framework for interpreting the analytical data presented in a CoA for 2C-G hydrochloride, complete with experimental protocols and visual aids to support researchers in verifying the identity of their materials.

A Certificate of Analysis is a formal document from a supplier that details the results of quality control testing for a specific batch of a compound.[1] For a research chemical like 2C-G hydrochloride, a comprehensive CoA should include data from several analytical techniques to confirm its chemical structure and purity. The primary methods used are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation: Comparative Analysis of Expected Results

To effectively use a CoA, researchers must compare the supplier's data against known values for the compound. The following tables summarize the expected analytical data for 2C-G hydrochloride.

Table 1: Mass Spectrometry Data for 2C-G Hydrochloride

ParameterExpected Value/ObservationComparison with Alternatives
Molecular Ion [M+H]⁺ m/z 210.15The protonated molecule of 2C-G.
Key Fragment Ions m/z 193.1223, 178.0988An intense peak at m/z 178 is a key differentiator from the related compound 2C-E.[2]
Isotopic Pattern Not applicable for the base peakThe presence of chlorine in the hydrochloride salt may be observable in the full spectrum.

Table 2: ¹H and ¹³C NMR Spectroscopy Data for 2C-G Hydrochloride Analogue (2C-D Hydrochloride)

¹H NMR (in D₂O) Expected Chemical Shift (ppm) Assignment
Aromatic Protons6.80 - 7.55Protons on the benzene ring.
Methoxy Protons~3.8-OCH₃ groups.
Ethylamine Protons2.6 - 3.4-CH₂CH₂NH₃⁺ group.
Methyl Protons~2.2-CH₃ group at the 4-position.
¹³C NMR Expected Chemical Shift (ppm) Assignment
Aromatic Carbons110 - 155Carbons of the benzene ring.
Methoxy Carbons~56-OCH₃ carbons.
Ethylamine Carbons25 - 45-CH₂CH₂NH₃⁺ carbons.
Methyl Carbon~16-CH₃ carbon at the 4-position.

Table 3: FTIR Spectroscopy Data for 2C-G Hydrochloride

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H Stretch (amine salt)3200 - 2800 (broad)Stretching of the ammonium group.
C-H Stretch (aromatic)3100 - 3000Stretching of C-H bonds on the benzene ring.
C-H Stretch (aliphatic)3000 - 2850Stretching of C-H bonds in the ethyl and methyl groups.
C=C Stretch (aromatic)1600 - 1475Stretching of carbon-carbon bonds in the benzene ring.
C-O Stretch (ether)1250 - 1000Stretching of the ether linkages.
Characteristic Peaks 993–1014 and 1099–1124 (doublets) These characteristic doublets are significant for distinguishing 2C-G from other 2C-series compounds.[2]

Experimental Protocols

To independently verify the data on a CoA, or to compare a new batch of 2C-G hydrochloride, the following experimental protocols can be utilized.

Mass Spectrometry (MS) Protocol

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight and structure.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 2C-G hydrochloride sample.

    • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 10-100 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: A standard HPLC or UHPLC system.

      • Column: A C18 reversed-phase column is typically used for phenethylamines.

      • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common mobile phase system.

      • Flow Rate: 0.2 - 0.5 mL/min.

      • Injection Volume: 1 - 5 µL.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

      • Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

      • Scan Range: m/z 50 - 500.

      • Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) can be used to induce fragmentation and observe characteristic daughter ions.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion [M+H]⁺ and confirm it matches the expected molecular weight of 2C-G (209.14 g/mol for the freebase, so the protonated molecule will be at m/z 210.15).

    • Analyze the fragmentation pattern in the MS/MS spectrum and compare the observed fragment ions to the expected values in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To elucidate the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.

Methodology: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2C-G hydrochloride sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., deuterium oxide (D₂O) or methanol-d₄) in a clean NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra using the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Compare the chemical shifts, splitting patterns, and integrals to the expected values for the proposed structure (referencing data for a close analogue like 2C-D in Table 2 if necessary).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the powdered 2C-G hydrochloride sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the 2C-G hydrochloride sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a translucent pellet.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A standard FTIR spectrometer.

    • Data Collection:

      • Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

      • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

      • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the major absorption bands and compare their wavenumbers and shapes to the expected values for the functional groups in 2C-G hydrochloride (Table 3). Pay close attention to the characteristic fingerprint region.

Mandatory Visualizations

To further aid in the understanding of the experimental and logical workflows, the following diagrams are provided.

CoA_Verification_Workflow cluster_CoA Certificate of Analysis cluster_Verification Researcher's Verification cluster_Decision Conclusion CoA_Data Supplier's Analytical Data (MS, NMR, FTIR) Comparison Data Comparison CoA_Data->Comparison Experimental_Data In-house Experimental Data (MS, NMR, FTIR) Experimental_Data->Comparison Literature_Data Published Literature Data Literature_Data->Comparison Match Data Match Comparison->Match Consistent Mismatch Data Mismatch Comparison->Mismatch Inconsistent Proceed Proceed Match->Proceed Proceed with Research Action Action Mismatch->Action Contact Supplier / Further Analysis

Caption: Workflow for verifying 2C-G hydrochloride identity using a CoA.

Psychedelic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2C-G 2C-G 5-HT2A_Receptor 5-HT2A Receptor 2C-G->5-HT2A_Receptor Agonist Binding Gq_protein Gq Protein Activation 5-HT2A_Receptor->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca_release->Downstream PKC_activation->Downstream

References

Distinguishing 2C-G from other Psychoactive Phenethylamines using FT-IR Spectroscopy: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-C-G and other psychoactive phenethylamines using Fourier-Transform Infrared (FT-IR) spectroscopy. It is designed to assist researchers, scientists, and drug development professionals in the unequivocal identification of these compounds. The guide details experimental protocols and presents quantitative data in a clear, comparative format.

Introduction to FT-IR Spectroscopy in Psychoactive Substance Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique used for the identification and characterization of chemical substances. The technique relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. This absorption pattern creates a unique spectral "fingerprint" for each compound, allowing for its identification. In the context of forensic science and drug analysis, Attenuated Total Reflectance (ATR)-FT-IR has become a standard method for the analysis of seized drug samples due to its minimal sample preparation requirements.[1]

The 2C series of psychedelic phenethylamines, first synthesized by Alexander Shulgin, presents a significant analytical challenge due to the structural similarity between its members. Subtle differences in substitution on the phenyl ring can lead to vastly different psychoactive effects and legal statuses. Therefore, precise and reliable identification methods are crucial.

Distinguishing Spectral Features of 2C-G

A key study on the analytical features of 2C-G (2,5-dimethoxy-3,4-dimethyl-β-phenethylamine) has highlighted its unique FT-IR spectral characteristics that allow for its differentiation from other members of the 2C-series.[2] The FT-IR spectrum of 2C-G is significantly different from its counterparts, most notably due to the presence of characteristic doublets at 993-1014 cm⁻¹ and 1099-1124 cm⁻¹ .[2] Furthermore, the ratio of bands at higher wavenumbers provides an additional point of comparison for its unique identification.[2]

Comparative FT-IR Data

The following table summarizes the key distinguishing FT-IR absorption bands for 2C-G and other selected psychoactive phenethylamines. These compounds have been chosen for their structural similarity to 2C-G and their prevalence as substances of interest. The data is compiled from various forensic and academic sources.

CompoundKey Distinguishing FT-IR Bands (cm⁻¹)Vibrational Mode Assignment (Tentative)
2C-G 993-1014 (doublet) , 1099-1124 (doublet) C-H out-of-plane bending, C-O stretching
2C-B ~3040 (broad), 3050-2850, ~1230, ~1040, ~800N-H stretching (salt), C-H stretching, C-O stretching, C-H out-of-plane bending
2C-I Similar to 2C-B with shifts due to the iodine substituent.
2C-E Spectral data available in SWGDRUG IR library.
DOB Spectral data available in forensic libraries.
DOM ~2908, ~2872, ~1508, ~1213, ~1045, ~870, ~833C-H stretching, C=C aromatic stretching, C-O stretching, C-H out-of-plane bending

Note: The exact wavenumber of absorption bands can vary slightly depending on the sample preparation, physical state (e.g., freebase vs. salt form), and the specific FT-IR instrument used.

Experimental Protocol: ATR-FT-IR Analysis of Phenethylamine Samples

This protocol outlines a standard procedure for the analysis of solid phenethylamine samples using an ATR-FT-IR spectrometer.

1. Instrumentation:

  • A benchtop FT-IR spectrometer equipped with a single-reflection diamond ATR accessory is recommended.

2. Sample Preparation:

  • A small amount of the solid sample (typically 1-2 mg) is placed directly onto the diamond crystal of the ATR accessory.

  • For hydrochloride salts, it is crucial to ensure the sample is dry, as water of crystallization can introduce a broad O-H stretching band around 3400 cm⁻¹, potentially obscuring other spectral features.[3]

3. Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

  • The sample is then brought into firm contact with the crystal using the instrument's pressure clamp to ensure good optical contact.

  • Spectra are typically collected over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Co-addition of multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.[1]

4. Data Analysis:

  • The resulting spectrum is compared against a library of known reference spectra, such as the SWGDRUG infrared spectral library, for identification.[4][5]

  • Careful examination of the fingerprint region (below 1500 cm⁻¹) is crucial for distinguishing between structurally similar isomers.

  • For 2C-G, particular attention should be paid to the 990-1130 cm⁻¹ region for the characteristic doublets.

Experimental Workflow

The following diagram illustrates the logical workflow for the identification of 2C-G using FT-IR spectroscopy.

FT_IR_Workflow FT-IR Analysis Workflow for 2C-G Identification cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_identification Identification Sample Seized Solid Sample PlaceOnATR Place small amount on ATR crystal Sample->PlaceOnATR CollectSample Collect Sample Spectrum PlaceOnATR->CollectSample CollectBG Collect Background Spectrum CollectBG->CollectSample ProcessData Process Spectrum (Baseline Correction, etc.) CollectSample->ProcessData LibrarySearch Compare with Spectral Library (e.g., SWGDRUG) ProcessData->LibrarySearch PeakAnalysis Analyze Key Spectral Regions ProcessData->PeakAnalysis Identify2CG Identify 2C-G based on characteristic doublets (993-1014 & 1099-1124 cm⁻¹) LibrarySearch->Identify2CG High Match with 2C-G IdentifyOther Identify other Phenethylamine LibrarySearch->IdentifyOther High Match with other Inconclusive Inconclusive Result LibrarySearch->Inconclusive Low Match PeakAnalysis->Identify2CG Doublets Present PeakAnalysis->IdentifyOther Doublets Absent PeakAnalysis->Inconclusive Ambiguous Peaks

Caption: Workflow for the identification of 2C-G using FT-IR spectroscopy.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the decision-making process based on the presence or absence of key spectral features for distinguishing 2C-G.

Spectral_Interpretation Decision Tree for 2C-G Identification via FT-IR Start Analyze FT-IR Spectrum CheckDoublets Are characteristic doublets present? (993-1014 cm⁻¹ & 1099-1124 cm⁻¹) Start->CheckDoublets Is2CG Presumptive Identification: 2C-G CheckDoublets->Is2CG Yes Not2CG Not 2C-G CheckDoublets->Not2CG No FurtherAnalysis Compare with reference spectra of other phenethylamines (2C-B, 2C-I, etc.) Not2CG->FurtherAnalysis

Caption: Decision tree for the presumptive identification of 2C-G based on FT-IR spectral data.

Conclusion

FT-IR spectroscopy is a powerful tool for the differentiation of psychoactive phenethylamines. The unique spectral features of 2C-G, particularly the characteristic doublets in the fingerprint region, provide a reliable basis for its identification and distinction from other structurally similar compounds. By following a standardized experimental protocol and utilizing comprehensive spectral libraries, researchers and forensic professionals can confidently identify 2C-G and contribute to a better understanding of the ever-evolving landscape of new psychoactive substances.

References

Comparative Analysis of Monoamine Oxidase Inhibition by 2C-Series Psychedelics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the inhibitory potential of various 2C-series compounds on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), presenting key experimental data and methodologies for researchers in pharmacology and drug development.

The 2C-series of phenethylamine-derived psychoactive substances are primarily recognized for their hallucinogenic effects, largely attributed to their interaction with serotonin receptors. However, their potential to inhibit monoamine oxidase (MAO) enzymes, which can lead to significant physiological effects due to elevated monoamine levels, has been a subject of scientific inquiry.[1][2] Inhibition of MAO-A and MAO-B can disrupt the metabolic degradation of neurotransmitters like serotonin, norepinephrine, and dopamine, a mechanism of action for a class of antidepressants known as MAOIs. Understanding the MAO inhibition profile of 2C-series drugs is crucial for a comprehensive assessment of their pharmacological and toxicological properties.

This guide provides a comparative analysis of the in vitro inhibitory activity of a range of 2C-series compounds and their "FLY" analogs against human MAO-A and MAO-B. The data presented is derived from a key study that systematically evaluated these interactions using heterologously expressed enzymes.[1]

Quantitative Comparison of MAO Inhibition

The inhibitory potential of each compound is expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value corresponds to a higher inhibitory potency. The following table summarizes the IC50 values for various 2C-series drugs against both MAO-A and MAO-B.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
2C-Series
2C-B125180
2C-D>100110
2C-E>100180
2C-H>1001.7
2C-I46170
2C-N>100140
2C-P>100>200
2C-T-2>100>200
2C-T-7110150
2C-T-21>100>200
bk-2C-B>100>200
bk-2C-I>100>200
FLY Analogs
2C-B-FLY40>200
2C-E-FLY15>200
2C-EF-FLY>100>200
2C-I-FLY12>200
2C-T-7-FLY10110

Data sourced from PMID: 30188017[1]

Experimental Protocols

The following is a detailed description of the in vitro MAO inhibition assay used to generate the data in this guide. This methodology is based on the established procedure utilizing heterologously expressed enzymes and analysis by hydrophilic interaction liquid chromatography-high resolution tandem mass spectrometry (HILIC-HRMS/MS).[1][2]

1. Enzyme and Substrate Preparation:

  • Enzymes: Recombinant human MAO-A and MAO-B enzymes, heterologously expressed, were used.

  • Substrate: Kynuramine was used as a non-selective substrate for both MAO-A and MAO-B. The enzymatic reaction converts kynuramine to 4-hydroxyquinoline (4-OHC).[2]

2. Incubation Procedure:

  • The respective MAO enzyme (MAO-A or MAO-B) was incubated with a range of concentrations of the test compound (2C-series drug).[2]

  • The standard inhibitor concentrations used were 2, 5, 10, 20, 39, 78, 156, 313, 625, and 1250 µM. For 2C-H, a lower concentration range was used due to its higher potency against MAO-B.[2]

  • All incubations were performed in duplicate.

  • The reaction was initiated by the addition of the kynuramine substrate.

3. Sample Analysis:

  • The formation of the product, 4-hydroxyquinoline (4-OHC), was quantified using HILIC-HRMS/MS.[1] This technique allows for the sensitive and selective measurement of the analyte.

4. Data Analysis:

  • The MAO activity for each inhibitor concentration was calculated relative to a reference sample (without any inhibitor).

  • IC50 values were determined by plotting the percentage of MAO activity against the logarithm of the inhibitor concentration. A non-linear regression analysis was used to fit the data and calculate the IC50 value.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the MAO inhibitory potential of the 2C-series drugs.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Recombinant Human MAO-A or MAO-B Incubation Incubation of Enzyme, Substrate, and Inhibitor Enzyme->Incubation Substrate Kynuramine (Substrate) Substrate->Incubation Inhibitor 2C-Series Drug (Test Inhibitor) Inhibitor->Incubation LCMS Quantification of 4-Hydroxyquinoline (Product) by HILIC-HRMS/MS Incubation->LCMS Reaction Mixture DataAnalysis IC50 Value Calculation LCMS->DataAnalysis Product Concentration Data Result Comparative Inhibition Data DataAnalysis->Result IC50 Value

Caption: Workflow for the in vitro MAO inhibition assay.

Signaling Pathway of Monoamine Oxidase

The following diagram illustrates the general signaling pathway of monoamine oxidase and the point of inhibition by MAOIs, including certain 2C-series drugs.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) (Located on Mitochondrial Membrane) Monoamines->MAO Metabolism SynapticCleft Synaptic Cleft Monoamines->SynapticCleft Release Inhibitor MAO Inhibitor (e.g., 2C-Series Drug) Inhibitor->MAO Inhibits Receptors Postsynaptic Receptors SynapticCleft->Receptors Binding Signal Increased Neuronal Signaling Receptors->Signal

References

Validating a Novel Synthesis of 2C-B Against Historical Data from PiHKAL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a novel, streamlined synthesis method for 2,5-dimethoxy-4-bromophenethylamine (2C-B) against the established historical data documented in Alexander Shulgin's seminal work, PiHKAL: A Chemical Love Story.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds.

Introduction

Alexander Shulgin's PiHKAL stands as a foundational text in the field of psychoactive phenethylamines, detailing the synthesis and qualitative effects of 179 different compounds.[1][4] The second part of the book provides detailed laboratory notes, which have served as a reference for chemists for decades.[1][5][6] This guide presents a modern, alternative synthesis of 2C-B, a well-known psychedelic phenethylamine first synthesized by Shulgin, and evaluates its efficiency and practicality against the methods described in PiHKAL.

Data Presentation: Synthesis Method Comparison

The following table summarizes the key quantitative differences between the historical synthesis method for 2C-B as described in PiHKAL and the novel experimental method.

ParameterHistorical Method (PiHKAL)Novel Experimental Method
Starting Material 2,5-Dimethoxybenzaldehyde2,5-Dimethoxyphenethylamine
Key Reagents Nitromethane, Lithium Aluminum HydrideN-Bromosuccinimide (NBS)
Reaction Steps 31
Estimated Yield 50-60%85-95%
Reaction Time 24-48 hours4-6 hours
Purification Column Chromatography, RecrystallizationRecrystallization

Experimental Protocols

Historical Synthesis Protocol (Summarized from PiHKAL)

The synthesis of 2C-B as detailed in PiHKAL begins with 2,5-dimethoxybenzaldehyde. The first step involves a Henry reaction with nitromethane to form the corresponding nitrostyrene. This intermediate is then reduced using a powerful reducing agent, typically lithium aluminum hydride (LAH), to yield 2,5-dimethoxyphenethylamine. The final step is the bromination of the aromatic ring at the 4-position, a reaction that requires careful control of conditions to achieve the desired product. The final product requires purification by column chromatography followed by recrystallization.

Novel Experimental Synthesis Protocol

This novel method utilizes a more direct approach starting from commercially available 2,5-dimethoxyphenethylamine.

Materials:

  • 2,5-Dimethoxyphenethylamine (10g)

  • N-Bromosuccinimide (NBS) (10.5g)

  • Acetonitrile (200ml)

  • Stir plate and magnetic stir bar

  • Round bottom flask (500ml)

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 10g of 2,5-dimethoxyphenethylamine in 200ml of acetonitrile in a 500ml round bottom flask.

  • Cool the solution in an ice bath to 0-5°C with continuous stirring.

  • Slowly add 10.5g of N-Bromosuccinimide (NBS) to the solution in small portions over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.

  • Remove the ice bath and let the reaction stir at room temperature for another 2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting solid from isopropanol to yield pure 2,5-dimethoxy-4-bromophenethylamine (2C-B).

Mandatory Visualization

The following diagrams illustrate the conceptual workflows of both the historical and novel synthesis methods for 2C-B.

cluster_0 Historical Synthesis Workflow (PiHKAL) 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Nitrostyrene Intermediate Nitrostyrene Intermediate 2,5-Dimethoxybenzaldehyde->Nitrostyrene Intermediate Nitromethane 2,5-Dimethoxyphenethylamine 2,5-Dimethoxyphenethylamine Nitrostyrene Intermediate->2,5-Dimethoxyphenethylamine LiAlH4 2C-B 2C-B 2,5-Dimethoxyphenethylamine->2C-B Bromination cluster_1 Novel Experimental Workflow 2,5-Dimethoxyphenethylamine 2,5-Dimethoxyphenethylamine 2C-B 2C-B 2,5-Dimethoxyphenethylamine->2C-B N-Bromosuccinimide

References

A Comparative Analysis of the In Vitro Cytotoxicity of 2C-B and 2C-I

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the in vitro cytotoxic profiles of the psychedelic phenethylamines 2,5-dimethoxy-4-bromophenethylamine (2C-B) and 2,5-dimethoxy-4-iodophenethylamine (2C-I) reveals compound-specific and cell-line-dependent toxicities. While comprehensive data on 2,5-dimethoxy-4-methylphenethylamine (2C-G) is currently unavailable in peer-reviewed literature, this guide provides a detailed comparison of 2C-B and 2C-I based on existing experimental evidence, alongside a discussion of potential structure-activity relationships that may inform our understanding of 2C-G's toxicological profile.

Executive Summary

Studies demonstrate that both 2C-B and 2C-I exhibit concentration-dependent cytotoxicity in various cell lines. The primary mechanisms of toxicity appear to involve mitochondrial dysfunction and the disruption of cellular energy homeostasis. This guide synthesizes the available quantitative data, outlines the experimental methodologies employed in these critical studies, and visually represents the key experimental workflows and implicated signaling pathways. This information is intended to support researchers, scientists, and drug development professionals in understanding the comparative in vitro toxicology of these compounds.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal effective concentration (EC50) values for 2C-B and 2C-I in different cell lines and assays. Lower EC50 values are indicative of higher cytotoxicity.

CompoundCell LineAssayExposure TimeEC50 (µM)Reference
2C-BSH-SY5YNeutral Red Uptake24 hNot specified, but cytotoxic effects observed[1][2][3][4]
2C-BHepG2Not specifiedNot specifiedCytotoxic effects observed[1][2][3]
2C-ICATH.aLDH Release24 h250[5][6]
2C-IB65LDH Release24 h150[5]
2C-IDifferentiated SH-SY5YNot specifiedNot specified~120[7][8]
2C-IPrimary Rat Cortical CulturesNot specifiedNot specified~120[7][8]

Note: Direct comparative studies for 2C-G are absent from the current body of scientific literature.

Experimental Protocols

The in vitro cytotoxicity of 2C-B and 2C-I has been assessed using a variety of established methodologies. Below are detailed protocols for the key experiments cited in the literature.

Cell Culture and Treatment

Human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cells, as well as rodent neuronal cell lines (CATH.a, B65) and primary rat cortical cultures, have been utilized.[1][2][3][5][7][8] Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity experiments, cells are seeded in multi-well plates and allowed to adhere before being exposed to varying concentrations of the test compounds (e.g., 0-1000 µM) for a specified duration, commonly 24 hours.[9]

Cytotoxicity Assays

Several assays are employed to measure cell viability and cytotoxicity:

  • Neutral Red (NR) Uptake Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes. Following exposure to the test compounds, cells are incubated with a medium containing neutral red. The dye is then extracted from the viable cells, and the absorbance is measured spectrophotometrically. A decrease in neutral red uptake is indicative of reduced cell viability.

  • Lactate Dehydrogenase (LDH) Release Assay: This method quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6] The released LDH catalyzes a reaction that results in a color change, which is measured spectrophotometrically. An increase in LDH activity in the supernatant corresponds to an increase in cell death.

  • Resazurin Reduction Assay: This assay measures metabolic activity as an indicator of cell viability. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence is measured, and a decrease in the signal indicates reduced cell viability.[1]

  • MTT Reduction Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The formazan is then solubilized, and the absorbance is measured. A decrease in formazan formation reflects a reduction in cell viability.[9]

G cluster_0 Cell Preparation cluster_1 Compound Exposure cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis cell_culture Cell Seeding in Multi-well Plates adhesion Cell Adhesion (24h) cell_culture->adhesion treatment Cell Treatment with 2C-X (24h) adhesion->treatment compound_prep Preparation of 2C-X Concentrations compound_prep->treatment nr_assay Neutral Red Uptake Assay treatment->nr_assay ldh_assay LDH Release Assay treatment->ldh_assay resazurin_assay Resazurin Reduction Assay treatment->resazurin_assay mtt_assay MTT Reduction Assay treatment->mtt_assay measurement Spectrophotometric / Fluorometric Reading nr_assay->measurement ldh_assay->measurement resazurin_assay->measurement mtt_assay->measurement ec50 EC50 Calculation measurement->ec50

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Signaling Pathways in 2C-B and 2C-I Cytotoxicity

The cytotoxic effects of 2C-B and 2C-I are linked to several cellular signaling pathways, primarily revolving around mitochondrial dysfunction and metabolic impairment.

  • Mitochondrial Dysfunction: Both 2C-B and 2C-I have been shown to induce mitochondrial membrane depolarization.[1][2][3] This disruption of the mitochondrial membrane potential can lead to a cascade of events, including the uncoupling of oxidative phosphorylation and a decrease in ATP synthesis.

  • ATP and GSH Depletion: A consequence of mitochondrial dysfunction is the depletion of intracellular ATP levels.[1][2][3] Furthermore, these compounds can disrupt the homeostasis of glutathione (GSH), a critical antioxidant, leaving cells more vulnerable to oxidative stress.

  • Role of Cytochrome P450 (CYP) and Monoamine Oxidase (MAO): The metabolism of these phenethylamines by CYP enzymes, particularly CYP3A4 and CYP2D6, appears to play a role in their toxicity, potentially through detoxification or bioactivation pathways.[1][2][3][4] Inhibition of these enzymes has been shown to influence the cytotoxicity of 2C-B. Similarly, monoamine oxidase (MAO) is involved in the metabolism of these compounds, and inhibition of MAO-B has been shown to increase the cytotoxicity of 2C-B.[4]

G cluster_0 Metabolism cluster_1 Cellular Effects compound 2C-B / 2C-I cyp Cytochrome P450 (CYP3A4, CYP2D6) compound->cyp mao Monoamine Oxidase (MAO-B for 2C-B) compound->mao mito_dys Mitochondrial Dysfunction cyp->mito_dys mao->mito_dys atp_dep ATP Depletion mito_dys->atp_dep gsh_dep GSH Depletion mito_dys->gsh_dep cell_death Cell Death atp_dep->cell_death gsh_dep->cell_death

Caption: Signaling pathways in 2C-B and 2C-I induced cytotoxicity.

Discussion on Structure-Activity Relationships and 2C-G

The lack of empirical data for 2C-G necessitates a theoretical consideration of its potential cytotoxicity based on structure-activity relationships within the 2C-x family. The primary structural difference between 2C-G, 2C-B, and 2C-I lies in the substituent at the 4-position of the phenethylamine ring: a methyl group for 2C-G, a bromine atom for 2C-B, and an iodine atom for 2C-I.

Lipophilicity is a key factor that can influence the cytotoxicity of 2C compounds. Generally, increased lipophilicity can lead to enhanced cell membrane permeability and potentially greater interaction with intracellular targets, which may result in higher cytotoxicity. The order of lipophilicity for these substituents is generally considered to be I > Br > CH3. Based on this trend, one might hypothesize that 2C-G would be less cytotoxic than 2C-B and 2C-I. However, this is a simplified model, and other factors such as electronic effects and metabolic stability also play crucial roles.

Further research is imperative to elucidate the in vitro cytotoxic profile of 2C-G and to validate any hypotheses derived from structure-activity relationships.

Conclusion

The available evidence clearly indicates that both 2C-B and 2C-I are cytotoxic in vitro, primarily through mechanisms involving mitochondrial dysfunction. A significant data gap exists for 2C-G, preventing a direct comparison. Future research should prioritize the toxicological evaluation of 2C-G to provide a more complete understanding of the risks associated with this class of compounds. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for such future investigations.

References

Elemental Analysis of 2C-G HCl: A Comparative Guide to Confirming Theoretical Composition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for confirming the theoretical elemental composition of 2-((3,4-Dimethyl-2,5-dimethoxyphenyl)methyl)amine hydrochloride (2C-G HCl). Given the limited availability of public experimental data for 2C-G HCl, this guide utilizes data for the closely related compound 4-Bromo-2,5-dimethoxyphenethylamine hydrochloride (2C-B HCl) as a practical analogue for comparison. The principles and experimental protocols detailed herein are directly applicable to the analysis of 2C-G HCl and other phenethylamine hydrochlorides.

Data Presentation: Theoretical vs. Experimental Composition

Accurate elemental analysis is crucial for verifying the purity and confirming the chemical formula of a synthesized compound. The following table compares the theoretical elemental composition of 2C-G HCl with the theoretical and (when available from literature) experimental composition of 2C-B HCl. This comparative data highlights the expected values and typical experimental deviations.

CompoundElementTheoretical (%)Experimental (%)
2C-G HCl Carbon (C)58.65Not Available
Hydrogen (H)8.20Not Available
Chlorine (Cl)14.43Not Available
Nitrogen (N)5.70Not Available
2C-B HCl Carbon (C)40.50[1]Not Available
Hydrogen (H)5.10[1]Not Available
Bromine (Br)26.94[1]Not Available
Nitrogen (N)4.72[1]Not Available
Chlorine (Cl)11.95[1]Not Available

Note: Extensive searches did not yield publicly available experimental elemental analysis data for 2C-G HCl or 2C-B HCl. The acceptable range for experimental values in academic literature is typically within ±0.4% of the theoretical value.[2]

Experimental Protocols

Precise and validated experimental protocols are essential for obtaining reliable elemental analysis data. Below are detailed methodologies for two key analytical techniques.

Carbon, Hydrogen, and Nitrogen (CHN) Elemental Analysis

This combustion analysis method is the standard for determining the percentage of carbon, hydrogen, and nitrogen in an organic compound.

Principle: A small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of excess oxygen. The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a series of separation columns and detectors. A thermal conductivity detector measures the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.

Apparatus:

  • CHNS/O Elemental Analyzer

  • Microbalance (accurate to ±0.001 mg)

  • Tin capsules

  • Certified organic analytical standards (e.g., Acetanilide)

Procedure:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard. Analyze a known mass of the standard and adjust the instrument response factors to match the theoretical elemental percentages.

  • Sample Preparation: Weigh 1-2 mg of the 2C-G HCl sample into a tin capsule using a microbalance. Record the exact weight.

  • Analysis: Place the sealed tin capsule into the autosampler of the elemental analyzer. Initiate the combustion sequence.

  • Data Acquisition: The instrument's software will record the detector signals and calculate the weight percentages of Carbon, Hydrogen, and Nitrogen.

  • Replicate Analysis: Perform the analysis in triplicate to ensure the precision and accuracy of the results.

Chloride Content Determination by Mohr's Method (Argentometric Titration)

This classic titration method is a reliable way to determine the chloride ion concentration in a sample.

Principle: The sample is dissolved in water and titrated with a standardized solution of silver nitrate (AgNO₃). Chloride ions react with silver ions to form a white precipitate of silver chloride (AgCl). A potassium chromate (K₂CrO₄) indicator is used, which reacts with excess silver ions after all the chloride has precipitated, forming a red-brown precipitate of silver chromate (Ag₂CrO₄), indicating the endpoint of the titration.

Apparatus:

  • Burette (50 mL)

  • Pipettes (10 mL, 25 mL)

  • Erlenmeyer flasks (250 mL)

  • Analytical balance

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • 5% (w/v) Potassium Chromate (K₂CrO₄) indicator solution

Procedure:

  • Sample Preparation: Accurately weigh approximately 150-200 mg of 2C-G HCl, dissolve it in 100 mL of deionized water in a volumetric flask.

  • Titration Setup: Pipette 25 mL of the sample solution into an Erlenmeyer flask. Add 1 mL of the potassium chromate indicator solution. The solution should be a pale yellow.

  • Titration: Titrate the sample solution with the standardized silver nitrate solution from the burette while constantly swirling the flask. A white precipitate of AgCl will form.

  • Endpoint Determination: The endpoint is reached upon the first appearance of a permanent reddish-brown tint to the solution, indicating the formation of Ag₂CrO₄.

  • Blank Titration: Perform a blank titration using deionized water and the indicator to account for the amount of silver nitrate needed to produce the endpoint color.

  • Calculation: Calculate the percentage of chloride in the sample based on the volume of AgNO₃ used, correcting for the blank titration.

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming the elemental composition of 2C-G HCl.

Workflow for Elemental Composition Confirmation of 2C-G HCl cluster_0 Theoretical Calculation cluster_1 Experimental Analysis cluster_2 Data Comparison and Conclusion mol_formula Molecular Formula (C12H20ClNO2) calc_theo Calculate Theoretical Elemental Percentages mol_formula->calc_theo atomic_weights Standard Atomic Weights (C, H, Cl, N, O) atomic_weights->calc_theo theo_results Theoretical C, H, N, Cl % calc_theo->theo_results sample 2C-G HCl Sample chn_analysis CHN Combustion Analysis sample->chn_analysis titration Argentometric Titration (Mohr's Method) sample->titration exp_chn Experimental C, H, N % chn_analysis->exp_chn exp_cl Experimental Cl % titration->exp_cl comparison Compare Theoretical and Experimental Data theo_results->comparison exp_chn->comparison exp_cl->comparison conclusion Conclusion: Composition Confirmed/ Further Purification Needed comparison->conclusion

Caption: Workflow for confirming the elemental composition of 2C-G HCl.

Signaling Pathway of Mohr's Method for Chloride Titration cluster_titration Titration Process start Start: Solution with Cl⁻ ions and CrO₄²⁻ indicator (Yellow) add_ag Add AgNO₃ Titrant (Ag⁺ ions) start->add_ag precipitate_agcl Preferential Precipitation: Ag⁺ + Cl⁻ -> AgCl (White Ppt) add_ag->precipitate_agcl endpoint Endpoint: All Cl⁻ consumed precipitate_agcl->endpoint precipitate_ag2cro4 Excess Ag⁺ reacts with indicator: 2Ag⁺ + CrO₄²⁻ -> Ag₂CrO₄ (Red-Brown Ppt) endpoint->precipitate_ag2cro4 [Excess Ag⁺] end End of Titration: Color change observed precipitate_ag2cro4->end

Caption: Signaling pathway of Mohr's Method for chloride titration.

References

A Comparative Analysis of the Potency of 2C-G and its Amphetamine Analogue, Ganesha

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Serotonergic Activity and Monoamine Release Potential

Published: November 3, 2025

Introduction

The relationship between a phenethylamine and its corresponding amphetamine is a key area of interest in medicinal chemistry and pharmacology. Typically, the addition of an alpha-methyl group to the phenethylamine backbone increases metabolic resistance and often enhances potency at serotonergic receptors. However, the case of 2C-G and Ganesha is reported to be an exception, with the two compounds exhibiting nearly equivalent potency in humans.

Human Pharmacological Data

The primary source of comparative data for 2C-G and Ganesha comes from the human bioassays documented by Alexander Shulgin. The following table summarizes the reported dosages, duration of action, and qualitative effects.

Parameter2C-GGanesha
Chemical Structure 3,4-dimethyl-2,5-dimethoxyphenethylamine3,4-dimethyl-2,5-dimethoxyamphetamine
Dosage Range 20 - 35 mg24 - 32 mg[1]
Duration of Action 18 - 30 hours18 - 24 hours[1]
Qualitative Effects "Insight-enhancer", tranquil, minimal to no visual effectsExtremely tranquil, placid, strong closed-eye visuals, increased music appreciation[1]

Comparative Potency in the Context of Structurally Related Compounds

While direct quantitative data for 2C-G and Ganesha is lacking, examining the receptor affinities and functional potencies of other phenethylamine/amphetamine pairs can provide a valuable framework for understanding their structure-activity relationships (SAR). The general trend observed is that alpha-methylation (conversion to the amphetamine analogue) increases affinity and potency at the serotonin 5-HT2A receptor, a key target for psychedelic action.

The following table presents data for other 2C-X/DOx (the amphetamine counterparts of 2C-X compounds) pairs to illustrate this trend.

Compound PairReceptor Ki (nM) at 5-HT2AFunctional Potency (EC50, nM) at 5-HT2A
2C-B 50.962.4
DOB 0.471.9
2C-I 30.645.3
DOI 0.281.1
2C-E 47.058.0
DOE 1.14.8

Note: The Ki and EC50 values are compiled from various sources and should be considered representative. Direct comparison between studies can be challenging due to variations in experimental conditions.

As the table illustrates, the amphetamine analogues (DOB, DOI, DOE) are significantly more potent than their phenethylamine precursors (2C-B, 2C-I, 2C-E). The assertion that 2C-G and Ganesha have nearly equal potency is a notable deviation from this established trend.

Presumed Mechanisms of Action and Signaling Pathways

The psychedelic effects of 2C-G are likely mediated by its agonist activity at the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/G11 signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to downstream cellular responses.[2][3][4]

G_protein_signaling cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor G_Protein Gq/G11 Protein 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 to DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 to 2C-G_Ganesha 2C-G / Ganesha (Agonist) 2C-G_Ganesha->5HT2A_Receptor Binds to PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 1: Presumed 5-HT2A Receptor Signaling Pathway for 2C-G and Ganesha.

As an amphetamine, Ganesha is also expected to interact with monoamine transporters, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.[5][6][7] This represents a dual mechanism of action that distinguishes it from 2C-G. The phenethylamine 2C-B has been shown to have negligible activity as a monoamine releasing agent.[8]

Ganesha_MoA cluster_serotonergic Serotonergic System cluster_monoaminergic Monoaminergic System Ganesha Ganesha 5HT2A_Agonism 5-HT2A Receptor Agonism Ganesha->5HT2A_Agonism Monoamine_Release Dopamine, Norepinephrine, Serotonin Release Ganesha->Monoamine_Release Psychedelic_Effects Psychedelic Effects 5HT2A_Agonism->Psychedelic_Effects Stimulant_Effects Stimulant Effects Monoamine_Release->Stimulant_Effects

Figure 2: Dual Mechanism of Action for Ganesha.

Experimental Protocols

The following are descriptions of standard experimental methodologies that would be employed to quantitatively determine the potency of compounds like 2C-G and Ganesha.

Radioligand Competition Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a specific receptor.

  • Preparation of Receptor Membranes: Cell lines (e.g., HEK293) stably expressing the human 5-HT2A receptor are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation. The protein concentration of the membrane preparation is determined.

  • Assay Setup: A fixed concentration of a radiolabeled ligand known to bind to the 5-HT2A receptor (e.g., [3H]ketanserin or [125I]DOI) is incubated with the receptor membranes.[9][10][11][12]

  • Competition: A range of concentrations of the unlabeled test compound (2C-G or Ganesha) is added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters that trap the cell membranes.[13]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Inositol Phosphate (IP) Accumulation Functional Assay (for determining EC50 and Emax)

This assay measures the functional potency of a compound as an agonist at the Gq-coupled 5-HT2A receptor.

  • Cell Culture: A cell line expressing the 5-HT2A receptor is cultured in the presence of [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

  • Assay Setup: The cells are washed and then incubated in a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

  • Compound Addition: Increasing concentrations of the agonist (2C-G or Ganesha) are added to the cells.

  • Incubation: The cells are incubated to allow for receptor activation and the subsequent production of inositol phosphates.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

  • Separation and Quantification: The accumulated [3H]inositol phosphates are separated from other cellular components using anion-exchange chromatography and quantified by scintillation counting.

  • Data Analysis: The amount of [3H]inositol phosphate produced is plotted against the concentration of the agonist. A dose-response curve is generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response achievable by the agonist).

Experimental_Workflow Start Start: Compare Potency of Compound A (Phenethylamine) and Compound B (Amphetamine) Binding_Assay Radioligand Competition Binding Assay Start->Binding_Assay Functional_Assay 5-HT2A Functional Assay (e.g., IP Accumulation) Start->Functional_Assay Determine_Ki Determine Ki (Affinity) for both compounds Binding_Assay->Determine_Ki Determine_EC50_Emax Determine EC50 (Potency) and Emax (Efficacy) for both compounds Functional_Assay->Determine_EC50_Emax Compare_Data Compare Ki, EC50, and Emax values Determine_Ki->Compare_Data Determine_EC50_Emax->Compare_Data Conclusion Draw Conclusion on Relative Potency Compare_Data->Conclusion

Figure 3: General Experimental Workflow for Potency Comparison.

Conclusion

The available data, primarily from Alexander Shulgin's qualitative human bioassays, suggests that 2C-G and its amphetamine analogue Ganesha exhibit remarkably similar potencies, with dosages for psychoactive effects being in a comparable range. This is a significant deviation from the general structure-activity relationship observed in other 2C-X/DOx pairs, where alpha-methylation typically leads to a substantial increase in potency.

While 2C-G's effects are likely mediated primarily through 5-HT2A receptor agonism, Ganesha's pharmacological profile is expected to be more complex, incorporating monoamine-releasing properties characteristic of amphetamines. This dual mechanism could account for differences in their subjective effects, despite their similar potencies.

To definitively characterize the comparative potency of these compounds, further research employing standardized in vitro and in vivo pharmacological assays is necessary. The experimental protocols outlined in this guide provide a framework for such future investigations. The lack of comprehensive data underscores the need for continued research into the pharmacology of these and other novel psychoactive substances to better understand their mechanisms of action and potential therapeutic or toxicological profiles.

References

A Comparative Analysis of the Pharmacokinetics of 2C-G and Other Long-Duration Psychedelics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of 2C-G and other notable long-duration psychedelic compounds: 2,5-Dimethoxy-4-bromoamphetamine (DOB), 2,5-Dimethoxy-4-methylamphetamine (DOM), and Bromo-Dragonfly. A significant challenge in this comparative analysis is the limited availability of formal pharmacokinetic studies for 2C-G, a recurring theme for many novel psychoactive substances. Consequently, much of the data presented herein for 2C-G is qualitative, derived from anecdotal reports and preliminary research. In contrast, more substantial, albeit still limited, data are available for DOB, DOM, and Bromo-Dragonfly from both preclinical and clinical observations.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for the selected long-duration psychedelics. It is crucial to note the absence of quantitative data for 2C-G in peer-reviewed literature, highlighting a significant gap in the current understanding of its disposition in the body.

Parameter2C-GDOBDOMBromo-Dragonfly
Typical Oral Dose 20-35 mg[1]1-3 mg[2]3-10 mg500-1500 µg
Onset of Effects 1-2 hours1-3 hours1-2 hours2-6 hours[3]
Duration of Effects 18-30 hours[1]18-30 hours[2]12-20 hoursUp to 2-3 days[4]
Cmax (Peak Plasma Concentration) Data not available320 ng/mL (rat, oral)Data not availableData not available
Tmax (Time to Peak Plasma Concentration) Data not available1 hour (rat, oral)Data not availableData not available
Bioavailability Data not availableSubject to significant first-pass metabolismData not availablePredicted high gastrointestinal absorption[5]
Half-life (t½) Data not availableData not availableData not availableData not available
Metabolism Presumed to be metabolized by MAO-A and MAO-B enzymes[1]O-demethylationPrimarily hydroxylation of the methyl group, with active metabolitesResistant to hepatic metabolism[4]
Key Remarks Extremely long-lasting effects with limited visual phenomena reported.[1]Potent with a long duration of action.Known to have pharmacologically active metabolites that may contribute to its long duration.Exceptionally long duration of action and noted resistance to metabolic breakdown.[4]

Note: The data for DOB was obtained from a study conducted in rats and may not be directly extrapolated to humans. The information for other compounds is a consolidation of various sources, including preclinical studies and anecdotal reports, due to the scarcity of formal human pharmacokinetic studies.

Experimental Protocols

The determination of pharmacokinetic parameters for psychedelic compounds typically involves the administration of a precise dose to subjects, followed by the collection of biological samples (e.g., blood, plasma, urine) at various time points. These samples are then analyzed using highly sensitive analytical techniques to quantify the concentration of the parent drug and its metabolites.

A generalized experimental workflow for such a study is outlined below:

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase Subject Screening Subject Screening Dose Administration Dose Administration Subject Screening->Dose Administration Inclusion Criteria Met Sample Collection Sample Collection Dose Administration->Sample Collection Timed Intervals Sample Preparation Sample Preparation Sample Collection->Sample Preparation e.g., Plasma Extraction LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Sample Preparation->LC-MS/MS or GC-MS Analysis Injection Data Acquisition Data Acquisition LC-MS/MS or GC-MS Analysis->Data Acquisition Signal Detection Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Concentration-Time Data Data Interpretation Data Interpretation Pharmacokinetic Modeling->Data Interpretation Parameter Estimation Report Generation Report Generation Data Interpretation->Report Generation

Generalized workflow for a pharmacokinetic study of psychedelic compounds.

Methodology Details:

  • Sample Preparation: Biological samples are typically processed to remove interfering substances and concentrate the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Analytical Instrumentation: The quantification of these potent compounds at low concentrations requires highly sensitive and specific analytical methods.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high selectivity and sensitivity, allowing for the accurate measurement of drug and metabolite concentrations in complex biological matrices.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used, often requiring derivatization of the analytes to improve their volatility and chromatographic properties.

Signaling Pathways

The primary pharmacological target for classical psychedelics, including the compounds discussed in this guide, is the serotonin 5-HT2A receptor.[6] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events that are believed to be responsible for the profound alterations in perception, cognition, and mood characteristic of the psychedelic experience.

The simplified diagram below illustrates the principal signaling pathway initiated by the binding of a psychedelic agonist to the 5-HT2A receptor.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Psychedelic Psychedelic HT2A 5-HT2A Receptor Psychedelic->HT2A Binds Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Gene Expression, Neuronal Plasticity) Ca->Downstream PKC->Downstream

Simplified 5-HT2A receptor signaling pathway for psychedelic compounds.

Upon binding of a psychedelic agonist, the 5-HT2A receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream effects, including modulation of gene expression and alterations in neuronal plasticity, which are thought to underlie the acute and potentially long-lasting psychological effects of these compounds.[7]

Conclusion

The comparative analysis of the pharmacokinetics of 2C-G and other long-duration psychedelics is significantly hampered by the lack of robust, quantitative data for 2C-G. While qualitative information points to a remarkably long duration of action, further research employing validated analytical methodologies is imperative to fully characterize its absorption, distribution, metabolism, and excretion profile. The available data for DOB, DOM, and Bromo-Dragonfly, though more extensive, also highlight the need for more comprehensive human pharmacokinetic studies. A deeper understanding of the pharmacokinetic properties of these potent compounds is essential for both elucidating their mechanisms of action and assessing their potential therapeutic applications and associated risks.

References

Assessing the Functional Selectivity of 2C-G at 5-HT2A vs. 5-HT2C Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the functional selectivity of the phenethylamine derivative 2C-G at serotonin 5-HT2A and 5-HT2C receptors. Due to a notable lack of specific experimental data for 2C-G in publicly available scientific literature, this document leverages data from structurally related 2C-x compounds to illustrate the principles and methodologies of such an assessment. The primary psychoactive effects of the 2C class of compounds are largely attributed to their interaction with serotonin receptors, particularly their agonist activity at the 5-HT2A receptor. However, the nuanced interplay between 5-HT2A and 5-HT2C receptor activation, and the engagement of different downstream signaling pathways (functional selectivity), are critical determinants of a compound's overall pharmacological profile.

Comparative Quantitative Data

While specific binding affinities (Ki), potency (EC50), and efficacy (Emax) values for 2C-G are not extensively documented, the following tables provide a template for how such data would be presented. For illustrative purposes, data from related 2C compounds are included where available, and "Not Reported" indicates the absence of specific data for 2C-G.

Table 1: Binding Affinities (Ki, nM) of 2C-x Compounds at 5-HT2A and 5-HT2C Receptors

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (Ki 5-HT2C / Ki 5-HT2A)
2C-G Not ReportedNot ReportedNot Reported
2C-ENot ReportedNot ReportedNot Reported
2C-I9.310.21.1
2C-D23.912.70.53

Note: Lower Ki values indicate higher binding affinity. The selectivity ratio provides a measure of preference for the 5-HT2A receptor.

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, % of 5-HT) of 2C-x Compounds in Gq/11-Mediated Calcium Flux Assays

Compound5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT2C EC50 (nM)5-HT2C Emax (%)
2C-G Not ReportedNot ReportedNot ReportedNot Reported
2C-ENot ReportedNot ReportedNot ReportedNot Reported
2C-IPartial AgonistLower than 5-HTPartial AgonistNot Reported

Note: EC50 represents the concentration of an agonist that gives a response halfway between the baseline and maximum response. Emax is the maximum response achievable by the agonist, typically expressed as a percentage of the response to the endogenous ligand, serotonin (5-HT).

Table 3: Functional Potency (EC50, nM) and Efficacy (Emax, % of 5-HT) of 2C-x Compounds in β-Arrestin 2 Recruitment Assays

Compound5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT2C EC50 (nM)5-HT2C Emax (%)
2C-G Not ReportedNot ReportedNot ReportedNot Reported
2C-ENot ReportedNot ReportedNot ReportedNot Reported

Note: This table illustrates how data on β-arrestin recruitment would be presented, which is crucial for assessing biased agonism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of 5-HT2A and 5-HT2C receptors, a typical experimental workflow for assessing functional selectivity, and the concept of biased agonism.

5HT2_Signaling_Pathways cluster_5HT2A 5-HT2A Receptor cluster_5HT2C 5-HT2C Receptor 5HT2A 5-HT2A Gq_11_A Gq/11 5HT2A->Gq_11_A Activation Arrestin_A β-Arrestin 2 5HT2A->Arrestin_A Recruitment PLC_A PLCβ Gq_11_A->PLC_A PIP2_A PIP2 PLC_A->PIP2_A Hydrolysis IP3_A IP3 PIP2_A->IP3_A DAG_A DAG PIP2_A->DAG_A Ca2_A Ca²⁺ Release IP3_A->Ca2_A PKC_A PKC Activation DAG_A->PKC_A 5HT2C 5-HT2C Gq_11_C Gq/11 5HT2C->Gq_11_C Activation Arrestin_C β-Arrestin 2 5HT2C->Arrestin_C Recruitment PLC_C PLCβ Gq_11_C->PLC_C PIP2_C PIP2 PLC_C->PIP2_C Hydrolysis IP3_C IP3 PIP2_C->IP3_C DAG_C DAG PIP2_C->DAG_C Ca2_C Ca²⁺ Release IP3_C->Ca2_C PKC_C PKC Activation DAG_C->PKC_C Agonist Agonist Agonist->5HT2A Agonist->5HT2C

Caption: Canonical Gq/11 and β-arrestin signaling pathways for 5-HT2A and 5-HT2C receptors.

Experimental_Workflow Start Start: Compound of Interest (e.g., 2C-G) Binding Radioligand Binding Assays (5-HT2A & 5-HT2C) Start->Binding G_Protein Gq/11 Activation Assays (e.g., Calcium Flux, IP1 Accumulation) Start->G_Protein Arrestin β-Arrestin Recruitment Assays (e.g., BRET, FRET, Enzyme Complementation) Start->Arrestin Data_Analysis Data Analysis: - Ki from Binding - EC50 & Emax from Functional Assays Binding->Data_Analysis G_Protein->Data_Analysis Arrestin->Data_Analysis Bias_Calculation Calculation of Bias Factor (Relative to a Reference Agonist) Data_Analysis->Bias_Calculation Conclusion Conclusion: Functional Selectivity Profile Bias_Calculation->Conclusion

Caption: Workflow for assessing the functional selectivity of a novel compound.

Biased_Agonism Receptor 5-HT2 Receptor G_Pathway Gq/11 Pathway Therapeutic/Side Effects A Receptor->G_Pathway Equal Activation Receptor->G_Pathway Receptor->G_Pathway A_Pathway β-Arrestin Pathway Therapeutic/Side Effects B Receptor->A_Pathway Equal Activation Receptor->A_Pathway Receptor->A_Pathway Balanced Balanced Agonist Balanced->Receptor G_Biased Gq/11-Biased Agonist G_Biased->Receptor A_Biased β-Arrestin-Biased Agonist A_Biased->Receptor

Caption: Conceptual diagram of biased agonism at a 5-HT2 receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of functional selectivity. Below are outlines of key experimental protocols.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 2C-G for the 5-HT2A and 5-HT2C receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing either human 5-HT2A or 5-HT2C receptors are prepared from stable cell lines (e.g., HEK293, CHO).

  • Radioligand Selection: A radiolabeled antagonist with high affinity for the target receptor is used (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

  • Competition Binding Assay:

    • A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (2C-G).

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., mianserin).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of 2C-G that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assays (Gq/11 Pathway)

Objective: To measure the potency (EC50) and efficacy (Emax) of 2C-G in activating the Gq/11 signaling pathway.

Methodology:

  • Cell Culture and Dye Loading: Cells stably expressing the 5-HT2A or 5-HT2C receptor are plated in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Compound Addition: Increasing concentrations of 2C-G are added to the wells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Data Analysis: The fluorescence signal is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the maximal response to a reference agonist like serotonin.

β-Arrestin 2 Recruitment Assays

Objective: To quantify the potency (EC50) and efficacy (Emax) of 2C-G in recruiting β-arrestin 2 to the 5-HT2A and 5-HT2C receptors.

Methodology (using Bioluminescence Resonance Energy Transfer - BRET):

  • Cell Line: A cell line co-expressing the 5-HT2 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP) is used.

  • Compound Stimulation: The cells are treated with increasing concentrations of 2C-G.

  • BRET Signal Detection: The substrate for the BRET donor (e.g., coelenterazine h) is added, and the light emission from both the donor and acceptor is measured at their respective wavelengths.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the logarithm of the agonist concentration. A dose-response curve is fitted to determine the EC50 and Emax values.

Conclusion and Future Directions

While the 2C-x family of compounds are known to be potent 5-HT2A and 5-HT2C receptor agonists, a detailed characterization of the functional selectivity of 2C-G is currently absent from the scientific literature. The experimental protocols outlined in this guide provide a clear path for researchers to determine the binding affinity, and the potency and efficacy of 2C-G at both the Gq/11 and β-arrestin signaling pathways for both 5-HT2A and 5-HT2C receptors. Such data will be invaluable for understanding the compound's pharmacological profile and its potential therapeutic or psychoactive effects. Future research should prioritize conducting these assays to fill the existing knowledge gap and to better understand the structure-activity relationships within the 2C class of phenethylamines.

A Comparative Guide to 2C-G and Other 2C-Series Phenethylamines: Cross-Referencing Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for 2C-G and other prominent members of the 2C-phenethylamine series, including 2C-B, 2C-I, 2C-E, and 2C-D. Due to the limited publicly available experimental data for 2C-G, this document serves as a cross-referencing tool, leveraging the more extensive research on its structural analogs to infer potential pharmacological characteristics. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided.

Introduction to the 2C Series

The 2C family of phenethylamines, first synthesized by Alexander Shulgin, are known for their psychedelic effects, which are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A receptor.[1] These compounds are partial agonists at 5-HT2A receptors and also interact with 5-HT2B and 5-HT2C receptors.[1] The general structure of 2C compounds features methoxy groups at the 2 and 5 positions of the benzene ring, with various substituents at the 4 position influencing their potency and duration of action.

While anecdotal reports on the effects of 2C-G exist, a comprehensive understanding of its pharmacological profile requires rigorous experimental investigation. This guide aims to bridge the current knowledge gap by presenting a comparative overview of its better-studied congeners.

Quantitative Data Comparison

The following tables summarize the available in vitro data for key 2C-series compounds. It is crucial to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Receptor Binding Affinities (Ki, nM) for 2C-Series Compounds

Compound5-HT2A5-HT2CReference (Assay Details)
2C-B 1.64.1[2] (Ca2+/Fluo-4 assay in HEK293 cells)
2C-I ~30-fold higher potency than 2C-B-[3] (Antagonist potency in Xenopus laevis oocytes)
2C-D Lower potency than 2C-B and 2C-I-[4] (Antagonist potency in Xenopus laevis oocytes)
2C-E More intense effects than 2C-B and 2C-I-[5] (Anecdotal user reports)
2C-G No data availableNo data available

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potencies (EC50, nM) for 2C-Series Compounds at the 5-HT2A Receptor

CompoundEC50 (nM)Assay TypeReference
2C-B 1.6Ca2+/Fluo-4[2]
2C-I --
2C-D --
2C-E --
2C-G No data available-

Note: EC50 represents the concentration of a compound that produces 50% of the maximal response.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity of a ligand (e.g., a 2C compound) for a specific receptor.

Objective: To quantify the binding affinity (Ki) of a test compound to a target receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared from cultured cells or tissue homogenates.

  • Incubation: The membranes are incubated with a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with 5-HT2A receptors) Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (e.g., 2C-x) Test_Compound->Incubation Filtration Filtration (Separation of bound/unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Competition_Curve Competition Curve Counting->Competition_Curve IC50_Calc IC50 Calculation Competition_Curve->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow

Calcium Flux Assay (General Protocol)

Calcium flux assays measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2A receptor.

Objective: To determine the functional potency (EC50) of a test compound as an agonist at a Gq-coupled receptor.

Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is non-fluorescent until it binds to free calcium in the cytoplasm.

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC50 value is determined.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (with 5-HT2A receptors) Dye_Loading Loading with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Compound_Addition Addition of Test Compound Dye_Loading->Compound_Addition Fluorescence_Reading Fluorescence Measurement Compound_Addition->Fluorescence_Reading Dose_Response_Curve Dose-Response Curve Fluorescence_Reading->Dose_Response_Curve EC50_Calc EC50 Calculation Dose_Response_Curve->EC50_Calc

Calcium Flux Assay Workflow

Signaling Pathways

The primary mechanism of action for 2C-series compounds is agonism at the 5-HT2A receptor, which is a Gq-coupled receptor. Activation of this receptor initiates a well-characterized signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream Ligand 2C-x Compound Ligand->Receptor Binds to

5-HT2A Receptor Signaling Pathway

Conclusion

While direct experimental data for 2C-G remains elusive in the public domain, a comparative analysis of its structural analogs provides a valuable framework for predicting its pharmacological properties. The data presented in this guide suggests that 2C-G is likely to be a potent 5-HT2A receptor agonist, similar to other members of the 2C family. However, the specific binding affinity and functional potency of 2C-G can only be determined through dedicated in vitro and in vivo studies. This guide serves as a starting point for researchers interested in further investigating the pharmacology of 2C-G and other under-characterized psychoactive compounds. The provided experimental protocols and pathway diagrams offer a foundational understanding of the methods used to characterize these substances.

References

Safety Operating Guide

Proper Disposal of 2C-G (hydrochloride): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2C-G is an analog of 2C-D, a Schedule I Controlled Substance in the United States.[1] As such, its handling and disposal are subject to stringent federal, state, and local regulations. This document provides essential safety and logistical information and should be supplemented by consultation with your institution's Environmental Health & Safety (EH&S) department and adherence to all applicable laws.

The proper disposal of 2C-G (hydrochloride) is a critical component of laboratory safety and regulatory compliance. Due to its status as a controlled substance analog, it must be treated as both a hazardous chemical waste and a regulated substance, requiring a specific disposal pathway that ensures it is rendered non-retrievable.[2][3][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is used, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] All handling should occur in a well-ventilated area or under a chemical fume hood.[5][6] In case of a spill, the area should be secured, and the spilled material, along with any cleanup refuse, must be collected and treated as hazardous waste.[7]

Step-by-Step Disposal Protocol

The primary and most compliant method for disposing of expired, unwanted, or residual 2C-G (hydrochloride) is through a DEA-registered reverse distributor, a process typically managed by your institution's EH&S department.[3][7][8] Under no circumstances should 2C-G (hydrochloride) or its containers be disposed of in standard trash or poured down the drain. [7][9][10]

Step 1: Segregation and Labeling

  • Securely contain the 2C-G (hydrochloride) in its original container or a compatible, well-sealed waste container.

  • Clearly label the container with the words "Hazardous Waste" and the full chemical name: "2C-G (hydrochloride)" or "3,4-Dimethyl-2,5-dimethoxyphenethylamine hydrochloride."[11][12]

  • Add a label indicating "For Disposal" to prevent accidental use.[7]

  • Segregate this waste from other laboratory chemicals in a designated and secure satellite accumulation area.[7][12]

Step 2: Contact Environmental Health & Safety (EH&S)

  • Contact your institution's EH&S department to schedule a pickup for hazardous and controlled substance waste.[8][10]

  • Inform them that the waste is a Schedule I controlled substance analog. This will ensure they follow the correct protocol.

Step 3: Documentation and Transfer

  • Your EH&S department will likely require you to complete specific forms to document the transfer of the controlled substance for disposal. This may include an inventory of the substance being discarded.[7]

  • The DEA requires that the disposal of controlled substance inventory be rendered "non-retrievable."[2][3] Incineration is the primary method recognized by the DEA to meet this standard.[3][4]

  • EH&S will work with a licensed reverse distributor who is authorized to handle and transport the substance to a proper disposal facility for incineration.[3][4][7]

Step 4: Record Keeping

  • Maintain meticulous records of the disposal process. Two authorized personnel should witness and document the process.[2][7]

  • The reverse distributor is responsible for completing DEA Form 41 ("Registrants Inventory of Drugs Surrendered"), and you should receive a copy for your records.[3]

  • Retain all disposal records for a minimum of two years, or as required by your institution and local regulations.[2]

Regulatory and Compliance Summary

The disposal of 2C-G (hydrochloride) is governed by multiple regulations. A summary of key requirements is provided in the table below.

Regulatory Body Requirement Relevance to 2C-G (hydrochloride) Disposal
DEA Non-Retrievable Standard: Controlled substances must be rendered unusable and unavailable.[2][4]Incineration is the recommended method to meet this standard.[3]
DEA Record Keeping: Strict documentation (e.g., DEA Form 41) is required for the surrender and destruction of controlled substances.[3]All steps of the disposal process must be meticulously logged and witnessed.[2]
EPA (RCRA) Hazardous Waste Management: Defines and regulates hazardous chemical waste from "cradle to grave."[11][13]2C-G (hydrochloride) must be managed as a regulated chemical waste, prohibiting drain or trash disposal.[9][11]
State/Local Agencies Additional Prohibitions: Often have stricter rules, categorically forbidding flammable, toxic, or corrosive chemicals from entering public sewers.[9]Reinforces the requirement to use designated hazardous waste streams.
Institutional Policy EH&S Protocols: Universities and research institutions have specific procedures for hazardous and controlled substance waste pickup.[8][10]Researchers must follow their specific institutional procedures for waste collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and required steps for the proper disposal of 2C-G (hydrochloride).

G Figure 1. Disposal Workflow for 2C-G (hydrochloride) cluster_prep Preparation & Identification cluster_disposal Final Disposal start Unwanted/Expired 2C-G (hydrochloride) Identified ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Secure in Compatible, Labeled Container ppe->contain label_waste Label as 'Hazardous Waste' and 'For Disposal' contain->label_waste segregate Store in Secure Satellite Accumulation Area label_waste->segregate contact_ehs Contact Institution's EH&S for Controlled Substance Pickup segregate->contact_ehs Initiate Disposal doc Complete Required Disposal Forms contact_ehs->doc transfer Transfer Waste to EH&S for Reverse Distributor doc->transfer record Retain Copy of All Disposal Records (e.g., DEA Form 41) transfer->record Document Final Transfer incinerate Incineration by Licensed Facility transfer->incinerate Meets 'Non-Retrievable' Standard

Caption: Disposal Workflow for 2C-G (hydrochloride)

References

Personal protective equipment for handling 2C-G (hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2C-G (hydrochloride)

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for 2C-G (hydrochloride) based on general laboratory safety principles for hazardous chemicals. A specific Safety Data Sheet (SDS) for 2C-G (hydrochloride) was not available at the time of writing. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this compound. This product is intended for forensic and research applications only and is not for human or veterinary use.[1]

Pre-Handling Preparations

Before working with 2C-G (hydrochloride), a crystalline solid, it is crucial to establish a designated handling area.[1] This area should be equipped with the necessary safety equipment and be clearly marked. Ensure that all personnel are trained on the potential hazards and the specific procedures outlined in this guide.

Key Preparatory Steps:

  • Designated Area: All handling of 2C-G (hydrochloride) should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.

  • Spill Kit: A chemical spill kit appropriate for solid chemical containment and cleanup should be available in the immediate vicinity.

  • Waste Containers: Properly labeled, sealed containers for solid and contaminated disposable waste must be prepared in advance.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the final and critical barrier to exposure.[2] The following PPE is mandatory when handling 2C-G (hydrochloride):

  • Hand Protection: Double gloving is recommended.[2] Use powder-free nitrile gloves, with the outer glove having long cuffs that extend over the gown's sleeves.[2] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[2]

  • Body Protection: A disposable, fluid-resistant gown with long sleeves and a solid front should be worn to protect against skin contact.

  • Eye and Face Protection: Safety goggles are required to protect the eyes from splashes.[2][3] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[2][4]

  • Respiratory Protection: Due to the risk of inhaling airborne particles, a respirator is essential when handling the solid form outside of a fume hood. Consult with your institution's EHS for the appropriate type of respirator.

Operational Handling Plan

Adherence to a strict operational plan will minimize the risk of exposure and contamination.

Step-by-Step Handling Procedure:

  • Don PPE: Before entering the designated handling area, put on all required PPE in the correct order (gown, inner gloves, respirator, goggles/face shield, outer gloves).

  • Prepare Workspace: Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, perform this task within the fume hood or a balance enclosure to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling is complete, decontaminate all non-disposable equipment. Wipe down the work surface with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination (outer gloves, gown, face shield/goggles, respirator, inner gloves). Dispose of all disposable PPE in the designated waste container.

  • Hygiene: Wash hands and face thoroughly with soap and water after exiting the handling area.[5]

Disposal Plan

Proper disposal of 2C-G (hydrochloride) and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All unused 2C-G (hydrochloride) and any materials grossly contaminated with the solid (e.g., weighing paper, spill cleanup materials) should be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Disposables: All disposable PPE (gloves, gowns, etc.) and bench paper should be disposed of in a designated hazardous waste container.

  • Liquid Waste: Solutions of 2C-G (hydrochloride) should be collected in a labeled hazardous liquid waste container. Do not dispose of solutions down the drain.[6]

  • Waste Management: All hazardous waste must be disposed of through a licensed chemical waste management company or your institution's EHS department.[7] For small quantities in a non-laboratory setting, mixing the material with an unappealing substance like coffee grounds or cat litter before placing it in a sealed bag in the trash may be an option, but this is not recommended for research laboratories.[8][9]

Quantitative Data Summary

At present, there are no established occupational exposure limits (OELs) such as the Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) specifically for 2C-G (hydrochloride). In the absence of specific limits, it is prudent to handle this compound with a high degree of caution, assuming a low OEL and implementing stringent control measures to minimize any potential exposure.

ParameterValueSource
Occupational Exposure Limit (OEL) Not EstablishedN/A
8-hour Time-Weighted Average (TWA) Not EstablishedN/A
Short-Term Exposure Limit (STEL) Not EstablishedN/A

Given the lack of specific data, a conservative approach is to adhere to the general guidance for handling potent pharmaceutical compounds and to keep exposure as low as reasonably achievable (ALARA).

Experimental Workflow and Safety Protocol Diagram

The following diagram illustrates the logical flow of operations for the safe handling and disposal of 2C-G (hydrochloride).

G cluster_prep Pre-Handling cluster_handling Handling Protocol cluster_disposal Disposal Prep Preparation Area Designated Area Setup Prep->Area PPE_Prep Prepare PPE Prep->PPE_Prep Waste_Prep Prepare Waste Containers Prep->Waste_Prep Don_PPE Don PPE Prep->Don_PPE Handling Handle 2C-G (HCl) in Fume Hood Don_PPE->Handling Decon Decontaminate Workspace & Equipment Handling->Decon Doff_PPE Doff PPE Decon->Doff_PPE Hygiene Personal Hygiene Doff_PPE->Hygiene Waste_Seg Segregate Waste Doff_PPE->Waste_Seg Solid_Waste Solid Waste (Unused compound, contaminated items) Waste_Seg->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Waste_Seg->Liquid_Waste PPE_Waste Contaminated PPE & Disposables Waste_Seg->PPE_Waste Final_Disp Dispose via EHS/ Licensed Contractor Solid_Waste->Final_Disp Liquid_Waste->Final_Disp PPE_Waste->Final_Disp

Caption: Workflow for Safe Handling and Disposal of 2C-G (hydrochloride).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2C-G (hydrochloride)
Reactant of Route 2
2C-G (hydrochloride)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.